molecular formula C4H7ClO2<br>ClCH2CO2C2H5<br>C4H7ClO2 B140656 Ethyl chloroacetate CAS No. 105-39-5

Ethyl chloroacetate

Numéro de catalogue: B140656
Numéro CAS: 105-39-5
Poids moléculaire: 122.55 g/mol
Clé InChI: VEUUMBGHMNQHGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl chloroacetate serves as a critical building block and versatile reagent in advanced organic synthesis, enabling nucleophilic substitution reactions to construct complex molecular architectures. Its primary research value lies in its application as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics like nitrofurantoin and other complex drug molecules . In agrochemical research, it is an essential intermediate for developing herbicides and insecticides, contributing to crop protection strategies . The compound's mechanism of action as an alkylating agent makes it invaluable for introducing the chloroacetate moiety into target molecules, facilitating the production of fine chemicals, dyestuffs, and other specialized esters . Furthermore, its utility extends to emerging fields, including material science and biotechnology, where it acts as a precursor for novel synthetic pathways . This reagent is indispensable for chemical innovation and development within the laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUUMBGHMNQHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2, Array
Record name ETHYL CHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/675
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL CHLOROACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026715
Record name Ethyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl chloroacetate appears as a clear colorless liquid with a pungent odor. Flash point 100 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with fruity odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name ETHYL CHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/675
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, 2-chloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl chloroacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2657
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL CHLOROACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

289 °F at 760 mmHg (USCG, 1999), 144-146 °C, 144.2 °C
Record name ETHYL CHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/675
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL CHLOROACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL CHLOROACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

100 °F (USCG, 1999), 53 °C, 147 °F (64 °C) (OPEN CUP), 53 °C c.c.
Record name ETHYL CHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/675
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl chloroacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2657
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL CHLOROACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL CHLOROACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insol in water; miscible with alc, ether, Sol in benzene, Insoluble in water, miscible in ethanol, acetone and ethyl ether, Miscible in oxygenated solvents, Solubility in water, g/100ml at 20 °C: 1.23
Record name ETHYL CHLOROACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL CHLOROACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1498 @ 20 °C/4 °C, 1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
Record name ETHYL CHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/675
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL CHLOROACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL CHLOROACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.23-4.46, Relative vapor density (air = 1): 4.2
Record name ETHYL CHLOROACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL CHLOROACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

4.87 [mmHg], Vapor pressure: 10 mm Hg @ 37.5 °C, 4.87 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 450
Record name Ethyl chloroacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2657
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL CHLOROACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL CHLOROACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Water-white mobile liq, Liquid

CAS No.

105-39-5
Record name ETHYL CHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/675
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl chloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl chloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL CHLOROACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-chloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl chloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL CHLOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H07TEH4TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYL CHLOROACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL CHLOROACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-15 °F (USCG, 1999), -26 °C
Record name ETHYL CHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/675
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL CHLOROACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL CHLOROACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

ethyl chloroacetate chemical properties and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and spectral data for ethyl chloroacetate (B1199739) (CAS No. 105-39-5), a key building block in organic synthesis. The information is presented to support research and development activities, particularly in the pharmaceutical and chemical industries.

Chemical and Physical Properties

Ethyl chloroacetate is a colorless liquid with a characteristic pungent, fruity odor. It is widely used as a solvent and an intermediate in the synthesis of various organic compounds. Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol
Appearance Clear, colorless liquid
Odor Pungent, fruity
Density 1.145 g/mL at 25 °C
Boiling Point 143 °C
Melting Point -26 °C
Flash Point 54 °C (129.2 °F) - closed cup
Refractive Index (n²⁰/D) 1.421
Solubility Insoluble in water; miscible with alcohol and ether.

Spectral Data

The following sections provide key spectral data for this compound, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.25Quartet2H-O-CH₂ -CH₃
~4.06Singlet2HCl-CH₂ -C=O
~1.31Triplet3H-O-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~167C =O (Ester carbonyl)
~62-O-CH₂ -CH₃
~41Cl-CH₂ -C=O
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group.

Frequency (cm⁻¹)Vibration TypeFunctional GroupReference(s)
~1740 - 1750C=O StretchEster Carbonyl
~2880 - 3080C-H StretchAliphatic C-H
~1250 - 1230C-O StretchEster C-O
~580 - 780C-Cl StretchAlkyl Halide
Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

m/zIonNotesReference(s)
122/124[M]⁺Molecular ion peak, showing the 3:1 isotopic pattern of chlorine.
77/79[ClCH₂CO]⁺Loss of the ethoxy group (•OCH₂CH₃).
49/51[CH₂Cl]⁺Alpha-cleavage.
29[CH₂CH₃]⁺Ethyl cation from cleavage of the ester bond.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

  • A drop of neat (undiluted) liquid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • A background spectrum of the clean ATR crystal or empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

  • The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-1 or similar).

  • The separated analyte is introduced into the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV).

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Logical Relationships of this compound Analysis

The following diagram illustrates the relationship between the compound, its properties, and the analytical techniques used for its characterization.

Ethyl_Chloroacetate_Analysis Compound This compound (C₄H₇ClO₂) Properties Chemical & Physical Properties Compound->Properties Analysis Spectral Analysis Compound->Analysis NMR NMR Spectroscopy Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS HNMR ¹H NMR Data NMR->HNMR CNMR ¹³C NMR Data NMR->CNMR IRData IR Spectral Data IR->IRData MSData Mass Spectrum Data MS->MSData

Caption: Analysis workflow for this compound characterization.

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroacetate (B1199739) (C₄H₇ClO₂) is a vital bifunctional molecule widely employed as a reactive intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. Its structure incorporates both an ester and an alkyl halide, allowing for a diverse range of subsequent chemical transformations. This guide provides a detailed examination of the two primary synthetic routes to ethyl chloroacetate: the Fischer esterification of chloroacetic acid and the reaction of chloroacetyl chloride with ethanol (B145695). This document outlines the core reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to inform laboratory and process development decisions.

Method 1: Fischer Esterification of Chloroacetic Acid and Ethanol

The most common and economically viable method for both laboratory and industrial-scale production of this compound is the Fischer esterification of chloroacetic acid with ethanol.[1] This reversible reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires conditions that favor the formation of the ester product by removing water as it is formed.[2][3]

The overall reaction is as follows:

ClCH₂COOH + CH₃CH₂OH ⇌ ClCH₂COOCH₂CH₃ + H₂O

Reaction Mechanism

The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.

The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of chloroacetic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.

Fischer_Esterification cluster_reactants chloroacetic_acid Chloroacetic Acid protonated_acid Protonated Chloroacetic Acid chloroacetic_acid->protonated_acid + H⁺ ethanol Ethanol H_plus H⁺ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Ethanol protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer protonated_ester Protonated Ester protonated_intermediate->protonated_ester - H₂O water Water protonated_intermediate->water ethyl_chloroacetate This compound protonated_ester->ethyl_chloroacetate - H⁺

Caption: Fischer Esterification Mechanism.
Quantitative Data for Fischer Esterification

The yield of this compound via Fischer esterification is highly dependent on reaction conditions. The use of a water-removing technique, such as a Dean-Stark apparatus with an azeotropic solvent (e.g., benzene (B151609) or toluene), or a drying agent like molecular sieves, can significantly increase the yield by shifting the equilibrium towards the products.[2][3]

CatalystReactant Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄1:1.7 (molar)1005-6Not specified[1]
H₂SO₄1:2.3 (mass)Reflux457[3]
H₂SO₄-Reflux (with benzene)-85[2]
Unspecified (with molecular sieves)1:1.3 (molar approx.)105397.4[2]
Experimental Protocol: Fischer Esterification with Dean-Stark Trap

This protocol describes a common laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus to remove water.

Materials:

  • Chloroacetic acid (1.0 mol, 94.5 g)

  • Ethanol (96%) (2.5 mol, 150 mL)

  • Toluene (or Benzene) (100 mL)

  • Concentrated Sulfuric Acid (2-3 mL)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Calcium Chloride (or Magnesium Sulfate)

  • Deionized Water

Equipment:

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar, the Dean-Stark apparatus, and a reflux condenser.

  • Reagent Addition: To the round-bottom flask, add chloroacetic acid, ethanol, and toluene.[3]

  • Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water collects in the trap.[3]

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it twice with saturated sodium bicarbonate solution to neutralize the remaining acid.[2][3] Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Washing: Wash the organic layer with deionized water until the aqueous layer is neutral to pH paper.[2]

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous calcium chloride.[2][3]

  • Purification: Filter the drying agent and purify the crude this compound by fractional distillation, collecting the fraction that boils at 143-146 °C.[2]

Fischer_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Chloroacetic Acid, Ethanol, and Toluene in Flask B Add H₂SO₄ Catalyst A->B C Heat to Reflux with Dean-Stark Trap B->C D Cool to Room Temp. C->D E Wash with NaHCO₃ Solution D->E F Wash with Water E->F G Dry Organic Layer (e.g., CaCl₂) F->G H Filter Drying Agent G->H I Fractional Distillation (Collect at 143-146 °C) H->I

Caption: Experimental Workflow for Fischer Esterification.

Method 2: From Chloroacetyl Chloride and Ethanol

An alternative, highly efficient method for synthesizing this compound involves the reaction of chloroacetyl chloride with ethanol. This method is an example of nucleophilic acyl substitution at an acid chloride. The reaction is typically rapid and exothermic, often proceeding to completion at or below room temperature. It does not require an acid catalyst and produces hydrogen chloride as a byproduct, which may be neutralized by the addition of a weak base like pyridine (B92270) or triethylamine.

The overall reaction is:

ClCH₂COCl + CH₃CH₂OH → ClCH₂COOCH₂CH₃ + HCl

Reaction Mechanism

The reaction of an acyl chloride with an alcohol is a classic nucleophilic addition-elimination mechanism. The carbon atom of the acyl chloride is highly electrophilic due to the inductive effects of both the oxygen and chlorine atoms.

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the oxygen of the ethanol molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion is eliminated as a good leaving group. A base (which can be another molecule of ethanol or an added scavenger like pyridine) then deprotonates the oxonium ion to yield the final ester product and the protonated base (e.g., HCl).

Acyl_Chloride_Mechanism chloroacetyl_chloride Chloroacetyl Chloride tetrahedral_intermediate Tetrahedral Intermediate chloroacetyl_chloride->tetrahedral_intermediate + Ethanol (Addition) ethanol Ethanol ethyl_chloroacetate This compound tetrahedral_intermediate->ethyl_chloroacetate - Cl⁻, - H⁺ (Elimination) hcl HCl tetrahedral_intermediate->hcl

Caption: Acyl Chloride Esterification Mechanism.
Quantitative Data for Acyl Chloride Method

This method generally provides high yields due to the high reactivity of the acyl chloride and the irreversible nature of the reaction (especially when a base is used to remove HCl).

BaseSolventTemperature (°C)Reaction TimeYield (%)
Pyridine (optional)None or inert (e.g., CH₂Cl₂)0 to Room Temp.< 1 hour> 95 (Typical)
TriethylamineAcetoneRoom Temp.OvernightHigh (unspecified)
Experimental Protocol: From Chloroacetyl Chloride

This protocol describes a general laboratory procedure for the synthesis of this compound from chloroacetyl chloride. This reaction is exothermic and produces corrosive HCl gas; it must be performed in a well-ventilated fume hood.

Materials:

  • Chloroacetyl chloride (0.5 mol, 56.5 g, 39.8 mL)

  • Anhydrous Ethanol (0.6 mol, 35 mL)

  • Pyridine (optional, 0.5 mol, 40 mL) or Triethylamine

  • Anhydrous Diethyl Ether (or Dichloromethane)

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Gas trap (for HCl)

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser attached to a gas trap.

  • Reagent Addition: Place anhydrous ethanol (and an inert solvent like diethyl ether if desired) in the flask and cool it in an ice bath.

  • Slow Addition: Add chloroacetyl chloride to the dropping funnel. Add the chloroacetyl chloride dropwise to the cold, stirring ethanol solution at a rate that maintains the temperature below 10 °C. If using a base like pyridine, it can be co-dissolved with the ethanol.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for another hour.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash with water, then with dilute HCl (to remove any pyridine), followed by a wash with saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation if necessary.

Acyl_Chloride_Workflow cluster_reaction Reaction Setup (in Fume Hood) cluster_workup Work-up cluster_purification Purification A Place Anhydrous Ethanol in Flask (Ice Bath) B Dropwise Addition of Chloroacetyl Chloride (<10 °C) A->B C Stir at 0 °C then Warm to Room Temp. B->C D Wash with H₂O C->D E Wash with Dilute HCl D->E F Wash with NaHCO₃ Solution E->F G Dry Organic Layer (e.g., MgSO₄) F->G H Filter Drying Agent G->H I Solvent Removal & Optional Distillation H->I

Caption: Experimental Workflow for Acyl Chloride Method.

Comparative Analysis and Conclusion

FeatureFischer EsterificationAcyl Chloride Method
Reagents Chloroacetic acid, EthanolChloroacetyl chloride, Ethanol
Catalyst Strong Acid (e.g., H₂SO₄)None required (Base optional)
Reaction Rate Slow (hours)Fast (minutes to hours)
Equilibrium Reversible; requires water removalEssentially irreversible
Typical Yield Moderate to High (57-97%)Very High (>95%)
Byproducts WaterHydrogen Chloride (HCl)
Safety Strong acid catalyst is corrosive.Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. HCl gas is produced.
Cost Generally lower cost reagents.Chloroacetyl chloride is more expensive and hazardous.

References

An In-depth Technical Guide to CAS Number 105-39-5: Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroacetate (B1199739), identified by the CAS number 105-39-5, is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and its role in the synthesis of notable drug molecules.

Chemical and Physical Properties

Ethyl chloroacetate is a colorless liquid with a pungent, fruity odor.[1] It is insoluble in water but miscible with many organic solvents such as alcohol and ether.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₇ClO₂[3][4]
Molecular Weight 122.55 g/mol [3][4]
Appearance Clear, colorless liquid[2]
Odor Pungent, fruity[1][2]
Density 1.145 g/mL at 25 °C[4]
Boiling Point 143 °C[4]
Melting Point -26 °C[4]
Flash Point 53 °C[3]
Solubility Insoluble in water; miscible with alcohol and ether[2]
Vapor Pressure 4.87 mmHg at 25 °C[2]
Refractive Index 1.421 at 20 °C[3]

Synthesis of this compound

This compound is primarily synthesized through the Fischer esterification of chloroacetic acid with ethanol (B145695), using a strong acid catalyst such as sulfuric acid.[5][6] The reaction is typically carried out under reflux, and the water produced is removed to drive the equilibrium towards the product.[5]

Experimental Protocol: Fischer Esterification

A common laboratory-scale synthesis involves the following steps:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 75 g of monochloroacetic acid, 45 g of 95% ethanol, and 10 g of concentrated sulfuric acid.[7]

  • Heat the mixture gently to 100 °C and maintain reflux for 5-6 hours.[7]

  • After cooling, pour the reaction mixture into a separatory funnel containing cold water.

  • Separate the organic layer containing this compound.

  • Wash the organic layer several times with water to remove any remaining acid and ethanol.

  • Dry the this compound layer with a suitable drying agent, such as anhydrous calcium chloride.[5]

  • Purify the product by fractional distillation, collecting the fraction that boils between 144-146 °C.[5] This process typically yields a product with ≥99.0% purity and a yield of around 85%.[5]

An alternative method utilizes a Dean-Stark apparatus to continuously remove water, which can improve the reaction yield.[8] In this setup, toluene (B28343) is often used as the azeotropic solvent.[8]

Significance in Organic Synthesis and Drug Development

This compound serves as a crucial building block for a wide range of organic molecules due to the reactivity of the carbon-chlorine bond and the ester functionality. It is a key reactant in several named reactions and is used in the synthesis of various heterocyclic compounds and pharmaceutical agents.[9]

Named Reactions Involving this compound
  • Darzens Condensation: This reaction involves the base-catalyzed condensation of an α-haloester, such as this compound, with a ketone or aldehyde to form an α,β-epoxy ester (glycidic ester).[2][10] This is a valuable method for carbon-carbon bond formation and the synthesis of epoxides.

    • Experimental Workflow: Darzens Condensation

      Darzens_Condensation reagents This compound + Ketone/Aldehyde base Base (e.g., Sodium Ethoxide) reagents->base Deprotonation intermediate Enolate Intermediate base->intermediate product α,β-Epoxy Ester (Glycidic Ester) intermediate->product Nucleophilic Attack & Intramolecular SN2 workup Aqueous Workup product->workup Isolation

      Darzens Condensation Workflow
  • Knoevenagel Condensation: this compound and its derivatives can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base, to form α,β-unsaturated esters.[11][12] This reaction is fundamental for creating carbon-carbon double bonds.

  • Hantzsch Thiazole (B1198619) Synthesis: This method is used to synthesize thiazole derivatives by reacting an α-halocarbonyl compound, like this compound, with a thioamide.[5][13] Thiazoles are important heterocyclic cores in many pharmaceutical compounds.

Synthesis of Heterocyclic Compounds

This compound is a versatile reagent for constructing various heterocyclic rings that are prevalent in drug molecules.

  • Rhodanine Derivatives: Rhodanine and its derivatives, which exhibit a range of biological activities, can be synthesized using this compound, carbon disulfide, and a primary amine.[14][15]

  • Pseudothiohydantoins: The reaction of this compound with thiourea (B124793) in ethanol under reflux yields pseudothiohydantoin, a heterocyclic compound with potential biological applications.[16]

    • Experimental Protocol: Synthesis of Pseudothiohydantoin

      • Dissolve 76 g (1 mole) of thiourea in 500 ml of 95% ethanol in a 1-L flask equipped with a reflux condenser by refluxing for 10–15 minutes.[16]

      • Slowly add 125 g (1.02 moles) of this compound through the condenser over 15–20 minutes while maintaining a gentle reflux.[16]

      • Continue refluxing the mixture for an additional 3 hours.[16]

      • Allow the mixture to cool to room temperature, which will cause the product to precipitate.

      • Filter the solid product by suction and wash it with ethanol. The crude product is the hydrochloride salt.[16]

      • Dissolve the crude hydrochloride in hot water and add a boiling solution of sodium acetate (B1210297) trihydrate to precipitate the free pseudothiohydantoin.[16]

      • Cool the solution to induce crystallization, then filter and dry the product. The yield is typically in the range of 79–82%.[16]

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material or intermediate in the synthesis of several important drugs.

  • Ibuprofen (B1674241): In the original Boots synthesis of ibuprofen, this compound is used in a Darzens reaction with 4'-isobutylacetophenone (B122872) to form an α,β-epoxy ester.[2][10] This intermediate is then converted through several steps to the final ibuprofen molecule.[10]

    • Synthetic Pathway: Ibuprofen (Boots Process)

      Ibuprofen_Synthesis start 4'-Isobutylacetophenone darzens Darzens Reaction (this compound, Base) start->darzens epoxyester α,β-Epoxy Ester darzens->epoxyester hydrolysis Hydrolysis & Decarboxylation epoxyester->hydrolysis aldehyde Aldehyde hydrolysis->aldehyde oxime_formation Hydroxylamine aldehyde->oxime_formation oxime Oxime oxime_formation->oxime dehydration Dehydration oxime->dehydration nitrile Nitrile dehydration->nitrile hydrolysis2 Hydrolysis nitrile->hydrolysis2 ibuprofen Ibuprofen hydrolysis2->ibuprofen

      Ibuprofen Synthesis via Boots Process
  • 5-Fluorouracil (B62378) Precursors: While not directly reacting with this compound, the synthesis of the anticancer drug 5-fluorouracil often involves intermediates derived from α-haloesters. For instance, a common route involves the condensation of ethyl fluoroacetate (B1212596) (a fluorinated analog of this compound) with ethyl formate.[17]

  • Cefazolin: Although some sources mention this compound in the context of Cefazolin synthesis, detailed and reliable protocols directly employing this reagent are not prominently available in the reviewed literature. The synthesis of Cefazolin typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable side chain, which may be prepared from precursors that could potentially involve chloroacetate chemistry.[18]

Biological Significance and Signaling Pathways

Direct involvement of this compound in specific cellular signaling pathways has not been extensively documented. Its biological effects are primarily associated with its reactivity as an alkylating agent, which can lead to toxicity through non-specific reactions with biological macromolecules.

However, derivatives of this compound, particularly those incorporating heterocyclic scaffolds, have been investigated for a range of biological activities. For instance, rhodanine-3-acetamide derivatives have been studied as inhibitors of aldose and aldehyde reductases, enzymes implicated in diabetic complications.[19] The inhibitory activity of these compounds on specific enzymes suggests an interaction with biological pathways, although they are not direct modulators of signaling cascades in the traditional sense.

The utility of this compound and related compounds in drug discovery often lies in their role as chemical probes. α-Haloesters can be used to covalently modify active sites of enzymes or other proteins, helping to elucidate their function and identify potential drug targets.

Safety and Handling

This compound is a toxic and flammable liquid.[3][4] It is harmful if swallowed, inhaled, or absorbed through the skin and is a lachrymator, causing severe eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 105-39-5) is a cornerstone reagent in organic synthesis, offering a gateway to a vast array of functionalized molecules and complex heterocyclic systems. Its significance in drug development is underscored by its role in the synthesis of established pharmaceuticals and its utility in the construction of novel bioactive compounds. A thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of the biological activities of its derivatives may yet reveal more direct roles in modulating biological pathways, opening new avenues for drug discovery.

References

In-Depth Technical Guide to the Physical Properties of Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of ethyl chloroacetate (B1199739), specifically its melting and boiling points. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may utilize ethyl chloroacetate as a solvent or an intermediate in organic synthesis.

Core Physical Properties

This compound is an organic compound with the chemical formula ClCH₂CO₂CH₂CH₃. At standard temperature and pressure, it exists as a liquid with a pungent odor.[1] Understanding its physical properties, such as boiling and melting points, is critical for its safe handling, application in chemical reactions, and purification processes.

Quantitative Data Summary

The following table summarizes the reported melting and boiling points for this compound from various sources.

Physical PropertyValueConditions
Melting Point -26 °C (-15 °F; 247 K)Standard Pressure[1][2][3][4][5][6]
-27 °CNot Specified
Boiling Point 143 °C (289 °F; 416 K)Standard Pressure[2][4][5][6][7]
144.30 °Cat 760.00 mm Hg[3]
144-146 °CNot Specified[1]

Experimental Protocols

The determination of melting and boiling points are fundamental laboratory procedures for the characterization and purity assessment of chemical compounds.

Melting Point Determination Protocol (Capillary Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. The capillary method is a common and reliable technique for this determination.[8]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is solidified by cooling it below its melting point. The solid sample should be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform packing.[8]

  • Capillary Tube Packing: A small amount of the powdered solid is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end. The sample height should be approximately 1-2 mm.[9][10]

  • Measurement:

    • The packed capillary tube is placed into the heating block of the melting point apparatus.[10]

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[10]

    • The heating rate is then reduced to a slow rate, typically 1-2 °C per minute, to allow for thermal equilibrium.[11]

  • Data Recording: The melting range is recorded. This is the range between the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied.[9][12] For a pure compound, this range is typically narrow.

Boiling Point Determination Protocol (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] The Thiele tube method is a micro-scale technique suitable for determining the boiling point with a small amount of sample.[14]

Apparatus:

  • Thiele tube

  • Heat source (e.g., Bunsen burner)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat-transfer fluid (e.g., mineral oil)

Procedure:

  • Sample Preparation: A few milliliters of liquid this compound are placed into a small test tube.[15]

  • Assembly: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[13]

  • Heating: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a heat-transfer fluid. The apparatus is heated gently at the side arm of the Thiele tube.[13][14]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating that the liquid has reached its boiling point.[13][14]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[13][14]

Visualizations

Logical Relationship of Physical States

The following diagram illustrates the relationship between the physical states of this compound as a function of temperature under standard atmospheric pressure.

G Physical States of this compound vs. Temperature Solid Solid State Liquid Liquid State Solid->Liquid Melting -26 °C Gas Gaseous State Liquid->Gas Boiling 143 °C

Caption: State transitions of this compound at standard pressure.

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of ethyl chloroacetate (B1199739). The information contained herein is intended to assist researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound. This guide details the characteristic chemical shifts, splitting patterns, and coupling constants observed in the ¹H NMR spectrum of ethyl chloroacetate, supported by tabulated data and a visual representation of the underlying molecular structure and proton environments.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The spectral parameters are significantly influenced by the electronegativity of the neighboring oxygen and chlorine atoms, leading to a predictable and interpretable spectrum.

The following table summarizes the quantitative ¹H NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) as the solvent.

Proton Assignment Chemical Shift (δ) in ppm Integration (Number of Protons) Multiplicity (Splitting Pattern) Coupling Constant (J) in Hz
-CH₂- (Ethyl group, adjacent to oxygen)~4.252HQuartet (q)~7.1
-CH₂- (Chloromethyl group)~4.062HSinglet (s)N/A
-CH₃ (Ethyl group)~1.313HTriplet (t)~7.1

Note: Chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays three distinct proton signals:

  • A triplet at approximately 1.31 ppm: This signal corresponds to the three protons of the methyl (-CH₃) group of the ethyl moiety. It is split into a triplet by the two adjacent protons of the methylene (B1212753) (-CH₂-) group, following the n+1 rule (2+1=3).[1]

  • A quartet at around 4.25 ppm: This signal is attributed to the two protons of the methylene (-CH₂-) group of the ethyl moiety, which is attached to the ester oxygen. The signal is split into a quartet by the three neighboring protons of the methyl (-CH₃) group (3+1=4).[1]

  • A singlet at approximately 4.06 ppm: This sharp, unsplit signal corresponds to the two protons of the chloromethyl (-CH₂Cl) group. These protons have no adjacent non-equivalent protons, and therefore, the signal appears as a singlet.[1]

The downfield chemical shift of the methylene protons of the ethyl group (~4.25 ppm) is due to the deshielding effect of the adjacent electronegative oxygen atom. Similarly, the protons of the chloromethyl group are also shifted downfield (~4.06 ppm) due to the influence of the electronegative chlorine atom.

Experimental Protocol

The following provides a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.[1]

  • The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

  • The sample is shimmed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key acquisition parameters include:

    • Pulse angle (typically 90°)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (typically 8-16 scans are sufficient for a sample of this concentration)

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative number of protons for each peak.

  • The splitting patterns and coupling constants are analyzed.

Visualization of Proton Environments in this compound

The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the observed ¹H NMR spectrum.

Caption: Molecular structure and proton environments of this compound.

References

A Comprehensive Technical Guide to the Solubility of Ethyl Chloroacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ethyl chloroacetate (B1199739) in a variety of common organic solvents. Understanding the solubility characteristics of this versatile reagent is paramount for its effective use in organic synthesis, pharmaceutical development, and other chemical applications. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Introduction to Ethyl Chloroacetate

This compound (ClCH₂COOCH₂CH₃) is a colorless liquid with a characteristic pungent, fruity odor. It serves as a crucial building block in the synthesis of numerous organic compounds, including pharmaceuticals, herbicides, and insecticides. Its utility as a solvent and a reactant is significantly influenced by its solubility in different media. This guide aims to provide a centralized resource on this critical physical property.

Solubility of this compound

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a useful initial guide, suggesting that polar solutes will dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound, with its ester functional group and a chlorinated alkyl chain, exhibits a degree of polarity that influences its interaction with various organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water and several common organic solvents. It is important to note that for many organic solvents, this compound is described as "miscible," which indicates that it is soluble in all proportions.

SolventChemical ClassSolubilityTemperature (°C)
WaterProtic12.3 g/L[1][2]20
20 g/L[3][4][5]20
1.23 g/100mL[6][7]20
MethanolAlcohol (Protic)212.21 g/L[7]25
EthanolAlcohol (Protic)125.07 g/L[7]25
IsopropanolAlcohol (Protic)88.26 g/L[7]25
Diethyl EtherEther (Aprotic)Miscible[6][8]Not Specified
AcetoneKetone (Aprotic)Miscible[1][6]Not Specified
BenzeneAromatic HydrocarbonSoluble[1][7]Not Specified
Toluene (B28343)Aromatic HydrocarbonMiscible (Expected)Not Specified
DichloromethaneHalogenated HydrocarbonMiscible (Expected)Not Specified
Qualitative Solubility Information

For several other common organic solvents, the solubility of this compound is qualitatively described as high. It is generally considered to be miscible with most common esters, ketones, and aromatic hydrocarbons due to the similarity in their polarities and intermolecular forces.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.

The Shake-Flask Method

This method involves equilibrating a surplus of the solute with the solvent at a constant temperature until a saturated solution is formed. The concentration of the solute in the saturated solution is then determined analytically.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that the solution becomes saturated.

  • Equilibration: The container is placed in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the container is allowed to stand undisturbed at the constant temperature to allow any undissolved this compound to settle. To ensure complete separation of the saturated solution from the excess solute, the mixture is then centrifuged at a high speed.

  • Sample Collection: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette. Care must be taken not to disturb the sediment.

  • Dilution: The collected aliquot is accurately diluted with a known volume of the solvent to bring the concentration within the working range of the analytical instrument.

  • Concentration Analysis: The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

Analytical Methods for Concentration Determination

The accurate determination of the this compound concentration in the saturated solution is critical for obtaining reliable solubility data.

  • Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile compounds like this compound. A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) can be used. A flame ionization detector (FID) is commonly employed for quantification. A calibration curve is generated by running standards of known this compound concentrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly with a UV detector, as the ester carbonyl group exhibits UV absorbance. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is typically used. Similar to GC, a calibration curve is required for accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 an1 Withdraw aliquot of saturated solution sep2->an1 an2 Dilute sample an1->an2 an3 Analyze concentration (GC/HPLC) an2->an3 result Calculate solubility an3->result

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a consolidated overview of the solubility of this compound in common organic solvents, presenting both quantitative and qualitative data. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine solubility in their own laboratories. The provided workflow diagram visually summarizes the key steps in this process. A comprehensive understanding of solubility is essential for the successful application of this compound in research, development, and industrial processes. Further research to quantify the solubility in a broader range of solvents at various temperatures would be a valuable addition to the existing literature.

References

The Pivotal Role of Ethyl Chloroacetate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroacetate (B1199739), a seemingly simple α-halo ester, stands as a cornerstone reagent in the edifice of modern organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon center susceptible to nucleophilic attack and a readily transformable ester group, renders it an exceptionally versatile building block. This technical guide provides an in-depth exploration of the core applications of ethyl chloroacetate, detailing key reactions, experimental protocols, and quantitative data to empower researchers in leveraging its full synthetic potential.

Core Reactions and Synthetic Utility

This compound participates in a wide array of chemical transformations, making it indispensable for the construction of complex molecular architectures. Its utility is most prominently featured in alkylation reactions, the formation of epoxides, and the synthesis of diverse heterocyclic systems which are prevalent in pharmaceuticals and agrochemicals.[1]

Alkylation of Nucleophiles

The primary reactivity of this compound lies in its susceptibility to SN2 reactions, where the chlorine atom is displaced by a wide range of nucleophiles. This fundamental reaction allows for the introduction of an ethoxycarbonylmethyl group (-CH₂COOEt) onto various substrates.

Common nucleophiles include:

  • O-Nucleophiles: Phenoxides, alkoxides

  • N-Nucleophiles: Amines (primary and secondary), imides, and heterocyclic nitrogen atoms

  • S-Nucleophiles: Thiolates, thioureas

  • C-Nucleophiles: Enolates

A variety of bases and solvent systems can be employed to facilitate these alkylations, with common choices including sodium or potassium carbonate in acetone (B3395972) or DMF, or stronger bases like sodium hydride in THF for less reactive nucleophiles.[2][3] The addition of a catalyst such as potassium iodide can enhance the rate of the SN2 reaction.[2]

The Darzens Glycidic Ester Condensation

The Darzens condensation is a classic and powerful method for the synthesis of α,β-epoxy esters (glycidic esters), which are valuable intermediates for the synthesis of aldehydes, ketones, and other complex molecules.[4][5] The reaction involves the base-catalyzed condensation of a carbonyl compound with an α-halo ester, such as this compound.[5]

The reaction proceeds via the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon. A subsequent intramolecular SN2 reaction forms the epoxide ring.[6]

Generalized Darzens Condensation Workflow

reagents This compound + Carbonyl Compound base Base (e.g., NaOEt, P1-t-Bu) reagents->base Reaction Start enolate Enolate Formation base->enolate nucleophilic_attack Nucleophilic Attack on Carbonyl enolate->nucleophilic_attack intramolecular_sn2 Intramolecular SN2 (Ring Closure) nucleophilic_attack->intramolecular_sn2 product α,β-Epoxy Ester (Glycidic Ester) intramolecular_sn2->product

Caption: Generalized workflow for the Darzens Glycidic Ester Condensation.

The yield and diastereoselectivity of the Darzens condensation are influenced by the choice of base, solvent, and the structure of the carbonyl compound.

Carbonyl CompoundBaseSolventYield (%)Diastereomeric Ratio (cis:trans)Reference
Benzaldehyde (B42025)PsTEAC / KOHTHF826.5:1[1]
BenzaldehydeTHAB / KOHTHF831:6.7[1]
BenzaldehydePSCNC / KOHAcetonitrile92-[1]
CyclohexanoneSodium EthoxideXylene50-[7]
CyclohexanoneSodium Ethoxide-65-[7]
CyclohexanonePotassium tert-butoxidetert-Butyl alcohol83-95-[7]
4-BromobenzaldehydeP1-t-BuAcetonitrile9855:45[8]
4-ChlorobenzaldehydeP1-t-BuAcetonitrile9255:45[8]
BenzaldehydeP1-t-BuAcetonitrile8360:40[8]

This protocol is a representative example of the Darzens condensation.[4]

  • Preparation of Base: A solution of sodium ethoxide is prepared in absolute ether within a flask equipped with a dropping funnel and a condenser.

  • Addition of Reactants: A mixture of freshly distilled benzaldehyde and this compound is added dropwise to the stirred suspension of sodium ethoxide. The temperature is maintained between 0 and 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • Work-up: The mixture is then poured into ice-cold water. The ethereal layer is separated, and the aqueous layer is extracted with ether.

  • Purification: The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude glycidic ester is then purified by distillation under reduced pressure.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[9] this compound can serve as the electrophile in this reaction, although the ester functionality may be hydrolyzed under the reaction conditions if not carefully controlled. A more common application involves the use of chloroacetic acid with a phenoxide, followed by esterification, or direct use of this compound with careful selection of reaction conditions to preserve the ester.

Williamson Ether Synthesis Signaling Pathway

phenol (B47542) Phenol/Alcohol base Base (e.g., KOH, NaOH) phenol->base Deprotonation phenoxide Phenoxide/Alkoxide base->phenoxide sn2 SN2 Reaction phenoxide->sn2 eca This compound eca->sn2 ether Phenoxyacetic Acid Ester sn2->ether hydrolysis Hydrolysis (optional) ether->hydrolysis acid Phenoxyacetic Acid hydrolysis->acid

Caption: Signaling pathway for the Williamson Ether Synthesis using a phenol and this compound.

Yields for the Williamson ether synthesis are generally good to excellent, typically ranging from 50% to 95% in laboratory settings.[10]

NucleophileElectrophileBaseSolventYield (%)Reference
p-Cresol (B1678582)Chloroacetic AcidKOHWaterNot specified, product identified by melting point[11]
2-MercaptobenzothiazoleThis compoundNaOHEthanol-[12]
Substituted PhenolChloroacetic AcidNaOHWaterNot specified, product used as herbicide[2]

This protocol details the synthesis of a phenoxyacetic acid, a common application of the Williamson ether synthesis principle using a chloroacetate derivative.[11]

  • Dissolution of Base and Phenol: Dissolve 4 g of KOH in 8 mL of water in a 250 mL round-bottom flask. Add 2 grams of p-cresol to the flask and swirl until a homogeneous solution is formed.

  • Reaction Setup: Fit the flask with a reflux condenser.

  • Addition of Chloroacetic Acid: Add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser to the boiling solution over a period of 10 minutes.

  • Reflux: Continue refluxing for an additional 10 minutes after the addition is complete.

  • Cooling and Acidification: Transfer the hot solution to a beaker and cool to room temperature. Acidify the solution by the dropwise addition of concentrated HCl, monitoring with pH paper.

  • Isolation of Product: Cool the mixture in an ice bath to induce precipitation. Filter the precipitate by vacuum filtration.

  • Recrystallization: Recrystallize the crude solid from a minimal amount of boiling water.

  • Drying: Filter the purified crystals and allow them to air dry.

Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[13] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester.[13]

Reformatsky Reaction Logical Relationship

start This compound + Carbonyl Compound + Zinc oxidative_addition Oxidative Addition of Zn start->oxidative_addition enolate_formation Organozinc Enolate Formation oxidative_addition->enolate_formation coordination Coordination to Carbonyl enolate_formation->coordination cc_bond C-C Bond Formation (Nucleophilic Addition) coordination->cc_bond workup Acidic Workup cc_bond->workup product β-Hydroxy Ester workup->product

Caption: Logical relationship of steps in the Reformatsky Reaction.

While ethyl bromoacetate (B1195939) is more commonly used, this compound can also be employed, sometimes with activation of the zinc. The yields are generally good.

Carbonyl Compoundα-Halo EsterMetal/CatalystYield (%)Reference
Various KetonesMethyl 2-chloropropanoateFe/Mn55-93[14]
Various AldehydesMethyl 2-chloropropanoateFe/MnLower yields due to pinacolisation[14]
Various KetonesMethyl 2-chloroacetateFe/Mn50-70[14]
Various Ketones/AldehydesEthyl iodoacetateCuI / Mn86-96[15]
Benzoyl isothiocyanateEthyl bromoacetateZn60[16]

This protocol, while for ethyl bromoacetate, illustrates the general methodology applicable to this compound, which may require more forcing conditions or activated zinc.[17]

  • Activation of Zinc: A suspension of activated zinc dust (5.0 eq) and iodine (0.1 eq) in toluene (B28343) (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

  • Addition of Reactants: To this mixture, ethyl bromoacetate (2.0 eq) is added first, followed by the ketone (1.0 eq) dissolved in toluene (10 mL).

  • Reaction: The resulting mixture is stirred at 90 °C for 30 minutes.

  • Quenching and Work-up: The reaction is cooled to 0 °C, and water is added. The suspension is filtered.

  • Extraction and Purification: The filtrate is extracted with MTBE. The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceutical and agrochemical products.[18]

Thiazole (B1198619) derivatives can be synthesized by reacting a thiourea (B124793) or thioamide with this compound. This is a variation of the Hantzsch thiazole synthesis.

Experimental Workflow for Thiazole Synthesis

start Thiosemicarbazone + This compound reflux Reflux in Acetic Acid with Sodium Acetate (B1210297) start->reflux evaporation Evaporate Solvent reflux->evaporation crystallization Crystallize from Acetic Acid evaporation->crystallization product Thiazolone Derivative crystallization->product

Caption: Experimental workflow for the synthesis of a thiazolone derivative.

Starting MaterialReagentProduct TypeYield (%)Reference
Thiosemicarbazone derivativeThis compoundThiazolone derivative80[19]
2-MercaptobenzothiazoleThis compoundEster derivative-[12]
Thiourea derivativesThis compoundThiazolidinone derivatives-[20]

This protocol describes the reaction of a thiosemicarbazone with this compound to yield a thiazolone derivative.[19]

  • Reaction Setup: A mixture of the thiosemicarbazone (1 mmol), this compound (1 mmol), and anhydrous sodium acetate (1 mmol) in acetic acid (20 mL) is prepared.

  • Reflux: The mixture is refluxed for 2-4 hours, with the reaction progress monitored by TLC.

  • Isolation: The solvent is evaporated under vacuum.

  • Purification: The resulting solid is crystallized from acetic acid to give the pure thiazolone product.

This compound is a precursor for glycine (B1666218) ethyl ester, which in turn can be a building block for hydantoin (B18101) structures, an important class of compounds in medicinal chemistry.

Applications in Drug Development and Agrochemicals

The versatility of this compound as a reagent directly translates to its importance in the synthesis of numerous commercial products.

  • Pharmaceuticals: It is a key intermediate in the production of a wide range of pharmaceuticals.[19] Its role in forming five-membered heterocycles is particularly significant in medicinal chemistry.[19] For instance, hydantoin derivatives, which can be synthesized from precursors derived from this compound, exhibit anticonvulsant and antiarrhythmic properties.[21]

  • Agrochemicals: this compound is a raw material for producing pesticides like sodium fluoroacetate, as well as herbicides and insecticides.[19]

  • Other Industries: It also finds use in the fragrance industry as a building block for complex aromatic compounds.[19]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering efficient pathways to a diverse array of valuable compounds. Its reactivity in alkylations, condensations, and heterocycle formations underscores its enduring importance in both academic research and industrial applications. A thorough understanding of its reaction scope, combined with optimized experimental protocols, enables chemists to effectively harness the synthetic potential of this fundamental building block.

References

exploring the history and discovery of ethyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Discovery of Ethyl Chloroacetate (B1199739)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chloroacetate (C₄H₇ClO₂) is a vital chemical intermediate widely utilized in the pharmaceutical, agricultural, and fragrance industries.[1][2][3] This technical guide provides a comprehensive exploration of the history, discovery, and synthesis of this compound. It details the initial discovery of its precursor, chloroacetic acid, and traces the evolution of its synthesis from traditional esterification methods to modern, greener industrial processes. This document presents detailed experimental protocols for key synthesis reactions, summarizes quantitative data in structured tables for comparative analysis, and includes visualizations of chemical pathways and experimental workflows to elucidate core concepts for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as ethyl 2-chloroacetate, is a colorless, transparent liquid with a characteristic pungent, fruity odor.[2][4] As an ester of chloroacetic acid, its chemical structure features a reactive chlorine atom and an ester group, making it a versatile building block in organic synthesis.[1] Its significance lies in its role as a precursor and reagent in the synthesis of a wide array of commercially important compounds, including pharmaceuticals like the antibiotic Cefazolin sodium, various pesticides, and complex aromatic compounds used in the fragrance industry.[2][3] This guide delves into the technical aspects of its history, synthesis, and application, providing a foundational resource for scientific and industrial professionals.

Historical Perspective

The history of this compound is intrinsically linked to the discovery and production of its parent compound, chloroacetic acid.

The Precursor: Discovery of Chloroacetic Acid

The journey began in the mid-19th century with early investigations into the chlorination of acetic acid.

  • 1843: The French chemist Félix LeBlanc was the first to prepare chloroacetic acid in an impure form by chlorinating acetic acid in the presence of sunlight.[5]

  • 1857: The German chemist Reinhold Hoffmann is credited with synthesizing pure chloroacetic acid by refluxing glacial acetic acid with chlorine in sunlight.[5][6] In the same year, French chemist Charles Adolphe Wurtz independently synthesized it via the hydrolysis of chloroacetyl chloride.[5]

These discoveries laid the groundwork for the production of chloroacetic acid derivatives. Industrially, two main routes for chloroacetic acid production were established: the chlorination of acetic acid and the hydrolysis of trichloroethylene.[5][7] The hydrolysis method, while often more expensive due to the cost of trichloroethylene, yields a product free of di- or trichloroacetic acid impurities.[6][7]

Advent of this compound Synthesis

Following the isolation of chloroacetic acid, its conversion to various esters became a logical next step for chemists exploring the reactivity of carboxylic acids. The primary method for synthesizing this compound has historically been the Fischer-Speier esterification of chloroacetic acid with ethanol (B145695), using a strong acid catalyst.[8][9]

Evolution of Industrial Synthesis

While the fundamental reaction remains the same, the industrial production of this compound has evolved to improve efficiency, yield, and environmental safety.

  • Traditional Method: The use of concentrated sulfuric acid as a catalyst is the classic approach.[10] However, this method suffers from issues such as equipment corrosion, complex product purification, and the generation of acidic wastewater.[10]

  • Modern Catalysts: To address the drawbacks of sulfuric acid, research has focused on alternative catalysts. These include p-toluenesulfonic acid, ferric chloride, solid superacids, and heteropolyacids.[10]

  • Green Chemistry Approaches: More recently, environmentally friendly methods have gained prominence. The use of cation exchange resins as recyclable catalysts offers a greener alternative with milder reaction conditions.[11] Furthermore, techniques like reactive distillation, which involves continuously removing water to drive the reaction equilibrium forward, have been employed to significantly increase yield and efficiency.[12]

Physicochemical and Quantitative Data

The physical properties and reaction data for this compound are critical for its application in synthesis and for process design.

Physical Properties
PropertyValue
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol [2]
Appearance Clear, colorless liquid[4]
Odor Pungent, fruity[2][4]
Boiling Point 144-146 °C[8][9]
Melting Point -26 °C[9]
Flash Point 100 °F (37.8 °C)[4]
Density Denser than water[4]
Solubility Insoluble in water[4]
Comparative Synthesis Data
MethodCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Traditional Esterification Sulfuric Acid100 - 1104 - 6≥96 (Conversion)-
Fischer Esterification (Lab) Sulfuric AcidReflux457[13]-
Molecular Sieve Dehydration Generic Catalyst105397.4[8]-
Cation Exchange Resin Cation Resin70 - 802 - 3≥95 (Conversion)-
Reactive Distillation Cation Resin-Shorter Timeup to 98.92[12]-
Industrial Standard Sulfuric AcidReflux-85[8][9]≥99.0[8][9]

Synthesis Methodologies and Experimental Protocols

The following sections detail the protocols for key methods of synthesizing this compound.

Protocol 1: Traditional Fischer-Speier Esterification

This method remains a common laboratory and industrial process for producing this compound. It involves the acid-catalyzed esterification of chloroacetic acid and ethanol.

Reaction Pathway

Fischer_Esterification cluster_reactants cluster_products ClCH2COOH Chloroacetic Acid catalyst H₂SO₄ (catalyst) ClCH2COOH->catalyst plus1 + C2H5OH Ethanol C2H5OH->catalyst ClCH2COOC2H5 This compound catalyst->ClCH2COOC2H5 H2O Water catalyst->H2O plus2 +

Caption: Fischer-Speier esterification of chloroacetic acid.

Experimental Protocol

  • Setup: To a reaction flask equipped with a stirrer and reflux condenser, add chloroacetic acid, ethanol, and a co-solvent such as benzene (B151609) or toluene (B28343) (to form an azeotrope with water).[8][9] A common molar ratio is 1:1.3 of chloroacetic acid to ethanol.[11]

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (typically 2-3% by weight of the reactants).[11]

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C).[11] The water generated during the reaction is continuously removed via azeotropic distillation using a Dean-Stark apparatus. The reaction is typically run for 4-6 hours.[11][13]

  • Workup: After cooling, the crude ester is transferred to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid catalyst, followed by washing with water until neutral.[8][9][13]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous calcium chloride or magnesium sulfate.[8][9][13]

  • Purification: Filter off the drying agent and purify the crude product by distillation. Collect the fraction boiling at 144-146 °C to obtain the final product.[8][9]

Experimental Workflow

Experimental_Workflow A Charge Reactor: - Chloroacetic Acid - Ethanol - Toluene B Slowly Add Sulfuric Acid Catalyst A->B C Heat to Reflux (4-6 hours) B->C D Remove Water via Dean-Stark Trap C->D E Cool Reaction Mixture C->E After Reaction Completion F Neutralize with NaHCO₃ Solution E->F G Wash with Water F->G H Dry Organic Layer (e.g., CaCl₂) G->H I Filter H->I J Fractional Distillation (Collect at 144-146°C) I->J K Pure Ethyl Chloroacetate J->K

Caption: Workflow for synthesis and purification of this compound.

Protocol 2: Green Synthesis using Cation Exchange Resin

This method replaces the corrosive liquid acid catalyst with a solid, recyclable resin, simplifying the workup and reducing environmental impact.

Experimental Protocol

  • Catalyst Preparation: Ensure the cation exchange resin is dried and pre-activated according to the manufacturer's specifications.[11]

  • Setup: In a reactor suitable for azeotropic distillation, combine chloroacetic acid and ethanol (a higher molar ratio of alcohol, e.g., 1.5:1, is often used).[11] Add the cation exchange resin (e.g., 3% by weight of reactants).[11]

  • Reaction: Heat the mixture to a controlled temperature of 70-80 °C.[11] Continuously remove the water byproduct via azeotropic distillation. The reaction is typically faster, running for 2-3 hours.[11]

  • Workup: After the reaction, cool the mixture. The solid resin catalyst can be recovered by simple filtration for reuse.

  • Purification: The remaining workup and purification steps (neutralization, washing, drying, and distillation) are similar to the traditional method but are often less intensive due to the absence of a strong liquid acid.

Applications in Drug Development and Chemical Synthesis

This compound is a key starting material for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals.

Example Synthetic Pathway: Synthesis of a Triazine Derivative

This compound is used in reactions to create more complex molecules. For example, it can be reacted with a triazine precursor in the presence of a base to yield an amino acetate (B1210297) derivative, a common step in building larger, biologically active molecules.[14]

Synthesis_Pathway A Triazine Precursor (Compound 3) C Reaction A->C B This compound B->C F Ethyl-N-(...triazine...) amino acetate (5) C->F yields D Fused Sodium Acetate (Base) D->C catalyst E Methanol (Solvent) E->C solvent

Caption: Synthesis of a triazine derivative using this compound.

Conclusion

From its 19th-century origins rooted in the discovery of chloroacetic acid, this compound has become an indispensable tool in modern chemistry. The evolution of its synthesis from classic Fischer esterification using corrosive acids to greener, more efficient methods employing solid catalysts and reactive distillation highlights significant progress in chemical process development. For researchers and professionals in drug development, a thorough understanding of the history, synthesis protocols, and reactivity of this compound is fundamental to its effective application in creating novel and essential chemical entities.

References

Methodological & Application

Application Notes & Protocols: The Use of Ethyl Chloroacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chloroacetate (B1199739) (ECA) is a versatile and widely utilized reagent in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both an ester and a reactive C-Cl bond, allows for its application as a key building block in the construction of a diverse array of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of ethyl chloroacetate in the synthesis of key pharmaceutical intermediates, including nootropics, benzodiazepines, and barbiturates. The information presented is intended to serve as a practical guide for researchers and professionals involved in drug discovery and development.

Introduction

This compound (C₄H₇ClO₂) is a colorless liquid with a characteristic fruity odor.[1] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its ability to participate in various chemical transformations.[2] The presence of a reactive chlorine atom allows for facile nucleophilic substitution reactions, making it an excellent alkylating agent for introducing a carboxymethyl group. This reactivity is harnessed in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] This document details its application in the synthesis of three major classes of pharmaceutical compounds.

Synthesis of Piracetam Intermediate

Piracetam is a nootropic drug used to enhance cognitive function.[3] A key step in its synthesis involves the N-alkylation of 2-pyrrolidinone (B116388) with this compound.[4]

Reaction Scheme

The synthesis of the ethyl ester intermediate of Piracetam proceeds via the nucleophilic substitution of the chloride in this compound by the deprotonated 2-pyrrolidinone.

piracetam_synthesis pyrrolidinone 2-Pyrrolidinone intermediate Ethyl 2-(2-oxopyrrolidin-1-yl)acetate pyrrolidinone->intermediate 1. Base (e.g., NaH, K2CO3) 2. This compound ethyl_chloroacetate This compound

Caption: Reaction scheme for the synthesis of Piracetam intermediate.

Quantitative Data
ParameterValueReference
Starting Material2-Pyrrolidinone[4]
ReagentThis compound[4]
BaseSodium Hydride (NaH) or Potassium Carbonate (K2CO3)[5]
SolventDimethylformamide (DMF) or Acetonitrile (CH3CN)[5]
Reaction Time4 hours[4]
Reaction Temperature60 °C[4]
Yield45.94%[4]
Experimental Protocol

Materials:

  • 2-Pyrrolidinone

  • This compound

  • Sodium hydride (NaH) or Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-pyrrolidinone in anhydrous DMF, slowly add sodium hydride (1.1 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add this compound (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-oxopyrrolidin-1-yl)acetate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Benzodiazepine Intermediate

This compound is a precursor in the synthesis of the 1,4-benzodiazepine (B1214927) ring system, a core structure in many anxiolytic and anticonvulsant drugs.[6] The synthesis involves the reaction of a 2-aminobenzophenone (B122507) with this compound to form an intermediate which is then cyclized.

Reaction Scheme

The initial step involves the N-alkylation of a 2-aminobenzophenone derivative with this compound.

benzodiazepine_synthesis aminobenzophenone 2-Aminobenzophenone intermediate Ethyl [(2-benzoylphenyl)amino]acetate aminobenzophenone->intermediate This compound, Base ethyl_chloroacetate This compound barbiturate_synthesis diethyl_malonate Diethyl Malonate intermediate1 Mono-alkylated Malonic Ester diethyl_malonate->intermediate1 1. Base 2. R-X base Base (e.g., NaOEt) alkyl_halide R-X intermediate2 Carbethoxymethyl-alkyl-malonic Ester intermediate1->intermediate2 1. Base 2. This compound ethyl_chloroacetate This compound barbiturate Substituted Barbiturate intermediate2->barbiturate Urea, Base urea Urea

References

Protocol for N-Alkylation of Amines Using Ethyl Chloroacetate: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the N-alkylation of primary and secondary amines using ethyl chloroacetate (B1199739). This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of N-substituted glycine (B1666218) esters, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

N-alkylation of amines with ethyl chloroacetate is a robust and widely utilized method for the synthesis of glycine ester derivatives. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group.[1][2] The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as over-alkylation or hydrolysis of the ester functionality.[2][3] Common conditions involve the use of a mild inorganic base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or acetonitrile.[3][4] For less reactive amines or to achieve faster reaction rates, stronger base-solvent systems like sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can be employed.[5]

Reaction Mechanism and Experimental Workflow

The overall transformation and a generalized experimental workflow are depicted below.

reaction_mechanism cluster_reactants Reactants cluster_products Products amine Primary or Secondary Amine (R1R2NH) product N-Alkylated Glycine Ester (R1R2NCH2COOEt) amine->product Nucleophilic Attack ethyl_chloroacetate This compound (ClCH2COOEt) ethyl_chloroacetate->product base Base (e.g., K2CO3, NaH) base->amine Deprotonation (optional) hcl HCl salt Salt Byproduct (e.g., KCl, NaCl)

Figure 1: General Reaction Scheme for N-Alkylation of Amines.

experimental_workflow start Start setup Combine amine, base, and solvent in a flask. start->setup addition Add this compound dropwise at appropriate temperature. setup->addition reaction Stir the reaction mixture at specified temperature (monitor by TLC/LC-MS). addition->reaction workup Perform aqueous workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer reaction->workup purification Purify the crude product (e.g., column chromatography, distillation, or recrystallization). workup->purification characterization Characterize the final product (NMR, MS, IR). purification->characterization end End characterization->end

Figure 2: Generalized Experimental Workflow.

Experimental Protocols

Below are detailed protocols for the N-alkylation of amines using this compound under different reaction conditions.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is suitable for a wide range of primary and secondary amines, particularly cyclic secondary amines, and offers mild reaction conditions that preserve the ester functionality.[2]

Materials:

  • Amine (1.0 eq.)

  • This compound (1.2 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Acetonitrile (CH₃CN)

  • 10% Hydrochloric acid (HCl)

  • 20% Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile.

  • Stir the suspension at room temperature.

  • Add this compound (1.2 eq.) dropwise to the mixture.

  • Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with 10% HCl to remove any unreacted amine.

  • Neutralize the acidic aqueous layer with a 20% sodium carbonate solution until basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude N-alkylated glycine ester.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel as required.[2]

Protocol 2: N-Alkylation using Sodium Hydride in DMF

This protocol is effective for less reactive amines, such as some anilines, and can often be performed at room temperature. Caution should be exercised when handling sodium hydride as it is a highly reactive and flammable solid.

Materials:

  • Amine (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the amine (1.0 eq.) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the yields of N-alkylated glycine esters obtained from the reaction of various amines with this compound under different conditions.

N-Alkylation of Aromatic Amines

Table 1: Synthesis of N-Aryl Glycines via Reaction with this compound and Subsequent Hydrolysis.

EntryAniline DerivativeBase/SolventReaction TimeYield (%)
1p-ToluidineNaOAc / EtOHOvernight53[1]
24-MethoxyanilineNaOAc / EtOHOvernight50[1]
34-BromoanilineNaOAc / EtOHOvernight65[1]

Note: The yields reported in this table are for the two-step process of N-alkylation followed by hydrolysis to the corresponding N-aryl glycine.

N-Alkylation of Cyclic Secondary Amines

Table 2: Synthesis of Ethyl N-Cycloamine Acetates.

EntryCyclic AmineBase/SolventReaction TimeYield (%)
1PyrrolidineK₂CO₃ / CH₃CNOvernightNot Specified
2PiperidineK₂CO₃ / CH₃CNOvernightNot Specified
3MorpholineK₂CO₃ / CH₃CNOvernightNot Specified

Note: While specific yields for each substrate were not provided in the primary source, the methodology is described as leading to excellent results.[2]

Conclusion

The N-alkylation of amines with this compound is a versatile and efficient method for the synthesis of N-substituted glycine esters. The choice of reaction conditions, particularly the base and solvent, can be tailored to the reactivity of the amine substrate to achieve optimal yields. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: Ethyl Chloroacetate in the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline (B57606) derivatives utilizing ethyl chloroacetate (B1199739). Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous pharmaceuticals and biologically active molecules. Their derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Ethyl chloroacetate serves as a versatile and cost-effective reagent for the introduction of an ethoxycarbonylmethyl group, primarily through Williamson ether synthesis with hydroxyquinolines or via N-alkylation of quinolinones.

Application of this compound in Quinoline Synthesis

This compound is a key building block in the functionalization of the quinoline core. Its primary applications in this context include:

  • O-Alkylation of Hydroxyquinolines: In a classic Williamson ether synthesis, this compound reacts with hydroxyquinoline derivatives in the presence of a weak base to form the corresponding (quinolin-yloxy)acetate esters. These esters are valuable intermediates that can be further modified, for instance, by hydrolysis to the carboxylic acid or by reaction with hydrazine (B178648) to form hydrazides, which are precursors to a variety of heterocyclic systems.

  • N-Alkylation of Quinolones: The nitrogen atom of quinolinone derivatives can be alkylated with this compound to yield N-substituted (2-oxo-1,2-dihydroquinolin-1-yl)acetates. This reaction typically proceeds in the presence of a base and provides a straightforward method to introduce a functionalized side chain onto the quinoline scaffold.

These synthetic strategies are crucial in the development of novel quinoline-based therapeutic agents. The addition of the ethoxycarbonylmethyl group can significantly influence the molecule's physicochemical properties and biological activity.

Experimental Protocols

Synthesis of Ethyl (quinolin-8-yloxy)acetate (Williamson Ether Synthesis)

This protocol describes the synthesis of ethyl (quinolin-8-yloxy)acetate from 8-hydroxyquinoline (B1678124) and this compound. The reaction can be performed using conventional heating, microwave irradiation, or ultrasound, with varying reaction times and yields.

Reaction Scheme:

Caption: Workflow for the synthesis of ethyl (quinolin-8-yloxy)acetate.

Synthesis of Ethyl 2-(2-oxo-1,2-dihydroquinolin-1-yl)acetate (N-Alkylation)

This protocol outlines the N-alkylation of a 2-quinolinone derivative with this compound.

Reaction Scheme:

Caption: N-Alkylation of 2-Quinolinone with this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological activity of quinoline derivatives prepared using this compound.

Table 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate - Comparison of Methods

MethodReaction TimeYield (%)Reference
Conventional Heating18 hours75-85
Microwave Irradiation5-10 minutes85-95
Ultrasound Irradiation1-2 hours80-90

Table 2: Biological Activity of Quinoline Derivatives

CompoundBiological ActivityAssayIC₅₀ / MICReference
Quinoline-chalcone hybridsAnticancer (NSCLC, CML)PI3Kγ inhibition52 nM
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amineAnticancer (Leukemia)mTOR inhibition64 nM
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineAnticancer (HL-60)Proliferation19.88 µg/mL
7-chloro-4-quinolinylhydrazone derivativesAnticancer (CNS, Colon, Leukemia)Cytotoxicity0.314-4.65 µg/cm³
Quinolone coupled hybrid 5dAntibacterial (Gram +/-)MIC0.125–8 µg/mL
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideAnticancer (Breast)Cytotoxicity29.8 µmol/L

Signaling Pathways

Quinoline derivatives synthesized using this compound as a building block have been shown to target key signaling pathways implicated in cancer and bacterial infections.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

Many quinoline derivatives exhibit anticancer properties by inhibiting the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.

[1][2][3][4][5][6]PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation Quinoline Quinoline Derivative (Inhibitor) Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Antibacterial Activity: Inhibition of DNA Gyrase

Quinolone antibiotics function by inhibiting bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and recombination. T[7][8][9][10]his leads to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.

Mechanism of DNA Gyrase Inhibition by Quinolones

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binding Replication DNA Replication Gyrase->Replication Enables CellDeath Cell Death Gyrase->CellDeath Leads to Replication->CellDeath Blockage Quinolone Quinolone Antibiotic Quinolone->Gyrase Inhibition

Caption: Quinolones inhibit DNA gyrase, leading to bacterial cell death.

References

Application Notes and Protocols for the Esterification of Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chloroacetate (B1199739) is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its production is most commonly achieved through the Fischer-Speier esterification of chloroacetic acid with ethanol (B145695) in the presence of an acid catalyst.[3][4] This process, while well-established, can be optimized for yield, purity, and environmental impact by carefully selecting catalysts and reaction conditions. These notes provide detailed protocols for the synthesis of ethyl chloroacetate using various catalytic systems, along with a summary of key quantitative data to aid in experimental design and scale-up.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C4H7ClO2[1]
Molecular Weight 122.55 g/mol [5]
Appearance Colorless, transparent liquid[5][6]
Odor Pungent, fruity[5][6]
Boiling Point 143-146 °C[5][6][7]
Density 1.15 g/cm³[5]
Solubility Insoluble in water; soluble in ethanol, ether, and acetone[5][6]

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Esterification

This traditional method utilizes concentrated sulfuric acid as the catalyst.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine chloroacetic acid, ethanol, and benzene (if used).[7]

  • Slowly add concentrated sulfuric acid to the mixture while stirring.[7]

  • Heat the mixture to reflux (approximately 100-105 °C) and maintain for 3-6 hours.[6][7] If a Dean-Stark apparatus is used with a water-carrying agent like benzene or cyclohexane, water generated during the reaction can be continuously removed to drive the equilibrium towards product formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with cold water.[6]

  • Neutralize the organic layer by washing with a saturated sodium bicarbonate solution until effervescence ceases.[7]

  • Wash the organic layer again with water.[7]

  • Dry the crude this compound over anhydrous calcium chloride or magnesium sulfate.[7]

  • Filter to remove the drying agent and purify the product by fractional distillation, collecting the fraction boiling at 143-146 °C.[6][7]

Protocol 2: Sodium Dodecyl Sulfate (SDS) Catalyzed Esterification

This method employs SDS as a more environmentally friendly catalyst.[8][9]

Materials:

  • Chloroacetic acid

  • Ethanol

  • Sodium dodecyl sulfate (SDS)

  • Cyclohexane (as a water-carrying agent)

Procedure:

  • In a conical flask equipped with a magnetic stirrer and a condenser with a water separator, add chloroacetic acid, ethanol, SDS catalyst, and cyclohexane.[8]

  • The molar ratio of ethanol to chloroacetic acid is typically 1.2:1.[8][9]

  • The amount of SDS catalyst is around 1.0 mol% relative to chloroacetic acid.[8][9]

  • Heat the mixture to reflux and maintain for approximately 2.5 hours.[8][9]

  • After cooling to room temperature, the catalyst can be separated by decantation.[8]

  • The organic phase, containing the this compound, can be analyzed and further purified if necessary.

Protocol 3: Solid Acid Catalyst (Amberlyst-15) Mediated Esterification

This protocol utilizes a reusable solid acid catalyst, simplifying product purification.[2]

Materials:

  • Chloroacetic acid

  • Ethanol

  • Amberlyst-15 ion-exchange resin

Procedure:

  • This reaction is often performed in a continuous process using a packed bed reactor with Amberlyst-15.[2]

  • For a batch process, combine chloroacetic acid, ethanol, and Amberlyst-15 in a suitable reactor.

  • The reaction can be carried out at temperatures ranging from 60-110 °C.

  • Reaction times can vary from 1-10 hours.

  • Upon completion, the solid catalyst can be easily removed by filtration.

  • The resulting mixture is then worked up similarly to the sulfuric acid protocol, involving neutralization and distillation to obtain pure this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported procedures for the esterification of this compound.

CatalystMolar Ratio (Ethanol:Acid)Catalyst LoadingReaction Time (hours)Reaction Temperature (°C)Yield (%)Reference
Sulfuric Acid--5-6100-[6]
Sulfuric Acid---Reflux85[7]
--12g catalyst to 94.5g acid310597.4[7]
Sodium Dodecyl Sulfate (SDS)1.2:11.0 mol%2.5Reflux97.1[8][9]
Sulfuric Acid-5 mL4Reflux57[10]

Experimental Workflow and Reaction Mechanism

The general workflow for the synthesis of this compound involves the reaction of chloroacetic acid and ethanol, followed by purification steps. The underlying reaction is a Fischer-Speier esterification, a well-understood acid-catalyzed nucleophilic acyl substitution.

Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification cluster_product Final Product reactants Chloroacetic Acid + Ethanol reaction_mixture Heating and Reflux reactants->reaction_mixture Add catalyst Acid Catalyst (e.g., H₂SO₄, SDS, Amberlyst-15) catalyst->reaction_mixture Add cooling Cooling reaction_mixture->cooling washing Washing with Water & NaHCO₃ Solution cooling->washing drying Drying (e.g., CaCl₂, MgSO₄) washing->drying distillation Fractional Distillation drying->distillation product Pure Ethyl Chloroacetate distillation->product

Caption: Experimental workflow for this compound synthesis.

The mechanism of the Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification_Mechanism start Carboxylic Acid (Chloroacetic Acid) protonation Protonation of Carbonyl Oxygen H⁺ from Catalyst start->protonation activated_acid Activated Carboxylic Acid protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Alcohol (Ethanol) Forms Tetrahedral Intermediate activated_acid->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer Prepares for Water Elimination tetrahedral_intermediate->proton_transfer protonated_intermediate Protonated Intermediate proton_transfer->protonated_intermediate elimination Elimination of Water Forms Protonated Ester protonated_intermediate->elimination protonated_ester Protonated Ester elimination->protonated_ester deprotonation Deprotonation Regenerates Catalyst and Forms Ester protonated_ester->deprotonation end_product Ester (this compound) deprotonation->end_product

Caption: Mechanism of Fischer-Speier esterification.

References

Application Notes and Protocols: Ethyl Chloroacetate in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chloroacetate (B1199739) (ECA) is a versatile organic compound widely utilized in the chemical and pharmaceutical industries.[1][2][3][4] With the molecular formula C₄H₇ClO₂, it is the ethyl ester of chloroacetic acid.[1] This colorless liquid possesses a characteristic pungent, fruity odor.[2] While it is well-known as a reactive intermediate and building block in organic synthesis, its application as a solvent is also noteworthy, particularly in industrial processes for varnishes, synthetic leather, and plastics.[3] Its good miscibility with various organic solvents makes it a valuable component in certain reaction media.[1] This document provides detailed application notes and protocols for the use of ethyl chloroacetate in key chemical reactions, with a focus on its role as both a reactant and a solvent.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe use in a laboratory or industrial setting. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol
Appearance Colorless liquid
Odor Pungent, fruity
Boiling Point 144-146 °C
Melting Point -26 °C
Density 1.145 g/mL at 25 °C
Flash Point 53 °C
Solubility Insoluble in water; miscible with ethanol, ether, and acetone
Refractive Index (n20/D) 1.421

Applications in Organic Synthesis

This compound is a key reagent in a variety of organic transformations, primarily due to the presence of a reactive C-Cl bond and an ester functionality. It serves as a precursor for the synthesis of numerous valuable compounds, including pharmaceuticals, agrochemicals, and fragrances.[1][3]

Application Note 1: N-Alkylation of Amines and Heterocycles

This compound is a common alkylating agent for introducing an ethoxycarbonylmethyl group onto a nitrogen atom in amines and nitrogen-containing heterocycles. This reaction is fundamental in the synthesis of various pharmaceutical intermediates.

Reaction Principle: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion. A base is typically required to neutralize the hydrogen chloride formed during the reaction.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a cyclic secondary amine using this compound.

Materials:

  • Cyclic secondary amine (e.g., piperidine)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (solvent)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium carbonate (Na₂CO₃), 20% aqueous solution

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the cyclic secondary amine (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature and add this compound (1.2 eq) dropwise.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove unreacted amine.

  • Neutralize the aqueous layer with a 20% Na₂CO₃ solution and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for N-Alkylation Reactions

The following table summarizes representative data for N-alkylation reactions involving this compound.

Amine/HeterocycleSolventBaseTemperature (°C)Time (h)Yield (%)
Primary/Secondary AminesAcetoneK₂CO₃RefluxVariesModerate to Good
IndoleDMFNaHRoom TempVariesGood
PyrrolidineAcetonitrileK₂CO₃Room Temp12High

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification Reactants Amine + K2CO3 in Acetone Add_ECA Add this compound Reactants->Add_ECA Stir Stir Overnight at RT Add_ECA->Stir Filter Filter Stir->Filter Concentrate Concentrate Filter->Concentrate Extract Aqueous Work-up & Extraction Concentrate->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Workflow for a typical N-alkylation reaction.

Application Note 2: Darzens Condensation

The Darzens condensation is a classic organic reaction that forms an α,β-epoxy ester (a glycidic ester) from the reaction of a carbonyl compound (aldehyde or ketone) with an α-haloester in the presence of a base. This compound is a frequently used α-haloester in this reaction.

Reaction Principle: The reaction is initiated by the deprotonation of the α-carbon of the this compound by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide undergoes an intramolecular SN2 reaction, where the oxygen atom displaces the chloride ion to form the epoxide ring.

Experimental Protocol: Darzens Condensation of Benzaldehyde (B42025) with this compound

This protocol provides a general procedure for the Darzens condensation.

Materials:

  • Benzaldehyde

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether (solvent)

  • Ice-cold water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a stirrer, under an inert atmosphere (e.g., nitrogen).

  • Cool the flask in an ice bath.

  • A mixture of benzaldehyde (1.0 eq) and this compound (1.1 eq) is added dropwise to the stirred suspension of sodium ethoxide, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude glycidic ester.

  • Purify the product by vacuum distillation.

Quantitative Data for Darzens Condensation

The following table presents typical results for the Darzens condensation using this compound.

Carbonyl CompoundSolventBaseTemperature (°C)Time (h)Yield (%)
BenzaldehydeDiethyl EtherNaOEt0 - RT3-4Good
AcetophenoneBenzene/EtherNaNH₂Room Temp4-6Moderate
Cyclohexanonetert-ButanolKOtBu10-152-383-95

Mechanism of the Darzens Condensation

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Closure (SN2) ECA This compound Enolate Enolate Intermediate ECA->Enolate Deprotonation ECA->Enolate Base Base (B:) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Attack on Carbonyl Enolate->Alkoxide Carbonyl Aldehyde/Ketone Epoxide α,β-Epoxy Ester (Glycidic Ester) Alkoxide->Epoxide Intramolecular SN2 Alkoxide->Epoxide

Caption: Mechanism of the Darzens condensation reaction.

Safety Precautions

This compound is a toxic and flammable liquid.[5] It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

Conclusion

This compound is a valuable and versatile compound in organic synthesis, serving as both a key reactant and a solvent in various industrial applications. Its utility in N-alkylation and the Darzens condensation highlights its importance in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and reaction conditions is crucial for its safe and effective application in research and development.

References

The Role of Ethyl Chloroacetate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl chloroacetate (B1199739), a versatile C4 ester, serves as a critical building block in the synthesis of a wide array of agrochemicals, including fungicides, herbicides, and insecticides. Its reactivity, stemming from the presence of both an ester and a chloro functional group, allows for its incorporation into complex molecular structures through various synthetic routes. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from ethyl chloroacetate and its close derivatives, intended for researchers, scientists, and professionals in the field of drug and pesticide development.

Fungicide Synthesis: Azoxystrobin

Azoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its synthesis often involves the coupling of a phenyl-3-methoxyacrylate derivative with a substituted pyrimidine, a pathway where this compound derivatives play a crucial role in building the core structure. Two primary synthetic pathways are highlighted below.

Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol

This is a widely employed industrial method for the synthesis of azoxystrobin.

Quantitative Data for Azoxystrobin Synthesis (Pathway A)

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate2-cyanophenolPotassium Carbonate / DABCODMF801.25>90
(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate2-cyanophenolPotassium Carbonate / DABCOCyclohexanone903~90
(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate2-cyanophenolPotassium Carbonate / DABCOMIBK/Water80895.7

Experimental Protocol: Synthesis of Azoxystrobin (Pathway A)

  • Reaction Setup: To a solution of (E)-methyl 2-{2-[6-chloropyrimidin-4-yloxy]phenyl}-3-methoxyacrylate in N,N-dimethylformamide (DMF), add a DMF solution of 2-cyanophenol.

  • Addition of Reagents: Subsequently, add potassium carbonate and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Reaction Conditions: Heat the mixture to 80°C and maintain for approximately 75 minutes.

  • Work-up: After the reaction is complete, remove the DMF by vacuum distillation. The resulting residue contains azoxystrobin, which can be further purified by recrystallization.

Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

An alternative convergent synthesis for azoxystrobin.

Experimental Workflow for Azoxystrobin Synthesis

G cluster_0 Pathway A cluster_1 Pathway B A1 Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate A3 Azoxystrobin A1->A3 K2CO3, DABCO DMF, 80°C A2 2-Cyanophenol A2->A3 B1 4-Chloro-6-(2-cyanophenoxy)pyrimidine B3 Azoxystrobin B1->B3 Base Solvent B2 Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate B2->B3

Synthesis Pathways of Azoxystrobin

Herbicide Synthesis: Butachlor (B1668075) and Acetochlor

Chloroacetanilide herbicides, such as butachlor and acetochlor, are widely used for weed control in various crops. The synthesis of these herbicides involves the N-alkylation of an aniline (B41778) derivative with a chloroacetylating agent, a reaction where chloroacetyl chloride (derived from chloroacetic acid, which can be produced from this compound) is a key reagent.

Butachlor Synthesis

Butachlor is synthesized from 2,6-diethylaniline (B152787) and chloroacetyl chloride, followed by reaction with a butylating agent.

Quantitative Data for Butachlor Synthesis

StepReactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)
12,6-DiethylanilineChloroacetyl ChlorideGlacial Acetic AcidControlled->95 (intermediate)
2N-(2,6-diethylphenyl)chloroacetamideButyl isocyanateEthanol (B145695)/Dioxane--90 (overall)
Alt. 12,6-DiethylanilineMonochloroacetic AcidPCl₃/POCl₃/PCl₅85-1051-390 (overall)
Alt. 2Tertiary ImineEthanol-25-356-10>92

Experimental Protocol: Synthesis of Butachlor [1]

  • Step 1: Synthesis of N-(2,6-diethylphenyl)chloroacetamide: Dissolve 2,6-diethylaniline in a suitable solvent like glacial acetic acid in a reaction vessel. Slowly add chloroacetyl chloride while maintaining a controlled temperature. Stir the mixture to ensure complete reaction and then isolate the intermediate product, N-(2,6-diethylphenyl)chloroacetamide.[1]

  • Step 2: Synthesis of Butachlor: Dissolve the N-(2,6-diethylphenyl)chloroacetamide intermediate in a solvent such as ethanol or dioxane. React this with a butylating agent, for example, by condensation with butyl isocyanate, to yield butachlor.[1]

Acetochlor Synthesis

Acetochlor is produced through a two-step synthesis starting from 2-ethyl-6-methylaniline (B166961).

Quantitative Data for Acetochlor Synthesis

StepReactant 1Reactant 2ConditionsYield (%)
12-ethyl-6-methylanilineChloroacetyl chloride--
2Anilide intermediateChloromethyl ethyl etherSodium hydroxide (B78521)>93 (overall)
Methylene Method2-methyl-6-ethyl-N-methylene anilineChloroacetyl chloride, then Ethanol15-120°C (acylation)>93

Experimental Protocol: Synthesis of Acetochlor [2][3]

  • Step 1: Formation of the Anilide Intermediate: React 2-ethyl-6-methylaniline with chloroacetyl chloride to form the corresponding anilide intermediate.[2][3]

  • Step 2: Formation of Acetochlor: Treat the anilide intermediate with chloromethyl ethyl ether in the presence of sodium hydroxide to yield acetochlor.[2][3]

Synthesis Workflow for Chloroacetanilide Herbicides

G Aniline Substituted Aniline (e.g., 2,6-Diethylaniline) Intermediate N-Aryl-2-chloroacetamide Aniline->Intermediate Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate Herbicide Chloroacetanilide Herbicide (e.g., Butachlor) Intermediate->Herbicide Butoxylating Butoxylating Agent (e.g., Chloromethyl butyl ether) Butoxylating->Herbicide

General Synthesis of Chloroacetanilides

Insecticide Synthesis: Chlorpyrifos

Chlorpyrifos is an organophosphate insecticide. Its synthesis involves the reaction of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) with O,O-diethylphosphorochloridothioate. While this compound is not a direct precursor, the synthesis of the heterocyclic core can involve chemistries where chloroacetate derivatives are utilized.

Quantitative Data for Chlorpyrifos Synthesis

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Purity (%)
3,5,6-trichloro-2-pyridinolO,O-diethylthiophosphoryl chlorideNaOHXylene55296
3,5,6-trichloropyridine-2-sodium alkoxideO,O-diethylthiophosphoryl chlorideNaOHEthanol60-652-

Experimental Protocol: Synthesis of Chlorpyrifos [4][5]

  • Reaction Setup: In a reaction kettle, add xylene, followed by 3,5,6-trichloro-2-pyridinol and a 30% sodium hydroxide solution.[4]

  • Reaction Conditions: Heat the mixture to 55°C and then drip in O,O-diethylthiophosphoryl chloride. Maintain the temperature and stir for 2 hours.[4]

  • Work-up: After the reaction, wash the mixture with water, and then separate the organic layer. Remove the solvent under reduced pressure to obtain crude chlorpyrifos, which can be further purified.[4]

Chlorpyrifos Synthesis Pathway

G TCP 3,5,6-Trichloro-2-pyridinol Chlorpyrifos Chlorpyrifos TCP->Chlorpyrifos Base (e.g., NaOH) Solvent (e.g., Xylene) DEPTC O,O-Diethylthiophosphoryl chloride DEPTC->Chlorpyrifos

Synthesis of Chlorpyrifos

This compound and its derivatives are indispensable precursors in the agrochemical industry. The protocols and data presented herein provide a foundational understanding for the synthesis of key fungicides, herbicides, and insecticides. The versatility of this compound allows for its application in diverse synthetic strategies, leading to the production of a wide range of crop protection agents. Further research and process optimization can lead to more efficient, cost-effective, and environmentally benign synthetic routes for these vital agricultural chemicals.

References

Application Notes and Protocols for GC-MS Analysis Using Ethyl Chloroformate as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols detail the use of ethyl chloroformate (ECF) as a derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While the initial request specified ethyl chloroacetate, a comprehensive literature search revealed that ethyl chloroformate is the widely used and documented reagent for this purpose, effectively derivatizing a broad range of analytes by reacting with active hydrogens in functional groups like amines, phenols, and carboxylic acids. This process increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, fatty acids, and phenols, are non-volatile and require a chemical modification step known as derivatization prior to analysis. Ethyl chloroformate (ECF) has emerged as a versatile derivatizing agent for a wide array of analytes, offering rapid reaction times, often in an aqueous environment, and producing stable derivatives with excellent chromatographic properties.[1][2][3]

This document provides detailed application notes and protocols for the use of ECF in GC-MS analysis, targeted towards researchers, scientists, and drug development professionals.

Key Advantages of ECF Derivatization:

  • Broad Applicability: ECF effectively derivatizes a wide range of compounds containing -NH2, -COOH, -OH, and -SH functional groups, including amino acids, organic acids, fatty acids, and phenols.[3][4][5]

  • Rapid Reaction: The derivatization reaction with ECF is typically fast, often completed in minutes at room temperature.[2][6]

  • Aqueous Compatibility: Unlike many silylation reagents that require anhydrous conditions, ECF derivatization can be performed directly in aqueous samples, simplifying sample preparation.[1][5][6]

  • Stable Derivatives: The resulting N-ethoxycarbonyl and ethyl ester derivatives are generally stable for GC-MS analysis.[4]

  • Excellent Chromatographic Properties: The derivatives are more volatile and less polar than the parent compounds, leading to improved peak shape and resolution in GC.

Applications

ECF derivatization coupled with GC-MS has been successfully applied in various fields:

  • Metabolomics: Comprehensive profiling of endogenous metabolites in biological matrices like serum and urine for disease biomarker discovery and pathway analysis.[1][3][7]

  • Clinical Chemistry: Quantitative analysis of amino acids and other small molecules in clinical samples for diagnosing and monitoring metabolic disorders.[7][8]

  • Food and Beverage Analysis: Determination of amino acid profiles, organic acids, and phenolic compounds like resveratrol (B1683913) in wine.[6]

  • Environmental Analysis: Quantification of contaminants such as bisphenol-A in water and milk samples.[9]

  • Pharmaceutical Analysis: Analysis of drug substances and related compounds.[10]

Experimental Workflow

The general workflow for ECF derivatization followed by GC-MS analysis involves sample preparation, the derivatization reaction, extraction of the derivatives, and subsequent GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Biological/Aqueous Sample (e.g., Serum, Urine, Wine) InternalStandard Add Internal Standard Sample->InternalStandard Dilution Dilution/Homogenization InternalStandard->Dilution Reagents Add Ethanol (B145695), Pyridine (B92270), and Ethyl Chloroformate (ECF) Dilution->Reagents Reaction Vortex/Ultrasonicate (Room Temperature) Reagents->Reaction Solvent Add Extraction Solvent (e.g., Chloroform (B151607), Hexane) Reaction->Solvent Separation Vortex & Centrifuge Solvent->Separation Collection Collect Organic Layer Separation->Collection GCMS GC-MS Analysis Collection->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1. General experimental workflow for ECF derivatization and GC-MS analysis.

Detailed Protocols

Protocol 1: Comprehensive Metabolite Profiling in Serum

This protocol is adapted from a method for the comprehensive analysis of endogenous metabolites in human serum.[3][7]

Materials:

  • Serum samples

  • L-2-chlorophenylalanine (internal standard solution, 0.1 mg/mL)

  • Anhydrous ethanol

  • Pyridine

  • Ethyl chloroformate (ECF)

  • Chloroform

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with screw tops

  • Ultrasonicator

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen serum samples at 4°C.

    • To a glass tube, add 300 µL of serum and 300 µL of deionized water.

    • Add 100 µL of the internal standard solution (L-2-chlorophenylalanine, 0.1 mg/mL).

    • Vortex for 30 seconds.

  • Derivatization:

    • Add 400 µL of anhydrous ethanol and 100 µL of pyridine to the sample mixture.

    • Vortex for 30 seconds.

    • Add 50 µL of ECF.

    • Immediately vortex for 60 seconds.

    • Add another 50 µL of ECF and vortex for 60 seconds.

  • Extraction:

    • Add 500 µL of chloroform and vortex for 60 seconds.

    • Add 400 µL of saturated sodium bicarbonate solution and vortex for 60 seconds.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

    • Transfer the dried extract to a GC vial for analysis.

GC-MS Parameters:

ParameterValue
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temp. 260°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C for 2 min, ramp to 140°C at 10°C/min, then to 240°C at 4°C/min, then to 280°C at 10°C/min, hold for 3 min.[3]
MS Source Temp. 200°C
MS Quad Temp. 150°C
Ionization Energy 70 eV
Scan Range m/z 30-550
Protocol 2: Analysis of Resveratrol Isomers in Red Wine

This protocol is based on a method for the rapid determination of cis- and trans-resveratrol in red wine.[6]

Materials:

  • Red wine sample

  • Pinostilbene (B20863) (internal standard)

  • 0.6 M Sodium bicarbonate (NaHCO3) solution

  • Hexane (B92381)

  • Chloroform

  • Ethyl chloroformate (ECF)

  • Pyridine

  • Nitrogen gas for drying

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a 10 mL glass tube shielded from light, add 0.25 mL of the wine sample.

    • Add a known amount of pinostilbene as an internal standard.

    • Make the solution alkaline (pH > 9) by adding 65 µL of 0.6 M NaHCO3.

  • Derivatization and Extraction:

    • Add 2 mL of hexane and 30 µL of ECF to the tube.

    • Slowly add 10 µL of pyridine as a catalyst.

    • Shake the tube for 2 minutes.

    • Remove the upper organic (hexane) layer.

    • Perform a second extraction on the aqueous layer with 2 mL of chloroform containing an additional 20 µL of ECF.

    • Combine the hexane and chloroform extracts.

  • Sample Concentration:

    • Dry the combined organic extracts under a gentle stream of nitrogen.

    • Reconstitute the residue in 75 µL of chloroform for GC-MS analysis.

GC-MS Parameters:

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temp. 260°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 70°C for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.[6]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Energy 70 eV
Scan Range Not specified, a general range of m/z 50-550 is a good starting point.

Quantitative Data Summary

The performance of the ECF derivatization method has been validated in several studies. Key quantitative data are summarized below.

Table 1: Method Validation Parameters for Metabolite Analysis in Serum and Urine

ParameterSerum Metabolites[3][7]Urine Metabolites[1]
Linearity (r²) > 0.9900Not explicitly stated, but "acceptable linearity" is reported.
Limit of Detection (LOD) 125 - 300 pg on-column150 - 300 pg on-column
Repeatability (RSD) < 10%< 10% (intra-batch)
Stability (within 48h RSD) < 10%< 15%
Recovery 70% - 120%70% - 120%

Table 2: Method Validation Parameters for Resveratrol and Bisphenol-A Analysis

ParameterResveratrol in Wine[6]Bisphenol-A in Water & Milk[9]
Limit of Quantitation (LOQ) 25 ng/mL (cis-resveratrol), 50 ng/mL (trans-resveratrol)0.052 µg/L (water), 0.38 µg/L (milk)
Precision (% RSD) < 5%Not explicitly stated
Accuracy (Recovery) "Practically total recovery"Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.01 µg/L (water), 0.1 µg/L (milk)

Derivatization Reaction Pathway

Ethyl chloroformate reacts with active hydrogen atoms in various functional groups. The primary reactions are with amines to form carbamates and with carboxylic acids to form mixed anhydrides, which then react with the ethanol solvent to form ethyl esters. Phenolic hydroxyl groups are also derivatized.

reaction_pathway Analyte Analyte with Active Hydrogen (R-NH2, R-COOH, R-OH) Carbamate Carbamate Derivative (R-NH-C(=O)O-Et) Analyte->Carbamate Amine Group Ester Ethyl Ester Derivative (R-C(=O)O-Et) Analyte->Ester Carboxyl Group (+ Ethanol) PhenolDeriv Phenolic Derivative (R-O-C(=O)O-Et) Analyte->PhenolDeriv Hydroxyl Group ECF Ethyl Chloroformate (Cl-C(=O)O-Et)

Figure 2. Simplified reaction pathways for ECF derivatization.

Troubleshooting and Considerations

  • Reagent Quality: Use high-purity ECF, pyridine, and solvents to avoid interfering peaks in the chromatogram. ECF is moisture-sensitive and should be handled accordingly.

  • pH Control: The pH of the reaction mixture can be critical. For many applications, a basic environment facilitated by pyridine is optimal.

  • Matrix Effects: Biological samples are complex. Matrix components can interfere with the derivatization and chromatographic analysis. Appropriate sample cleanup and the use of an internal standard are crucial for accurate quantification.

  • Derivative Stability: While generally stable, the stability of the derivatives should be assessed for the specific analytes and storage conditions. It is recommended to analyze the samples as soon as possible after derivatization.

  • Optimization: The protocols provided are general guidelines. For new applications or matrices, it is essential to optimize parameters such as reagent concentrations, reaction time, temperature, and extraction solvent.

Conclusion

Ethyl chloroformate is a highly effective and versatile derivatizing agent for the GC-MS analysis of a broad range of compounds. The rapid, single-step reaction in an aqueous medium simplifies sample preparation compared to other derivatization methods. The protocols and data presented here demonstrate the reliability and robustness of this technique for various applications, from metabolomics research to routine quality control. By following the detailed methodologies and considering the key practical aspects, researchers can successfully implement ECF derivatization to enhance their GC-MS analytical capabilities.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis and purification of ethyl chloroacetate (B1199739). The primary method described is the Fischer esterification of chloroacetic acid with ethanol (B145695), a common and effective approach for producing this versatile reagent used in various organic syntheses.

Overview

Ethyl chloroacetate is a crucial building block in organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Its preparation typically involves the esterification of chloroacetic acid with ethanol in the presence of an acid catalyst.[1] The reaction is reversible and often requires specific conditions to drive the equilibrium towards the product side.[2][3] Subsequent purification is essential to remove unreacted starting materials, catalyst, and byproducts.

Synthesis and Purification Workflow

The overall process for the synthesis and purification of this compound can be visualized as a multi-step workflow. This involves the initial reaction setup, the esterification reaction itself, followed by a series of purification steps including washing, drying, and final distillation.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Reactants (Chloroacetic Acid, Ethanol) reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst Catalyst (e.g., H₂SO₄) catalyst->reaction_mixture reflux Reflux reaction_mixture->reflux Heating reflux->reaction_mixture crude_product Crude this compound reflux->crude_product Cooling & Work-up washing Washing (Water, NaHCO₃ soln.) crude_product->washing drying Drying (e.g., CaCl₂, MgSO₄) washing->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Two common protocols for the synthesis of this compound are detailed below. These protocols differ slightly in their reaction conditions and work-up procedures.

Protocol 1: Sulfuric Acid Catalyzed Synthesis with Aqueous Work-up

This protocol is a traditional approach utilizing concentrated sulfuric acid as the catalyst.

Materials:

  • Chloroacetic acid

  • 95% Ethanol

  • Concentrated sulfuric acid

  • Cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Round bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round bottom flask equipped with a reflux condenser and a stirrer, add 75 g of chloroacetic acid, 45 g of 95% ethyl alcohol, and 10 g of concentrated sulfuric acid.[4]

  • Gently heat the reaction mixture to 100°C and maintain a steady reflux for 5-6 hours.[4]

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing cold water.

  • Separate the organic layer (this compound).

  • Wash the organic layer several times with water, followed by a wash with a saturated sodium bicarbonate solution until the effervescence ceases, and then a final wash with water to achieve neutrality.[5]

  • Dry the this compound layer over anhydrous calcium chloride.[4][5]

  • Perform a fractional distillation, collecting the fraction that boils between 140.5-145.0°C.[4][6]

Protocol 2: Sodium Dodecyl Sulfate (B86663) (SDS) Catalyzed Synthesis

This method presents a more environmentally friendly approach using SDS as a catalyst.[7]

Materials:

  • Chloroacetic acid

  • Ethanol

  • Sodium dodecyl sulfate (SDS)

  • Cyclohexane (B81311) (as a water-carrying agent)

  • Round bottom flask with a Dean-Stark apparatus

  • Reflux condenser

  • Stirrer

  • Heating mantle

Procedure:

  • Combine chloroacetic acid and ethanol in a molar ratio of 1:1.2 in a round bottom flask.

  • Add 1.0% (molar percent of chloroacetic acid) of sodium dodecyl sulfate as the catalyst.[7]

  • Add 5 mL of cyclohexane to act as a water-carrying agent.[7]

  • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue for 2.5 hours, continuously removing the water collected in the Dean-Stark trap.[7]

  • After cooling, the reaction mixture can be worked up similarly to Protocol 1, involving washing and drying, followed by distillation to obtain the pure product.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ParameterProtocol 1 (Sulfuric Acid)Protocol 2 (SDS)
Reactants
Chloroacetic Acid75 g1 molar equivalent
Ethanol45 g (95%)1.2 molar equivalents
Catalyst
TypeConcentrated Sulfuric AcidSodium Dodecyl Sulfate (SDS)
Amount10 g1.0 mol% (relative to chloroacetic acid)
Reaction Conditions
Temperature100°C (Reflux)Reflux Temperature
Time5-6 hours2.5 hours
Purification
Work-upWater and NaHCO₃ washSimilar work-up
Drying AgentAnhydrous Calcium ChlorideNot specified, but similar expected
Boiling Point of Product140.5-145.0°CNot specified, but expected to be similar
Yield 85%[5]97.1%[7]

Safety Precautions

  • This compound is a lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Chloroacetic acid is corrosive and toxic. Avoid contact with skin and eyes.

References

Application Notes and Protocols: Synthesis of Caffeine via Traube Purine Synthesis Utilizing a Uracil Intermediate Derived from Ethyl Chloroacetate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeine (B1668208) (1,3,7-trimethylxanthine) is a naturally occurring central nervous system stimulant of the methylxanthine class. While readily available from natural sources, its synthetic production is of significant interest for pharmaceutical applications, allowing for high purity and controlled manufacturing processes. The Traube purine (B94841) synthesis, a versatile method for the preparation of purines, provides a robust pathway to caffeine. This application note details a synthetic route to caffeine starting from precursors conceptually derived from ethyl chloroacetate (B1199739) and urea, proceeding through a key uracil (B121893) intermediate. The synthesis involves the formation of a pyrimidine (B1678525) ring, followed by nitrosation, reduction, cyclization to form the xanthine (B1682287) core, and finally, methylation to yield caffeine.

Overall Synthetic Pathway

The synthesis of caffeine via the Traube method, starting from a 1,3-dimethyluracil (B184088) precursor, can be outlined in the following key steps:

  • Formation of 6-Amino-1,3-dimethyluracil (B104193): A substituted uracil is synthesized. For the purpose of this protocol, we will start with the synthesis of 6-amino-1,3-dimethyluracil from cyanoacetic acid and N,N'-dimethylurea, which is analogous to a condensation reaction involving an ethyl chloroacetate derivative and a substituted urea.

  • Nitrosation: The 6-amino-1,3-dimethyluracil is converted to 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697).

  • Reduction: The nitroso group is reduced to an amino group, yielding 5,6-diamino-1,3-dimethyluracil (B14760).

  • Cyclization: The diaminouracil undergoes cyclization with a one-carbon source, such as triethyl orthoformate or formamide, to form theophylline (B1681296) (1,3-dimethylxanthine).

  • Methylation: Theophylline is methylated to produce caffeine (1,3,7-trimethylxanthine).

Experimental Protocols

Step 1: Synthesis of 6-Amino-1,3-dimethylpyrimidine-2,4-dione

This step describes the formation of the initial pyrimidine ring.

Materials:

Procedure: [1]

  • In a reaction vessel, reflux a mixture of cyanoacetic acid (100 mmol, 8.5 g) and N,N'-dimethylurea (100 mmol, 8.8 g) in 12.5 mL of acetic anhydride at 60 °C for 3 hours.

  • After the reaction, cool the mixture and slowly add 50 mL of a cold 5% sodium hydroxide solution drop by drop.

  • The resulting precipitate of 6-amino-1,3-dimethylpyrimidine-2,4-dione is collected by filtration.

  • Wash the product with deionized water.

  • Recrystallize the crude product from methanol to obtain pure 6-amino-1,3-dimethylpyrimidine-2,4-dione.

Step 2: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

This step introduces a nitroso group at the 5-position of the uracil ring.

Materials:

  • 6-Amino-1,3-dimethylpyrimidine-2,4-dione

  • Glacial acetic acid

  • Sodium nitrite (B80452)

  • Distilled water

  • Ethanol (cold)

Procedure: [2][3]

  • Dissolve 6-amino-1,3-dimethylpyrimidine-2,4-dione (31.5 mmol, 4.88 g) in 250 mL of water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • The precipitate of 6-amino-1,3-dimethyl-5-nitrosouracil is collected by filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Step 3: Synthesis of 5,6-Diamino-1,3-dimethyluracil

This step involves the reduction of the nitroso group to an amino group.

Method A: Reduction with Sodium Dithionite (B78146) [2]

Materials:

  • 6-Amino-1,3-dimethyl-5-nitrosouracil

  • Sodium dithionite

  • Water

Procedure:

  • Suspend the 6-amino-1,3-dimethyl-5-nitrosouracil in water.

  • Heat the suspension and add sodium dithionite portion-wise until the color of the nitroso compound disappears.

  • Cool the reaction mixture to allow the product to crystallize.

  • Collect the 5,6-diamino-1,3-dimethyluracil by filtration, wash with cold water, and dry.

Method B: Catalytic Hydrogenation [4][5]

Materials:

  • 6-Amino-1,3-dimethyl-5-nitrosouracil

  • 5% Palladium on carbon catalyst

  • Water

  • Sodium hydroxide solution

  • Hydrogen gas

  • Formic acid

Procedure:

  • Mix 254 g of 1,3-dimethyl-4-amino-5-nitrosouracil (with 41% water content) with 310 mL of water and 17 g of 5% palladium on carbon catalyst.

  • Adjust the pH of the reaction mixture to 9 using a concentrated sodium hydroxide solution.

  • Hydrogenate the suspension under a hydrogen pressure of 3 bar with stirring at a temperature between 30 to 50 °C.

  • After the hydrogen uptake ceases, cool the reaction mixture to 20-30 °C.

  • Add 40 g of formic acid and filter off the catalyst. The filtrate contains the 1,3-dimethyl-4,5-diaminouracil.

Step 4: Synthesis of Theophylline

This step involves the cyclization of the diaminouracil to form the xanthine core.

Materials:

  • 5,6-Diamino-1,3-dimethyluracil

  • Triethyl orthoformate

  • Ether

Procedure: [1]

  • Reflux 5,6-diamino-1,3-dimethyluracil (16 mmol, 2.9 g) with triethyl orthoformate (102 mmol, 15.16 g) in an oil bath for 48 hours.

  • A precipitate will form upon completion of the reaction.

  • Filter the precipitate and wash it with ether.

  • For further purification, dissolve the precipitate in boiling water, treat with activated charcoal, and filter.

  • Allow the colorless solution to crystallize in a refrigerator to yield pure theophylline.

Step 5: Synthesis of Caffeine

The final step is the methylation of theophylline.

Materials:

  • Theophylline sodium salt

  • Dimethyl carbonate (DMC)

  • Methanol

Procedure: [3][6]

  • In a reaction kettle, add theophylline sodium salt (0.01 mol), dimethyl carbonate (0.05 mol), and 20 mL of methanol.

  • Heat the reaction mixture to 160 °C and stir for 3 hours under sealed conditions.

  • Cool the reaction to room temperature.

  • Perform rotary evaporation at 50-70 °C until the solvent is completely removed to obtain crude caffeine as a solid.

  • The crude product can be further purified by recrystallization.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of caffeine via the Traube method. It is important to note that these yields are sourced from different studies and may vary based on specific reaction conditions and scale.

StepReactantProductReported YieldReference
1. Uracil FormationCyanoacetic acid, N,N'-dimethylurea6-Amino-1,3-dimethylpyrimidine-2,4-dione~94%[7]
2. Nitrosation6-Amino-1,3-dimethylpyrimidine-2,4-dione6-Amino-1,3-dimethyl-5-nitrosouracilHigh[2]
3. Reduction (Catalytic Hydrogenation)6-Amino-1,3-dimethyl-5-nitrosouracil5,6-Diamino-1,3-dimethyluracil99.9%[4]
4. Cyclization5,6-Diamino-1,3-dimethyluracilTheophylline52%[1]
5. MethylationTheophylline sodium saltCaffeineup to 97.3%[3][6]

Visualizations

Caffeine Synthesis Pathway

Caffeine_Synthesis cluster_step1 Step 1: Pyrimidine Formation cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Cyclization cluster_step5 Step 5: Methylation Ethyl_Chloroacetate This compound Uracil_Derivative Uracil Derivative Ethyl_Chloroacetate->Uracil_Derivative + Urea Urea Urea Urea->Uracil_Derivative Nitrosation Nitrosation Uracil_Derivative->Nitrosation Nitroso_Uracil 5-Nitroso-Uracil Derivative Nitrosation->Nitroso_Uracil Reduction Reduction Nitroso_Uracil->Reduction Diamino_Uracil 5,6-Diamino-Uracil Derivative Reduction->Diamino_Uracil Cyclization Cyclization Diamino_Uracil->Cyclization Theophylline Theophylline Cyclization->Theophylline Methylation Methylation Theophylline->Methylation Caffeine Caffeine Methylation->Caffeine Experimental_Workflow start Start step1 Synthesize 6-Amino-1,3-dimethyluracil start->step1 step2 Nitrosation of Uracil Derivative step1->step2 step3 Reduction of Nitroso Group step2->step3 step4 Cyclization to Theophylline step3->step4 step5 Methylation to Caffeine step4->step5 purification Purification (Recrystallization) step5->purification analysis Analysis (HPLC, NMR, MS) purification->analysis end Final Product: Caffeine analysis->end

References

Application Notes and Protocols for the Functionalization of Novel Materials with Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl chloroacetate (B1199739) (ECA) is a versatile and reactive chemical compound widely utilized as a building block in organic synthesis.[1] With the molecular formula C₄H₇ClO₂, it is an ester of chloroacetic acid.[1][2] Its utility in the functionalization of novel materials stems from the reactivity of the chlorine atom, which makes it an excellent electrophile for nucleophilic substitution reactions.[1] This property is particularly valuable for modifying materials that possess nucleophilic functional groups, such as primary and secondary amines (-NH₂, -NHR), on their surfaces.

The primary reaction mechanism involves the N-alkylation of amines, where the amine's lone pair of electrons attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a classic Sₙ2 reaction.[3][4] This covalent modification introduces an ethyl acetatemoiety onto the material's surface.

Key Applications in Material Functionalization:

  • Enhanced Solubility and Biocompatibility: For naturally derived polymers like chitosan (B1678972), which have limited solubility in neutral water, functionalization with ethyl chloroacetate to form derivatives like ethyl-carboxymethyl chitosan (Et-CMC) can significantly improve solubility over a wider pH range.[1][5] This is crucial for biomedical applications where physiological pH is required.

  • Creation of Reactive Handles for Bioconjugation: The ester group introduced by ECA functionalization can be subsequently hydrolyzed to a carboxylic acid. This provides a new reactive site for conjugating drugs, targeting ligands, or other biomolecules through well-established chemistries like carbodiimide (B86325) (EDC/NHS) coupling.

  • Modification of Nanocarriers for Drug Delivery: By altering the surface chemistry of nanoparticles (e.g., silica (B1680970), polymeric nanoparticles), ECA can be used to control surface charge, hydrophilicity, and drug loading capacity.[6][7] The introduction of ester groups can serve as attachment points for therapeutic agents, potentially leading to nanomedicines with high drug loading.[8]

  • Surface Modification of Graphene and Polymers: Functionalization of materials like graphene oxide or amine-terminated polymers can tune their physical and chemical properties for advanced applications in composites, sensors, and electronics.[9][10][11]

This document provides detailed protocols for the functionalization of a biopolymer (chitosan) and a general method for amine-functionalized surfaces using this compound.

Chemical Reaction and Workflow Diagrams

A fundamental understanding of the reaction mechanism and experimental workflow is essential for successful material functionalization.

Material Material-NH₂ (Amine-functionalized Surface) reaction + Material->reaction Nucleophilic Attack ECA Cl-CH₂-CO-O-Et (this compound) ECA->reaction Base Base (e.g., K₂CO₃, DIPEA) Base->reaction Product Material-NH-CH₂-CO-O-Et (Functionalized Material) Salt Base-H⁺Cl⁻ arrow Sₙ2 Reaction reaction->arrow arrow->Product arrow->Salt

Diagram 1: General Sₙ2 reaction of this compound with an amine surface.

start Start: Prepare Reagents (Chitosan, this compound) mix 1. Mix Chitosan and This compound in Flask start->mix stir 2. Stir for 1 hour at Room Temperature mix->stir ultrasound 3. Apply Ultrasonication (e.g., 4 x 10 min cycles) stir->ultrasound dry 4. Dry Product in Oven (e.g., 1 hour) ultrasound->dry characterize 5. Characterize Product (FT-IR, Solubility) dry->characterize end End: Et-CMC Product characterize->end

Diagram 2: Experimental workflow for chitosan functionalization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl-Carboxymethyl Chitosan (Et-CMC)

This protocol details the functionalization of chitosan, a biocompatible polymer, using this compound assisted by ultrasonication. This method enhances the reaction efficiency and leads to a water-soluble chitosan derivative.[1][5]

Materials:

  • Chitosan (100 mesh)

  • This compound (ECA)

  • Reaction flask

  • Magnetic stirrer

  • Ultrasonic bath

  • Drying oven

Procedure:

  • Weigh 0.3 g of chitosan and add it to a suitable reaction flask.

  • Add 2.2 mL of this compound to the flask containing the chitosan.

  • Mix the components by stirring for 1 hour at room temperature.

  • Place the reaction mixture in an ultrasonic bath. Apply ultrasonication for four 10-minute intervals, with a 5-minute break between each interval.[1]

  • After ultrasonication, transfer the resulting product to a drying oven.

  • Dry the product completely for 1 hour to obtain the final Et-CMC.[1]

  • The product can be characterized by FT-IR spectroscopy to confirm the addition of the carboxymethyl groups and by testing its solubility in water at neutral pH.[5]

Protocol 2: General N-Alkylation of Amine-Functionalized Surfaces

This protocol provides a general methodology for functionalizing materials with primary or secondary amine groups on their surface (e.g., amine-functionalized silica nanoparticles, polymers, or self-assembled monolayers) with this compound. The conditions are based on standard organic synthesis procedures for N-alkylation.[4][12]

Materials:

  • Amine-functionalized substrate (e.g., NH₂-SiO₂ nanoparticles)

  • This compound (ECA)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Inorganic base (e.g., anhydrous Potassium Carbonate, K₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA)

  • Reaction vessel with a condenser and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

  • Centrifuge (for nanoparticle purification)

  • Dialysis tubing (for polymer purification)

Procedure:

  • Disperse the amine-functionalized substrate in the chosen anhydrous solvent within the reaction vessel. For example, use 10 mg/mL of amine-functionalized silica nanoparticles in acetonitrile.

  • Add the base to the suspension. A common choice is K₂CO₃ (2-3 molar equivalents relative to the estimated surface amine groups).[4]

  • Add this compound (a 5-10 fold molar excess relative to the amine groups) to the reaction mixture.

  • Place the reaction under an inert atmosphere (nitrogen or argon).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 50-80 °C) overnight. The reaction progress can be monitored by techniques appropriate for the substrate (e.g., TLC for small molecule analogues, or spectroscopic analysis of aliquots).[4][12]

  • Purification (Nanoparticles):

    • Cool the reaction mixture to room temperature.

    • Separate the functionalized nanoparticles from the reaction medium by centrifugation.

    • Wash the nanoparticle pellet multiple times with the reaction solvent, followed by ethanol (B145695) and finally deionized water to remove excess reagents and byproducts.

    • Dry the purified nanoparticles under vacuum.

  • Purification (Polymers):

    • Precipitate the polymer by adding the reaction mixture to a non-solvent.

    • Alternatively, transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 2-3 days to remove impurities.

    • Lyophilize the purified polymer solution to obtain the final product.

  • Characterize the final product using techniques like FT-IR, XPS, or NMR to confirm successful N-alkylation.

Data Presentation

The successful functionalization of materials can be quantified through various characterization techniques. The tables below summarize representative data for the synthesis of carboxymethyl chitosan (CMC) derivatives, which follows a similar reactive principle and provides a reference for expected outcomes.

Table 1: Synthesis Conditions and Yields for Carboxymethyl Chitosan (CMC) Data adapted from syntheses using monochloroacetic acid, a related reagent.

Sample IDChitosan/Reagent Molar RatioReaction Time (h)Yield (%)Degree of Substitution (DS)Reference
QC31:4.33-0.52[13]
QC71:4.37-0.85[13]
QC10E1:8.610-1.44[13]
CMC-12830.50[14]

Table 2: Key Parameters for Characterizing Functionalized Nanocarriers This table outlines crucial parameters for professionals in drug development.

ParameterDescriptionMethod of AnalysisImportance
Particle Size & PDI Measures the average diameter and size distribution of the nanocarriers.Dynamic Light Scattering (DLS)Affects in vivo fate, circulation time, and cellular uptake.
Zeta Potential Indicates the surface charge and stability of the nanoparticle suspension.DLS / Electrophoretic Light ScatteringInfluences stability in biological media and interaction with cell membranes.
Drug Loading Capacity (DLC) The mass ratio of the entrapped drug to the total mass of the nanocarrier.UV-Vis, HPLCDetermines the amount of drug that can be delivered per unit of carrier.[6]
Entrapment Efficiency (EE) The percentage of the initial drug that is successfully encapsulated in the nanocarrier.UV-Vis, HPLCReflects the efficiency of the formulation process.[6][15]
In Vitro Drug Release Measures the rate and extent of drug release from the nanocarrier over time in a simulated physiological environment.Dialysis Method, Sample and SeparatePredicts the therapeutic efficiency and potential in vivo behavior of the drug.[6][16]

References

Setting Up a Reaction with Ethyl Chloroacetate: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive, step-by-step guide to safely and effectively setting up a chemical reaction involving ethyl chloroacetate (B1199739). This application note includes detailed safety precautions, a representative experimental protocol, and a workflow for a typical nucleophilic substitution reaction.

Ethyl chloroacetate is a versatile reagent in organic synthesis, frequently employed as an electrophile in nucleophilic substitution reactions to introduce an ethoxycarbonylmethyl group.[1] Its utility is prominent in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] However, its reactivity is matched by its hazardous nature, necessitating stringent safety measures during handling and use.[3][4][5][6]

Properties and Safety Considerations

This compound is a colorless liquid with a pungent, fruity odor.[2][3][4] It is a flammable liquid and vapor, and it is toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] Contact can cause severe irritation and burns to the skin and eyes.[3][4] Due to its hazardous properties, it is imperative to handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, solvent-resistant gloves, and a lab coat.[3][4][6]

Key Safety Information:

  • Handling: Use only in a chemical fume hood.[4][5] Avoid contact with skin, eyes, and clothing.[5][7] Do not breathe vapors.[5] Keep away from heat, sparks, and open flames.[5][6] Use non-sparking tools and ground/bond containers during transfer.[3][5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.[1][3][4][5]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4] If swallowed, do not induce vomiting and seek immediate medical attention.[4]

PropertyValue
Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
Appearance Colorless liquid
Boiling Point 143 °C
Melting Point -26 °C
Density 1.145 g/mL at 25 °C
Flash Point 54 °C (closed cup)
Solubility Insoluble in water, soluble in common organic solvents.

Experimental Protocol: Synthesis of Chloroacetamide via Ammonolysis of this compound

This protocol details the synthesis of chloroacetamide, a common derivative of this compound, through a nucleophilic substitution reaction with ammonia (B1221849). This procedure is adapted from a reliable source and serves as a representative example of a reaction with this compound.

Materials and Equipment:

  • This compound

  • Aqueous ammonia (sp. gr. 0.9)

  • Round-bottomed flask

  • Mechanical stirrer

  • Ice-salt bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, place 215 g (1.75 moles) of this compound.

  • Cooling: Immerse the flask in an ice-salt bath to cool the this compound. The temperature should be maintained between 0-5 °C.[3]

  • Addition of Ammonia: Begin vigorous stirring and add 200 cc of chilled aqueous ammonia (sp. gr. 0.9) to the cold ester.

  • Stirring: Continue to stir the mixture in the cold bath for approximately 15 minutes.

  • Second Addition of Ammonia: Add another 200-cc portion of chilled aqueous ammonia and continue stirring for an additional 15 minutes.

  • Reaction Completion: Allow the mixture to stand for thirty minutes.

  • Work-up:

    • Filter the resulting solid product with suction using a Büchner funnel.

    • Wash the collected solid with two 25-cc portions of cold water to remove any ammonium (B1175870) chloride.

  • Drying and Yield: Air-dry the product. The expected yield of chloroacetamide is between 128–138 g (78–84% of the theoretical amount), with a melting point of 118–119 °C.[3]

ParameterValue
Reactant 1 This compound (1.75 moles)
Reactant 2 Aqueous Ammonia (2 x 200 cc)
Reaction Temperature 0–5 °C
Reaction Time 30 minutes (stirring) + 30 minutes (standing)
Product Chloroacetamide
Theoretical Yield 163.6 g
Actual Yield 128–138 g
Percent Yield 78–84%

General Workflow for Nucleophilic Substitution Reactions

The following diagram illustrates a general workflow for a nucleophilic substitution reaction using this compound, such as the Williamson ether synthesis.

G General Workflow for Nucleophilic Substitution with this compound A Preparation of Nucleophile (e.g., deprotonation of an alcohol) B Reaction Setup - Inert atmosphere (if needed) - Add solvent and nucleophile A->B 1. C Addition of this compound - Dropwise addition - Temperature control B->C 2. D Reaction Monitoring - TLC, GC, or LC-MS C->D 3. E Work-up - Quenching - Extraction - Washing D->E 4. F Purification - Distillation, Crystallization, or Chromatography E->F 5. G Product Characterization - NMR, IR, Mass Spectrometry F->G 6.

Caption: A generalized workflow for a nucleophilic substitution reaction.

This application note provides a foundational understanding and a practical framework for conducting reactions with this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before commencing any experimental work.

References

Application Notes and Protocols: Synthesis of Five-Membered Heterocycles Using Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Five-membered heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in drug design. Ethyl chloroacetate (B1199739) (CAS 105-39-5), a bifunctional reagent, serves as a versatile and economical C2 synthon in the construction of these important rings.[3][4] Its structure, featuring an electrophilic carbon alpha to both a carbonyl group and a chlorine atom, allows for sequential reactions with various nucleophiles to facilitate cyclization. This document provides detailed application notes and experimental protocols for the synthesis of key five-membered heterocycles, including thiazoles and furans, using ethyl chloroacetate as a key starting material.

Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Condensation

Application Notes

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[5] The classical approach involves the condensation of an α-haloketone with a thioamide. A highly valuable modification of this reaction, particularly relevant for creating 2-aminothiazole (B372263) and related scaffolds, employs this compound (an α-haloester) in reaction with thiourea (B124793) or substituted thioureas.[6] The reaction proceeds via an initial S-alkylation of the thiourea by this compound, followed by an intramolecular condensation and dehydration to yield the aromatic thiazole ring.[7] This method is robust, tolerates a wide range of substrates, and can be performed under conventional heating or accelerated using microwave irradiation for improved yields and shorter reaction times.[8] For instance, the reaction between thiourea and this compound in refluxing ethanol (B145695) is a standard method for producing 2-amino-4-thiazolinone (pseudothiohydantoin).[9]

Generalized Hantzsch Thiazole Synthesis Scheme

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thiourea Thiourea Derivative (R-C(=S)NHR') Alkylation S-Alkylation Thiourea->Alkylation EtCA This compound (ClCH₂COOEt) EtCA->Alkylation Cyclization Intramolecular Cyclization/ Dehydration Alkylation->Cyclization + Base/Heat Thiazole Substituted Thiazole Cyclization->Thiazole

Caption: Logical workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-thiazolinone (Pseudothiohydantoin)

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Materials:

  • Thiourea (76 g, 1.0 mole)

  • This compound (125 g, 1.02 moles)

  • 95% Ethanol (500 mL)

  • Sodium acetate (B1210297) trihydrate (121 g)

  • Deionized water

  • 1-L three-neck round-bottom flask, reflux condenser, mechanical stirrer, Büchner funnel, beaker (2-L)

Procedure:

  • To a 1-L flask equipped with a reflux condenser and stirrer, add thiourea (1.0 mole) and 95% ethanol (500 mL).

  • Heat the mixture to reflux with stirring for 10-15 minutes to dissolve the thiourea.

  • Slowly add this compound (1.02 moles) through the condenser over a period of 15-20 minutes while maintaining a gentle reflux.

  • Continue refluxing the reaction mixture for an additional 3 hours. A solid precipitate (the hydrochloride salt of the product) will form.

  • Allow the mixture to cool to room temperature. Filter the solid product by suction using a Büchner funnel.

  • Wash the crude product on the filter with a small amount of cold ethanol (50 mL). The yield of the crude hydrochloride salt is approximately 126 g.[9]

  • To obtain the free base, dissolve the crude hydrochloride salt in 1.2 L of hot, freshly boiled water in a 2-L beaker.

  • Add a boiling solution of sodium acetate trihydrate (121 g) in water (150 mL) to the beaker and heat the mixture to boiling.[9]

  • Cool the resulting clear solution in an ice bath or store it in a refrigerator overnight to allow for crystallization.

  • Filter the crystalline pseudothiohydantoin, wash with cold water, and dry at 60°C to a constant weight.

Data Presentation

EntryThio-componentα-Halo-componentConditionsTime (h)ProductYield (%)Reference
1ThioureaThis compoundEthanol, Reflux32-Imino-4-thiazolidinone HCl~83 (crude HCl salt)[9]
2ThioureaThis compoundEthanol, Reflux32-Imino-4-thiazolidinone79–82 (free base)[9]
3ThiosemicarbazideThis compoundEthanol, Cu-Nanocatalyst, RT0.3-0.52-(2-Phenylethylidene)hydrazinyl)thiazol-4(5H)-one88–95[10]
42-MercaptobenzothiazoleThis compoundAcetone, K₂CO₃, Reflux-Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate78[11]
5Substituted Thioureas2-Chloro-1-(imidazo[2,1-b]thiazol-5-yl)ethanonesMethanol, Microwave0.05-0.08N-Phenyl-4-(imidazo[2,1-b]thiazol-5-yl)thiazol-2-amines89–95[8]

Synthesis of Furan (B31954) Derivatives via Feist-Bénary Synthesis

Application Notes

The Feist-Bénary synthesis is a classic and versatile method for preparing substituted furans.[12] The reaction involves the base-catalyzed condensation of an α-halo carbonyl compound with the enolate of a β-dicarbonyl compound.[13] While α-halo ketones are the most common electrophiles, α-halo esters like this compound can also be employed. In this context, this compound acts as the electrophilic component that is attacked by the enolate derived from a β-dicarbonyl compound (e.g., ethyl acetoacetate (B1235776) or acetylacetone). The initial alkylation is followed by an intramolecular cyclization and subsequent dehydration to furnish the furan ring.[14] The choice of base is crucial; mild bases like pyridine (B92270) or triethylamine (B128534) are often preferred to prevent side reactions such as ester hydrolysis.[14][15]

Feist-Bénary Experimental Workflow

Feist_Benary_Workflow start Start reactants 1. Combine β-dicarbonyl cpd and base (e.g., Pyridine) in a suitable solvent (e.g., Ethanol). start->reactants add_halo 2. Slowly add α-halo ester (this compound) to the mixture. reactants->add_halo reflux 3. Heat the mixture to reflux for specified time (e.g., 4 hours). add_halo->reflux workup 4. Cool, dilute with ether, and perform aqueous wash (H₂O, NaHCO₃, brine). reflux->workup purify 5. Dry organic layer (e.g., MgSO₄), concentrate, and purify (distillation or chromatography). workup->purify product End: Pure Furan Derivative purify->product

Caption: General experimental workflow for the Feist-Bénary synthesis.

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

This protocol demonstrates the general principles of the Feist-Bénary synthesis, using chloroacetone (B47974) as the α-halo component and ethyl acetoacetate as the β-dicarbonyl component.[15] A similar reaction can be envisioned where this compound reacts with the enolate of a β-diketone.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Pyridine (1.2 eq)

  • Chloroacetone (1.0 eq)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Add pyridine (1.2 eq) to the solution and stir the mixture at room temperature.

  • Slowly add chloroacetone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.

Data Presentation

Entryα-Halo Componentβ-Dicarbonyl ComponentBaseSolventTemp (°C)Product TypeReference
1ChloroacetoneEthyl acetoacetatePyridineEthanolRefluxFuran-3-carboxylate[15]
2BromoacetoneEthyl acetoacetateTriethylamineTHF50-100Furan-3-carboxylate[14]
3Phenacyl halidesβ-DiketonesPyridineDMF50-1002,5-Disubstituted furans[14]
4Ethyl bromopyruvateDicarbonyl compoundQuinine derivativeTolueneRTHydroxydihydrofuran[13][16]

References

Troubleshooting & Optimization

strategies to improve the yield of ethyl chloroacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Chloroacetate (B1199739) Synthesis

Welcome to the technical support center for ethyl chloroacetate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Yield or Incomplete Conversion

Question: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the esterification of chloroacetic acid with ethanol (B145695) are frequently due to the reversible nature of the reaction and the presence of water. Here are key strategies to enhance your yield:

  • Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, this water can shift the equilibrium back towards the reactants, thus lowering the yield.[1] It is crucial to remove water as it forms. This can be achieved by:

    • Azeotropic Distillation: Using a water entrainer like cyclohexane (B81311) or benzene (B151609) allows for the continuous removal of water as an azeotrope.[2][3]

    • Dehydrating Agents: Adding a dehydrating agent to the reaction mixture, such as molecular sieves, can effectively remove water.[3]

    • Reactive Distillation: This advanced technique combines reaction and distillation in a single unit, continuously removing the this compound and water from the reaction zone, which drives the reaction towards completion.[2][4]

  • Catalyst Choice and Concentration: The catalyst plays a pivotal role in the reaction rate and overall yield.

    • Strong Acid Catalysts: Sulfuric acid is a commonly used and effective catalyst.[5][6] Typically, a concentration of 2-3 wt% relative to the reactants is employed.[6]

    • Solid Acid Catalysts: Cation exchange resins, such as Amberlyst-15, are a greener alternative. They are highly active, reusable, and simplify product purification.[4][7][8]

    • Other Catalysts: Other catalysts like zinc methanesulfonate (B1217627) have also been shown to be effective.[9]

  • Optimizing Reactant Molar Ratio: An excess of one reactant can shift the equilibrium to favor product formation. Using an excess of ethanol is a common strategy. The optimal molar ratio of ethanol to chloroacetic acid can vary depending on the catalyst and reaction conditions, with ratios from 1.3:1 to 1.5:1 being reported.[6][7]

  • Reaction Temperature and Time: The reaction is typically heated to reflux to increase the reaction rate.[3][10] The optimal temperature and reaction time will depend on the specific catalyst and setup. For instance, with sulfuric acid catalysis, heating at 100–110°C for 4–6 hours can achieve a conversion of ≥96%.[6] With a cation exchange resin, the reaction can proceed at a milder temperature of 70–80°C for 2–3 hours, achieving ≥95% conversion.[6]

Side Product Formation and Purity Issues

Question: I am observing significant side product formation in my reaction. How can I minimize impurities?

Answer:

Side product formation can complicate purification and reduce the final yield. Key strategies to improve purity include:

  • Control Reaction Temperature: Exceedingly high temperatures can lead to the formation of byproducts like dichloroethyl ether.[6] Maintaining precise temperature control, often within ±1°C, is crucial, especially to avoid catalyst deactivation.[6]

  • Raw Material Purity: The purity of the starting materials, chloroacetic acid and ethanol, is critical.[5][11] Moisture in the reactants can lead to hydrolysis of the ester product.[6] It is recommended to use chloroacetic acid with a purity of ≥99.0% and ethanol with a purity of ≥99.5%.[6] Pre-drying the chloroacetic acid can reduce moisture content to ≤0.05%.[6]

  • Proper Work-up and Purification:

    • Neutralization: After the reaction, the crude product should be washed to remove the acid catalyst and any unreacted chloroacetic acid. A wash with a saturated sodium bicarbonate solution followed by water until neutral is a standard procedure.[3][12]

    • Drying: The washed organic layer should be dried using a suitable drying agent like anhydrous calcium chloride or magnesium sulfate (B86663) to remove residual water.[3][10][12]

    • Distillation: The final and most critical step for achieving high purity is distillation. Atmospheric distillation can be used to remove low-boiling impurities, followed by the collection of the this compound fraction (typically around 144–146°C).[3][6] For pharmaceutical-grade purity (≥99.5%), vacuum distillation is often employed.[6]

Catalyst Deactivation

Question: My solid catalyst (e.g., Amberlyst-15) seems to be losing activity after a few runs. What could be the cause and how can I prevent it?

Answer:

Deactivation of solid acid catalysts like Amberlyst-15 can occur, but they can often be regenerated.

  • Causes of Deactivation:

    • Water: The presence of excessive water can lead to catalyst deactivation.

    • Fouling: The catalyst pores can become blocked by reactants, products, or byproducts.

  • Prevention and Regeneration:

    • Moisture Control: Ensure that reactants are sufficiently dry before they come into contact with the catalyst.

    • Washing: After a reaction cycle, washing the resin with a solvent like methanol (B129727) can help remove adsorbed species.[7]

    • Reactivation: The catalyst can often be reactivated by drying. For cation exchange resins, pre-activation before the first use is also important for maximizing catalytic efficiency.[6] Studies have shown that with proper handling, catalysts like Amberlyst-15 can be reused multiple times with minimal loss in activity.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to help in comparing different strategies for this compound synthesis.

Table 1: Comparison of Different Catalytic Systems and Conditions

CatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid1.3:1100-1104-6≥96 (Conversion)[6]
Cation Exchange Resin1.5:170-802-3≥95 (Conversion)[6]
Amberlyst-151.3:1 (Alcohol:Acid)1305>98 (Esterification Rate)[7]
Sulfuric Acid (with Benzene)-Reflux-85 (Yield)[3]
Molecular Sieve Catalyst-105397.4 (Yield)[3]
Zinc Methanesulfonate1.1:1 (Isopropanol:Acid)85-902.596.2 (Yield of Isopropyl Chloroacetate)[9]

Table 2: Purity Specifications for this compound

GradePurity (%)Max. Free Acid (as HCl) (%)Max. Water (%)Max. Unreacted Ethanol (%)Max. Dichloroethyl Ether (%)Reference
Industrial≥99.0----[6][11]
Pharmaceutical/Agrochemical≥99.5≤0.1≤0.05≤0.3≤0.2[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

This protocol is based on a common laboratory-scale synthesis.

Materials:

  • Chloroacetic acid (94.5 g, 1 mol)

  • Ethanol (99.5%, ~90 mL, excess)

  • Concentrated Sulfuric Acid (2-3% of total reactant weight)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Calcium Chloride

  • Benzene or Cyclohexane (for azeotropic removal of water, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chloroacetic acid and ethanol.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture.

  • Heating: Heat the mixture to reflux (approximately 78-110°C depending on the setup) for 4-6 hours.[6][10] If using an azeotropic setup with a Dean-Stark trap, continuously remove the water layer that separates.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution until CO2 evolution ceases. Then, wash with water until the aqueous layer is neutral.[3][12]

  • Drying: Separate the organic layer and dry it over anhydrous calcium chloride.[3][10]

  • Distillation: Filter off the drying agent and purify the crude this compound by distillation. Collect the fraction boiling between 144-146°C.[3][6]

Protocol 2: Synthesis using a Solid Acid Catalyst (Cation Exchange Resin)

This protocol offers a more environmentally friendly approach with easier catalyst separation.

Materials:

  • Chloroacetic acid (1 mol)

  • Ethanol (1.5 mol)

  • Cation Exchange Resin (e.g., Amberlyst-15), 3 wt% of reactants[6]

Procedure:

  • Catalyst Preparation: Ensure the cation exchange resin is pre-activated and dried according to the manufacturer's instructions.

  • Reaction Setup: In a reaction vessel equipped for azeotropic distillation (e.g., with a Dean-Stark trap), combine chloroacetic acid, ethanol, and the cation exchange resin.

  • Heating: Heat the mixture to 70-80°C for 2-3 hours, continuously removing the water byproduct via azeotropic distillation.[6]

  • Catalyst Removal: After cooling, the catalyst can be easily removed by filtration. The catalyst can be washed with methanol and dried for reuse.[7]

  • Purification: The resulting crude product can be purified by distillation as described in Protocol 1.

Visualizations

Esterification_Workflow General Workflow for this compound Synthesis Reactants Reactants (Chloroacetic Acid, Ethanol) Reaction Esterification Reaction (Heating/Reflux) Reactants->Reaction Catalyst Catalyst (e.g., H2SO4 or Solid Acid) Catalyst->Reaction Workup Work-up (Neutralization, Washing) Reaction->Workup Crude Product Water_Removal Continuous Water Removal (Azeotropic Distillation) Reaction->Water_Removal Equilibrium Shift Drying Drying (e.g., Anhydrous CaCl2) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: General workflow for this compound synthesis.

Troubleshooting_Yield Troubleshooting Low Yield Issues Start Low Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Implement_Water_Removal Implement/Optimize Water Removal (Azeotropic Distillation, Dehydrating Agent) Check_Water->Implement_Water_Removal No Check_Catalyst Is the catalyst active and in the correct concentration? Check_Water->Check_Catalyst Yes Implement_Water_Removal->Check_Catalyst Optimize_Catalyst Optimize Catalyst (Check concentration, consider alternative, reactivate solid catalyst) Check_Catalyst->Optimize_Catalyst No Check_Ratio Is the molar ratio of reactants optimized? Check_Catalyst->Check_Ratio Yes Optimize_Catalyst->Check_Ratio Adjust_Ratio Adjust Molar Ratio (Increase excess of ethanol) Check_Ratio->Adjust_Ratio No Check_Conditions Are reaction time and temperature adequate? Check_Ratio->Check_Conditions Yes Adjust_Ratio->Check_Conditions Adjust_Conditions Adjust Reaction Conditions (Increase time/temperature as needed) Check_Conditions->Adjust_Conditions No Success Yield Improved Check_Conditions->Success Yes Adjust_Conditions->Success

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of Crude Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude ethyl chloroacetate (B1199739).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude ethyl chloroacetate after synthesis?

A1: Common impurities after the esterification of chloroacetic acid with ethanol (B145695) include unreacted starting materials such as chloroacetic acid and ethanol, the sulfuric acid catalyst, water formed during the reaction, and potential byproducts like dichloroacetic acid methyl ester.[1][2][3]

Q2: What is the general workflow for purifying crude this compound?

A2: The typical purification process involves a series of steps:

  • Neutralization & Washing: The crude product is first washed to remove acidic impurities.[1]

  • Drying: A drying agent is used to eliminate residual water.[2][4]

  • Distillation: The final purification is achieved through distillation to separate the this compound from less volatile and more volatile components.[1][5]

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is approximately 143-146°C at atmospheric pressure.[1][3][4][6] Under vacuum (10kPa), it boils at 75°C.[1]

Q4: Why is it important to remove water before distillation?

A4: Water should be removed before distillation to prevent the hydrolysis of this compound back to chloroacetic acid and ethanol, especially at elevated temperatures.[3] It also ensures the final product meets the required moisture content specifications.[3]

Q5: What level of purity can be expected from vacuum distillation?

A5: For high-purity applications, vacuum distillation can achieve a purity of ≥99.5%.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is cloudy after washing. Residual water is emulsified or dissolved in the this compound.Add a suitable drying agent like anhydrous calcium chloride or magnesium sulfate (B86663) and stir until the liquid becomes clear.[2]
Low yield after distillation. - Incomplete reaction during synthesis.- Loss of product during washing steps due to some solubility in the aqueous phase.- Inefficient separation during distillation.- Optimize reaction conditions (time, temperature, catalyst concentration).- Minimize the volume of water used for washing and perform washes quickly with cold water.[2]- Use a fractionating column for distillation to improve separation efficiency.[7]
The distilled product has a low boiling point. Contamination with volatile impurities, most commonly residual ethanol.- Ensure the initial washing and drying steps are thorough.- Use fractional distillation to separate the lower-boiling point fraction containing ethanol before collecting the main product fraction.[1][2]
The product turns black or decomposes in the distillation flask. Overheating or presence of non-volatile acidic impurities.- Use vacuum distillation to lower the boiling point and reduce thermal stress on the product.[1]- Ensure all acidic catalysts are completely neutralized and washed out before distillation.
The pH of the crude product is difficult to neutralize. Formation of an emulsion during the addition of the neutralizing agent.Add the neutralizing solution (e.g., dilute sodium carbonate) slowly with gentle agitation to prevent emulsion formation.[1] If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

Data Presentation

Physical and Purity Data for this compound

Property Value Reference(s)
Molecular Formula C₄H₇ClO₂[5][6]
Molecular Weight 122.55 g/mol [3][5]
Boiling Point (atm) 143-146 °C[1][3][4]
Boiling Point (10kPa) 75 °C[1]
Density ~1.15 g/mL[3][6]
Refractive Index (n20/D) ~1.421[3]
Purity (after vacuum distillation) ≥99.5%[1]

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Slowly add a dilute solution of sodium carbonate or sodium bicarbonate while gently swirling.[1] Periodically, vent the funnel to release any pressure generated from CO₂ evolution.

  • Continue adding the basic solution until the pH of the aqueous layer is between 6 and 7.[1]

  • Allow the layers to separate completely. The this compound will be the denser, bottom layer.[2]

  • Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

  • Return the organic layer to the separatory funnel and wash it several times with deionized water to remove any remaining salts or catalyst.[1][4]

Protocol 2: Drying of Washed this compound
  • To the washed and separated this compound, add a suitable amount of a drying agent such as anhydrous calcium chloride or magnesium sulfate.[2][4]

  • Swirl the flask to ensure the drying agent comes into contact with the entire volume of the liquid.

  • Continue to add small portions of the drying agent until it no longer clumps together, indicating that all the water has been absorbed.

  • Allow the mixture to stand for a period to ensure complete drying.

  • Separate the dried this compound from the drying agent by decantation or filtration.

Protocol 3: Fractional Distillation of this compound
  • Set up a fractional distillation apparatus. For mixtures with components having similar boiling points, a fractionating column is recommended to enhance separation.[7]

  • Transfer the dried crude this compound to the distillation flask.

  • Begin heating the flask gently.

  • Collect the initial fraction that distills at a lower temperature (around 78-100°C), which will primarily consist of residual ethanol and water.[1]

  • Once the temperature stabilizes at the boiling point of this compound (144-146°C at atmospheric pressure), change the receiving flask to collect the pure product.[1]

  • For higher purity, perform the distillation under reduced pressure (vacuum distillation). At 10kPa, the product will distill at approximately 75°C.[1]

  • Stop the distillation before the flask goes to dryness to prevent the concentration and potential decomposition of non-volatile impurities.

Visualizations

PurificationWorkflow crude_ECA Crude Ethyl Chloroacetate neutralization Neutralization & Washing (e.g., Na2CO3 soln, water) crude_ECA->neutralization drying Drying (e.g., Anhydrous CaCl2) neutralization->drying impurities1 Acidic Impurities & Salts Removed neutralization->impurities1 distillation Distillation (Fractional or Vacuum) drying->distillation impurities2 Water Removed drying->impurities2 pure_ECA Pure Ethyl Chloroacetate (≥99.5%) distillation->pure_ECA impurities3 Volatile & Non-Volatile Impurities Removed distillation->impurities3

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic start Start Purification wash_step Washing Step start->wash_step check_clarity Is Product Clear? wash_step->check_clarity add_drying_agent Add Drying Agent (e.g., CaCl2) check_clarity->add_drying_agent No (Cloudy) distill_step Distillation check_clarity->distill_step Yes add_drying_agent->check_clarity check_bp Correct Boiling Point? distill_step->check_bp collect_product Collect Pure Product check_bp->collect_product Yes fractional_distill Use Fractional Distillation to Remove Volatiles check_bp->fractional_distill No (Too Low) fractional_distill->distill_step

Caption: Troubleshooting logic for common purification issues.

References

how to minimize side reactions in ethyl chloroacetate alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl chloroacetate (B1199739) alkylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during alkylations with ethyl chloroacetate?

A1: The primary side reactions include:

  • O-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally the desired pathway, O-alkylation can occur, leading to the formation of a vinyl ether byproduct.

  • Dialkylation: If the mono-alkylated product still possesses an acidic α-hydrogen, a second alkylation can occur, leading to a mixture of mono- and di-substituted products.

  • Self-condensation: The enolate can react with the starting ester in a Claisen-like condensation, particularly when using weaker bases that do not fully deprotonate the starting material.

  • Hydrolysis: Strong metallic bases can cause the hydrolysis of the ethyl ester group, especially in the presence of water.[1]

Q2: How does the choice of base affect the outcome of the reaction?

A2: The base is a critical factor in controlling selectivity.

  • Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are preferred to ensure complete and irreversible formation of the enolate. This minimizes self-condensation.[2] LDA, being a bulky base, often favors the formation of the kinetic enolate.

  • Weaker bases , such as sodium ethoxide or potassium carbonate, can be used, but the equilibrium may not fully favor the enolate, potentially leading to a higher proportion of side products.[2] However, under mild conditions, potassium carbonate can yield excellent results in N-alkylation reactions.[1]

  • Inorganic bases are often preferred for O-alkylation reactions.[3]

Q3: What is the role of the solvent in controlling C- vs. O-alkylation?

A3: The solvent plays a crucial role in influencing the C/O alkylation ratio.

  • Polar aprotic solvents like DMF, DMSO, and HMPA are good at solvating cations, which leaves the oxygen atom of the enolate more exposed and reactive, thus favoring O-alkylation.

  • Weakly polar solvents like THF tend to favor C-alkylation. In these solvents, the enolate can exist as aggregates, which can shield the oxygen atom and make the carbon atom more accessible for alkylation.

Q4: How can I prevent dialkylation?

A4: To minimize dialkylation:

  • Use a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.

  • Add the this compound slowly to the enolate solution to maintain a low concentration of the alkylating agent throughout the reaction.

  • If possible, using a bulky base can sometimes hinder the second deprotonation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Reaction temperature is too low.1. Use a stronger, freshly prepared base (e.g., LDA, NaH). Ensure anhydrous conditions and an inert atmosphere. 2. Use fresh or purified this compound. 3. While enolate formation is often done at low temperatures (e.g., -78 °C), the alkylation step may require warming to room temperature or gentle heating. Optimize the reaction temperature.
Formation of multiple products (observed by TLC or NMR) 1. O-alkylation byproduct: The enolate is reacting at the oxygen atom. 2. Dialkylation: The mono-alkylated product is reacting again. 3. Self-condensation product: The enolate is reacting with the starting material.1. Lower the reaction temperature to favor C-alkylation. The choice of solvent and counter-ion can also influence the C/O ratio. 2. Use only a slight excess of this compound (1.05-1.1 eq). Add it slowly to the reaction mixture. 3. Use a strong, non-nucleophilic base like LDA to ensure complete enolate formation before adding the alkylating agent.
Hydrolysis of the ester Presence of water or use of strongly basic, aqueous conditions.Use anhydrous solvents and reagents. Avoid using strong aqueous bases if ester hydrolysis is a concern. Potassium carbonate under anhydrous conditions can be a milder alternative.[1]

Quantitative Data on Reaction Parameters

The following table summarizes the influence of different reaction parameters on the outcome of this compound alkylations. Note: Specific yields and ratios are highly dependent on the substrate and exact reaction conditions.

Parameter Condition Effect on Selectivity Typical Observation
Base Strong, bulky base (e.g., LDA)Favors kinetic enolate formation, minimizes self-condensation.Higher yield of mono-C-alkylated product.
Weaker base (e.g., K₂CO₃)May not achieve complete deprotonation.Can be effective for N-alkylation; risk of self-condensation with CH-acids.[1]
Sodium Hydride (NaH)Strong, non-nucleophilic base.Good for complete enolate formation, often favoring C-alkylation.
Solvent THFWeakly coordinating solvent.Generally favors C-alkylation.
DMF, DMSOStrongly coordinating, polar aprotic solvents.Generally favors O-alkylation.
Temperature Low Temperature (-78 °C to 0 °C)Favors kinetic control.Can increase selectivity for C-alkylation.
Elevated Temperature (RT to reflux)Favors thermodynamic control.May increase reaction rate but can lead to more side products.
Stoichiometry Slight excess of NucleophileCan help drive the reaction to completion and minimize unreacted this compound.
Slight excess of this compound (1.05-1.1 eq)Helps to ensure full consumption of the nucleophile, but increases the risk of dialkylation.

Experimental Protocols

Protocol 1: Selective C-Alkylation of a Ketone using LDA

This protocol describes a general procedure for the C-alkylation of a ketone with this compound using LDA as the base to minimize side reactions.

Materials:

  • Ketone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863) (1.1 eq), freshly distilled

  • n-Butyllithium (1.1 eq) in hexanes

  • This compound (1.05 eq), freshly distilled

  • Saturated aqueous NH₄Cl solution

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium dropwise while maintaining the temperature. Stir the mixture at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the ketone in anhydrous THF dropwise via a syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add this compound dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of a Secondary Amine using Potassium Carbonate

This protocol is adapted for the N-alkylation of cyclic secondary amines with this compound using milder conditions.[4]

Materials:

  • Cyclic secondary amine (1.0 eq)

  • This compound (1.2 eq)[4]

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the secondary amine, potassium carbonate, and acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add this compound.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the consumption of the starting amine by TLC.[4]

  • Work-up: Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with 10% HCl solution to remove any unreacted amine. Neutralize the acidic aqueous layer with 20% Na₂CO₃ solution and extract the product with dichloromethane.[4] Dry the combined organic layers and concentrate to obtain the N-alkylated product.

Visualizations

Side_Reactions Enolate Enolate Intermediate C_Alkylation Desired C-Alkylated Product Enolate->C_Alkylation C-Attack O_Alkylation O-Alkylated Byproduct Enolate->O_Alkylation O-Attack Self_Condensation Self-Condensation Byproduct Enolate->Self_Condensation Reacts with Starting Material Ethyl_Chloroacetate This compound Ethyl_Chloroacetate->C_Alkylation Ethyl_Chloroacetate->O_Alkylation Dialkylation Dialkylated Byproduct Ethyl_Chloroacetate->Dialkylation Starting_Material Starting Material (Ketone/Ester) Starting_Material->Self_Condensation C_Alkylation->Dialkylation Further Deprotonation & Alkylation

Caption: Main reaction pathway versus common side reactions in this compound alkylations.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Base Check Base Strength & Stoichiometry Low_Yield->Check_Base Yes Identify_Byproducts Identify Byproducts (O-Alkylation, Dialkylation, Self-Condensation) Multiple_Products->Identify_Byproducts Yes End Optimized Reaction Multiple_Products->End No Check_Reagents Check Reagent Purity (Anhydrous Conditions) Check_Base->Check_Reagents Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp Optimize_Temp->End Control_Stoichiometry Control Stoichiometry (Slow Addition) Identify_Byproducts->Control_Stoichiometry Change_Solvent Change Solvent (e.g., THF for C-Alkylation) Control_Stoichiometry->Change_Solvent Change_Base Change Base (e.g., LDA for clean enolate) Change_Solvent->Change_Base Change_Base->End Parameter_Relationships center Alkylation Selectivity Base Base (Strength, Sterics) Base->center Influences Enolate Formation Solvent Solvent (Polarity, Coordination) Solvent->center Affects C/O Ratio Temperature Temperature (Kinetic vs. Thermodynamic) Temperature->center Controls Reaction Pathway Stoichiometry Stoichiometry (Reactant Ratio) Stoichiometry->center Impacts Dialkylation

References

optimizing temperature and pressure for ethyl chloroacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl chloroacetate (B1199739).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of ethyl chloroacetate, particularly through Fischer esterification of chloroacetic acid and ethanol (B145695).

Issue Potential Cause(s) Recommended Solution(s)
Low product yield Incomplete reaction: The esterification reaction is reversible.[1]- Increase reaction time: Ensure the reaction is allowed to proceed to completion. Typical reaction times range from 2.5 to 6 hours.[2] - Use excess reactant: Employ an excess of ethanol to shift the equilibrium towards the formation of the ester.[1][3] - Remove water: Continuously remove the water produced during the reaction using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or cyclohexane (B81311).[4][5]
Catalyst deactivation or insufficient amount: The acid catalyst may be neutralized or used in an inadequate quantity.- Check catalyst concentration: Ensure the correct catalytic amount of acid (e.g., concentrated sulfuric acid) is used. - Consider alternative catalysts: Heterogeneous catalysts like Amberlyst-15 can be used and are often easier to separate from the reaction mixture.[2][6]
Product contains unreacted chloroacetic acid Incomplete reaction or inefficient purification: The reaction did not go to completion, or the work-up procedure was not sufficient to remove the unreacted acid.- Optimize reaction conditions: Refer to the "Low product yield" section to drive the reaction further to completion. - Neutralization wash: During the work-up, wash the organic layer with a saturated solution of a weak base like sodium bicarbonate to neutralize and remove any remaining chloroacetic acid.[4][5]
Product is wet or cloudy after purification Incomplete drying: The drying agent used was insufficient or inefficient.- Use an adequate amount of a suitable drying agent: Anhydrous calcium chloride or magnesium sulfate (B86663) are commonly used.[4][5] Ensure the drying agent is added until it no longer clumps together. - Allow sufficient drying time: Gently swirl the flask containing the product and drying agent and allow it to stand for an adequate period.
Side reactions leading to impurities High reaction temperature: Excessive heat can lead to the formation of byproducts.- Maintain optimal reaction temperature: For Fischer esterification, refluxing at the boiling point of the alcohol (around 78°C for ethanol) or the azeotropic mixture is generally sufficient.
Corrosion of equipment: The use of strong acid catalysts like concentrated sulfuric acid can lead to equipment corrosion and introduce impurities.[3]- Use appropriate equipment: Ensure glassware is properly cleaned and free of contaminants. - Consider less corrosive catalysts: Ion-exchange resins or other solid acid catalysts can be viable alternatives.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound via Fischer esterification?

A1: The optimal temperature is typically the reflux temperature of the reaction mixture. When using ethanol, this is around 78-85°C. Some procedures with azeotropic water removal may involve temperatures around 105°C to 120°C.[4][5]

Q2: How does pressure affect the yield of this compound in Fischer esterification?

A2: For Fischer esterification of similar esters like ethyl acetate, operating at atmospheric pressure is standard. Studies have shown that increasing the pressure can lead to a decrease in yield, while operating under a vacuum does not offer significant advantages.

Q3: What are some alternative catalysts to sulfuric acid for this synthesis?

A3: Several alternative catalysts can be used, often to mitigate the corrosive nature of sulfuric acid and simplify purification. These include:

  • Heterogeneous acid catalysts: Ion-exchange resins like Amberlyst-15 are effective and can be easily filtered out after the reaction.[2][6]

  • Surfactant-based catalysts: Sodium dodecyl sulfate (SDS) has been shown to be an effective catalyst, reportedly hydrolyzing to form the active catalytic species.[2]

Q4: How can I improve the yield of my reaction?

A4: To improve the yield, consider the following:

  • Use an excess of one reactant: Typically, an excess of ethanol is used to shift the equilibrium towards the product side.[1][3]

  • Remove water as it forms: Employing a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene, cyclohexane) is a highly effective method for driving the reaction to completion.[1][4][5]

  • Optimize catalyst and reaction time: Ensure you are using an appropriate amount of an effective catalyst and allowing the reaction to proceed for a sufficient duration.

Q5: What is the role of a Dean-Stark apparatus in this synthesis?

A5: A Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed.[5] Since Fischer esterification is a reversible reaction, the presence of water, a product, can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester.[1] The apparatus collects the azeotrope of the solvent and water. Upon condensation, the water, being denser, separates and can be removed, while the solvent is returned to the reaction flask.[1][5]

Data Presentation

The following table summarizes various reported conditions for the synthesis of this compound, allowing for easy comparison of outcomes.

Catalyst Temperature (°C) Pressure Reaction Time (hours) Key Conditions Yield (%) Reference
Sulfuric AcidRefluxAtmospheric4Excess ethanol57[5]
Sulfuric AcidRefluxAtmosphericNot specifiedBenzene as azeotroping agent85[4]
Sodium Dodecyl Sulfate (SDS)RefluxAtmospheric2.51.2:1 molar ratio of ethanol to chloroacetic acid, cyclohexane as water-carrying agent97.1[2]
Unspecified Catalyst105Atmospheric3Molecular sieve for dehydration97.4[4]
Cation Exchange ResinNot specifiedNot specifiedNot specifiedReactive distillation with cyclohexane as water entrainer98.92[7]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid and a Dean-Stark Trap

This protocol is a common method for synthesizing this compound with good yields by continuously removing water.

Materials:

  • Chloroacetic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine chloroacetic acid, a molar excess of ethanol, and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted chloroacetic acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Wash again with water and then with brine.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation, collecting the fraction at the appropriate boiling point (approx. 144-146°C at atmospheric pressure).[4]

Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

This protocol offers a more environmentally friendly approach with easier catalyst removal.

Materials:

  • Chloroacetic acid

  • Ethanol (absolute)

  • Amberlyst-15 resin

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine chloroacetic acid, a molar excess of ethanol, and Amberlyst-15 resin.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration. The catalyst can often be washed, dried, and reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by distillation.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis Optimization start Start: Define Synthesis Goals reactant_prep Reactant Preparation (Chloroacetic Acid, Ethanol) start->reactant_prep catalyst_selection Catalyst Selection (e.g., H₂SO₄, Amberlyst-15) reactant_prep->catalyst_selection reaction_setup Reaction Setup (Reflux or Dean-Stark) catalyst_selection->reaction_setup temp_optimization Temperature Optimization (e.g., 80-120°C) reaction_setup->temp_optimization pressure_check Pressure Control (Atmospheric) reaction_setup->pressure_check monitoring Reaction Monitoring (TLC, GC) temp_optimization->monitoring pressure_check->monitoring workup Work-up & Neutralization monitoring->workup purification Purification (Distillation) workup->purification analysis Product Analysis (Yield, Purity) purification->analysis troubleshooting Troubleshooting (Low Yield, Impurities) analysis->troubleshooting end End: Optimized Protocol analysis->end troubleshooting->catalyst_selection troubleshooting->temp_optimization troubleshooting->workup

Caption: Workflow for optimizing this compound synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Problem: Low Yield check_equilibrium Is the reaction at equilibrium? low_yield->check_equilibrium remove_water Action: Remove Water (Dean-Stark) check_equilibrium->remove_water No increase_reactant Action: Use Excess Ethanol check_equilibrium->increase_reactant No check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst Yes remove_water->check_catalyst increase_reactant->check_catalyst increase_catalyst Action: Increase Catalyst Amount or Change Catalyst check_catalyst->increase_catalyst No check_time_temp Are reaction time and temperature adequate? check_catalyst->check_time_temp Yes increase_catalyst->check_time_temp increase_time_temp Action: Increase Reaction Time or Adjust Temperature check_time_temp->increase_time_temp No re_evaluate Re-evaluate and Analyze check_time_temp->re_evaluate Yes increase_time_temp->re_evaluate

Caption: Decision tree for troubleshooting low product yield.

References

Ethyl Chloroacetate: A Technical Guide to Safe Laboratory Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of ethyl chloroacetate (B1199739) in a laboratory setting. The following information is presented in a question-and-answer format to directly address potential issues and ensure user safety during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with ethyl chloroacetate?

A1: this compound is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause serious eye damage and irritation to the skin and mucous membranes.[2][3][4] Vapors are heavier than air and may form explosive mixtures with air, posing a risk of ignition in poorly ventilated areas.[1] In case of fire, poisonous gases such as hydrogen chloride and carbon monoxide are produced.[5]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Appropriate PPE is crucial to minimize exposure. The following should be worn:

  • Eye/Face Protection: Chemical splash goggles or a face shield are required.[1][6]

  • Skin Protection: Solvent-resistant gloves and protective clothing are necessary to prevent skin contact.[1][5] All protective clothing should be clean and put on before work begins.[5]

  • Respiratory Protection: In case of inadequate ventilation or the potential for vapor inhalation, a respirator should be worn.[1][7]

Q3: What are the proper storage conditions for this compound?

A3: this compound must be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][5][8] Containers should be tightly closed and protected from sunlight and physical damage.[1][8][9] It should be stored in a designated flammables area and away from incompatible materials like strong oxidizing agents and strong bases.[2][9][10]

Troubleshooting Guide

Q1: I have accidentally spilled a small amount of this compound on the lab bench. What should I do?

A1: For a small spill, immediately notify others in the area.[11] Ensure you are wearing appropriate PPE, including gloves and goggles.[11] Confine the spill by covering it with an inert absorbent material like vermiculite, dry sand, or earth.[5][12] Scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5][11] Ventilate the area of the spill.[5] Wash the contaminated surface with soap and water.[11]

Q2: What is the first aid procedure for skin or eye contact with this compound?

A2:

  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][10] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical advice.[10]

Q3: What should I do in case of a fire involving this compound?

A3: this compound is a flammable liquid.[5] In case of a small fire, use a dry chemical, CO2, alcohol-resistant foam, or sand to extinguish it.[1][5][13] For a large fire, use water spray, fog, or alcohol-resistant foam.[13] Evacuate the area and call for emergency services.[5] Containers may explode in a fire, so they should be kept cool with a water spray if possible.[5]

Quantitative Data Summary

PropertyValue
Flash Point 53 - 54 °C (127.4 - 129.2 °F)
Boiling Point 143 °C (289.4 °F)
Melting Point -26 °C (-14.8 °F)
Vapor Density 4.23 (Air = 1)
Autoignition Temperature 452 °C (845.6 °F)

Experimental Protocols

Protocol for Safe Dispensing of this compound
  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[6]

    • Confirm that an eyewash station and safety shower are readily accessible.[6]

    • Don all required personal protective equipment (PPE): chemical splash goggles, solvent-resistant gloves, and a lab coat.[6]

    • Ground and bond the container and receiving equipment to prevent static discharge.[1][5]

  • Dispensing:

    • Use only non-sparking tools to open and handle the container.[1][5]

    • Slowly pour the required amount of this compound into the receiving vessel, avoiding splashing.

    • Keep the container opening away from your breathing zone.

  • Post-Dispensing:

    • Tightly close the this compound container.[1]

    • Wipe down any minor drips on the exterior of the container or work surface with an absorbent material.

    • Properly dispose of the contaminated absorbent material as hazardous waste.

    • Wash hands thoroughly with soap and water after handling.[1]

Protocol for Disposal of this compound Waste
  • Waste Collection:

    • Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1]

    • Store the waste container in a cool, well-ventilated area, away from ignition sources.[1]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5]

Visualizations

EthylChloroacetateSpillResponse cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Waste Disposal & Reporting Spill Spill Detected Notify Notify Others in the Area Spill->Notify Evacuate Evacuate Non-Essential Personnel Notify->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, etc.) Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Material Ventilate->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Label Label Waste Container as Hazardous Waste Clean->Label Dispose Dispose of Waste via EHS or Licensed Contractor Label->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for responding to an this compound spill.

HierarchyOfControls Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) label_most Most Effective Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) label_least Least Effective

References

Technical Support Center: Personal Protective Equipment (PPE) for Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the selection and use of Personal Protective Equipment (PPE) when working with ethyl chloroacetate (B1199739). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving ethyl chloroacetate.

Issue Possible Cause(s) Troubleshooting Steps
Chemical odor is noticeable while wearing a respirator. - Improper respirator fit.- Respirator cartridge is saturated or expired.- Incorrect cartridge type for the chemical.1. Immediately leave the contaminated area.2. Check the respirator's seal and readjust for a snug fit.3. Replace the organic vapor cartridges. Ensure they are within their expiration date.4. Verify that you are using the correct type of cartridge for organic vapors.
Skin irritation occurs despite wearing gloves. - Glove material has degraded.- Chemical has permeated through the glove.- A small tear or puncture in the glove.- Contamination of the hand before gloving.1. Immediately remove the gloves and wash the affected area with copious amounts of water for at least 15 minutes.2. Inspect the gloves for any signs of degradation such as swelling, cracking, or discoloration.[1][2]3. Discard the gloves and select a new pair made of a more resistant material with a longer breakthrough time.4. Always inspect gloves for physical damage before use.5. Ensure hands are clean and dry before putting on gloves.
Goggles are fogging up, obstructing vision. - Poor ventilation in the work area.- Goggles do not have an anti-fog coating.- Goggles do not fit properly.1. Ensure adequate ventilation in the laboratory, such as a chemical fume hood.2. Use goggles with an anti-fog coating or apply an anti-fog solution.3. Adjust the goggle straps to ensure a snug fit without being too tight.
Feeling dizzy or nauseous during the experiment. - Inhalation of this compound vapors.1. Immediately move to an area with fresh air.2. Seek medical attention if symptoms persist.3. Review your respiratory protection to ensure it is adequate and functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a flammable liquid and is toxic if inhaled, swallowed, or absorbed through the skin.[3] It can cause severe irritation and burns to the skin, eyes, and respiratory tract.[4]

Q2: What is the most appropriate type of glove for handling this compound?

A2: For prolonged contact, Butyl rubber gloves with a thickness of at least 0.5 mm are recommended, as they have a breakthrough time of over 480 minutes. For splash protection, NBR (Nitrile rubber) gloves with a thickness of >0.3 mm can be used, but they should be changed immediately upon contact with the chemical.

Q3: How do I know if my gloves are no longer providing adequate protection?

A3: Inspect your gloves before each use for any signs of degradation, which can include swelling, cracking, shrinking, or discoloration.[1][2][5] If you observe any of these signs, or if the glove appears to have any tears or punctures, it should be discarded and replaced immediately.[2]

Q4: What type of respiratory protection is required?

A4: For environments where vapors or aerosols may be generated, an air-purifying respirator with organic vapor cartridges is necessary. In situations with a risk of overexposure, a supplied-air respirator may be required.[3] Always ensure your respirator is properly fitted and the cartridges are within their service life.

Q5: What should I do in case of accidental skin or eye contact with this compound?

A5: In case of skin contact, immediately wash the affected area with plenty of soap and water.[6] For eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] In both cases, seek immediate medical attention.

Data Presentation: Glove Compatibility with this compound

The following table summarizes the breakthrough times for various glove materials when in contact with this compound. This data is crucial for selecting the appropriate hand protection for the duration of your experimental work.

Glove Material Thickness Breakthrough Time (minutes) Recommendation
Butyl Rubber0.5 mm> 480Recommended for prolonged contact
NBR (Nitrile Rubber)>0.3 mmNot specifiedSuitable for splash protection only; change immediately upon contact.

Experimental Protocols

The selection of appropriate PPE is a critical step in the experimental design phase. The following protocol outlines the standard procedure for PPE selection when working with this compound.

Protocol for PPE Selection:

  • Hazard Assessment: Before beginning any experiment, conduct a thorough risk assessment for this compound, considering its toxicity, flammability, and the specific procedures involved in your experiment.

  • Glove Selection: Based on the glove compatibility data, select Butyl rubber gloves for any work involving potential prolonged contact. For tasks with only a risk of incidental splash contact, NBR gloves may be used, with the understanding that they must be replaced immediately if contact occurs.

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. If there is a splash hazard, a face shield should be worn in addition to the goggles.

  • Respiratory Protection: Based on your risk assessment, determine if an air-purifying respirator with organic vapor cartridges is sufficient. If working in a poorly ventilated area or with large quantities of the chemical, a supplied-air respirator may be necessary. Ensure a proper fit test has been conducted for the selected respirator.

  • Protective Clothing: A flame-retardant lab coat should be worn. For larger scale operations, a chemical-resistant apron or suit may be necessary.

  • Inspection and Donning: Before each use, inspect all PPE for any signs of damage or degradation. Don the PPE in the correct order (e.g., lab coat, then respirator, then goggles, then gloves).

  • Doffing and Disposal: Remove PPE carefully to avoid cross-contamination. Dispose of used gloves and any other contaminated disposable PPE as hazardous waste according to your institution's guidelines.

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_glove_choice cluster_eye_face_choice cluster_respirator_choice cluster_clothing_choice cluster_end start Start: Planning Experiment with this compound assess_hazards Assess Hazards: - Toxicity (Inhalation, Skin) - Flammability - Splash Potential start->assess_hazards select_gloves Select Gloves assess_hazards->select_gloves select_eye_face Select Eye/Face Protection assess_hazards->select_eye_face select_respirator Select Respiratory Protection assess_hazards->select_respirator select_clothing Select Protective Clothing assess_hazards->select_clothing prolonged_contact Prolonged Contact? select_gloves->prolonged_contact splash_hazard Splash Hazard? select_eye_face->splash_hazard ventilation_check Adequate Ventilation? select_respirator->ventilation_check lab_coat Flame-Retardant Lab Coat select_clothing->lab_coat butyl_gloves Butyl Rubber Gloves (>480 min breakthrough) prolonged_contact->butyl_gloves Yes splash_protection Splash Protection Only prolonged_contact->splash_protection No end_experiment Proceed with Experiment goggles Chemical Safety Goggles splash_hazard->goggles No face_shield Goggles + Face Shield splash_hazard->face_shield Yes apr Air-Purifying Respirator (Organic Vapor Cartridges) ventilation_check->apr Yes sar Supplied-Air Respirator ventilation_check->sar No

Caption: PPE Selection Workflow for this compound.

References

Technical Support Center: Troubleshooting Reactions with Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving ethyl chloroacetate (B1199739).

Frequently Asked Questions (FAQs)

Q1: My reaction with ethyl chloroacetate is showing low conversion or failing completely. What are the most common causes?

Low conversion rates in reactions involving this compound, a moderately reactive electrophile, can stem from several factors. The most common issues include:

  • Inappropriate Base or Solvent Selection: The choice of base and solvent is critical and highly dependent on the nucleophile. A base that is too weak may not sufficiently deprotonate the nucleophile, while one that is too strong can promote side reactions.

  • Presence of Moisture: this compound is sensitive to hydrolysis, which can be accelerated under acidic or basic conditions.[1][2] The presence of water in the reagents or solvent will consume the starting material and reduce the yield.

  • Low Reaction Temperature: While higher temperatures can lead to side products, insufficient heat may result in a sluggish or stalled reaction.

  • Poor Nucleophile Reactivity: The inherent reactivity of the nucleophile plays a significant role. Sterically hindered or electronically poor nucleophiles will react more slowly.

  • Side Reactions: Besides hydrolysis, other side reactions like elimination or multiple alkylations can consume the starting material and lower the yield of the desired product.

Q2: How do I select the appropriate base and solvent for my reaction?

The optimal base and solvent system depends on the pKa of your nucleophile (e.g., amine, phenol, thiol). A general guideline is to use a base that is strong enough to deprotonate the nucleophile without causing significant side reactions.

Table 1: Common Base and Solvent Systems for Alkylation with this compound

BaseSolvent(s)Typical Nucleophiles & Comments
Potassium Carbonate (K₂CO₃)Acetone (B3395972), Acetonitrile (MeCN), DMFA versatile and mild base suitable for phenols and many amines. Acetone is easy to remove, but reactions may require longer reflux times.[3][4][5]
Sodium Hydride (NaH)THF, DMFA very strong, non-nucleophilic base suitable for alcohols and less acidic N-H compounds. Requires anhydrous conditions.[3]
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileHighly effective for O-alkylation of phenols and N-alkylation, often providing higher yields than K₂CO₃.[3]
DIPEA (Hünig's base)THF, Dichloromethane (DCM)An organic, non-nucleophilic base often used for N-alkylation of primary and secondary amines.[3]

Q3: My reaction is very slow. Besides increasing the temperature, what else can I do to improve the reaction rate?

If the reaction is sluggish, you can increase the electrophilicity of the alkylating agent.

  • Use a More Reactive Haloacetate: The reactivity of ethyl haloacetates follows the trend of leaving group ability: I > Br > Cl > F. Ethyl bromoacetate (B1195939) is often a more reactive and effective alternative to this compound.[3][6]

  • In-situ Halide Exchange (Finkelstein Reaction): Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (TBAI).[3] This will generate the more reactive ethyl iodoacetate in situ, which can significantly accelerate the reaction rate without needing to increase the temperature.

Table 2: Relative Reactivity of Ethyl Haloacetates

CompoundRelative Reactivity with GSH (Glutathione)Notes
Ethyl iodoacetate (EIAC)HighVery reactive, reaction proceeds quickly.[6]
Ethyl bromoacetate (EBAC)HighA common, more reactive alternative to ECAC.[3][6]
This compound (ECAC)ModerateLess reactive than the bromo- and iodo- analogs.[6]
Ethyl fluoroacetate (B1212596) (EFAC)Low / UnreactiveThe C-F bond is strong, making it a poor electrophile in SN2 reactions.[6]

Troubleshooting Workflow

If you are experiencing low conversion, follow this logical workflow to diagnose the issue.

G A Start: Low Conversion Rate B 1. Check Reagents & Solvent A->B C Is solvent anhydrous? Are reagents pure? B->C D 2. Evaluate Reaction Conditions C->D If Yes J Optimize & Rerun C->J If No, dry/purify & rerun E Is the base appropriate? Is temperature optimal? D->E F 3. Consider Reaction Kinetics E->F If Yes E->J If No, change base/temp & rerun G Is the reaction just slow? Add catalytic NaI/TBAI? F->G H 4. Analyze for Side Reactions G->H If Yes G->J If No, increase time or add catalyst I Check for hydrolysis or other byproducts via TLC/LCMS H->I I->J Adjust conditions to minimize

Caption: A logical workflow for troubleshooting low conversion rates.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in Acetone

This protocol is a standard starting point for the reaction of a primary or secondary amine with this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.0 eq), potassium carbonate (1.5-2.0 eq), and acetone (to make a ~0.5 M solution).

  • Reagent Addition: Add this compound (1.1-1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Reactions may take several hours to complete.[4][5]

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). b. Rinse the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Redissolve the residue in a suitable organic solvent like ethyl acetate. e. Wash the organic layer with water (2x) and then with brine (1x). f. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Understanding Side Reactions

The primary desired pathway is an Sₙ2 reaction. However, side reactions like hydrolysis can compete with this and lower your yield.

G cluster_0 Reaction Pathways A This compound (ClCH₂COOEt) B Desired Sₙ2 Reaction A->B + Nucleophile (Nu⁻) D Hydrolysis (Side Reaction) A->D + Water (H₂O) C Product (Nu-CH₂COOEt) B->C E Byproducts (HOCH₂COOEt + Cl⁻) D->E Nuc Nucleophile (Nu⁻) Nuc->B H2O Water (H₂O) H2O->D

Caption: Desired Sₙ2 pathway versus the hydrolysis side reaction.

Q4: I see an unexpected spot on my TLC plate. What could it be?

An unexpected byproduct could be from several sources:

  • Hydrolysis Product: If moisture is present, you may form chloroacetic acid (from hydrolysis of the ester) or glycolic acid derivatives.[1]

  • Double Alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may get a secondary reaction where the newly formed product reacts again with this compound. Using a slight excess of the nucleophile can sometimes mitigate this.

  • Elimination Product: While less common for this substrate, a very strong, sterically hindered base could potentially lead to elimination byproducts.

Careful analysis by LCMS or NMR of the crude reaction mixture can help identify these byproducts and guide optimization of the reaction conditions to minimize their formation.

References

selection of catalysts for optimizing ethyl chloroacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl chloroacetate (B1199739) reactions. The information is designed to help you select the appropriate catalyst and optimize your reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing ethyl chloroacetate?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of chloroacetic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid.[1][2][3] Another approach involves reactive distillation, which helps to drive the reaction equilibrium towards the product by continuously removing water.[4][5]

Q2: Which catalysts are recommended for the esterification of chloroacetic acid to produce this compound?

A2: A range of catalysts can be used, each with its own advantages and disadvantages.

  • Traditional Catalysts: Concentrated sulfuric acid is a common and effective catalyst. However, it can cause equipment corrosion and generates acidic wastewater, complicating the purification process.[1]

  • Green Catalysts: For more environmentally friendly processes, solid acid catalysts are recommended. Cation exchange resins, such as Amberlyst-15 and D8099-T, offer high catalytic activity and can be recycled.[6][7][8] Other green alternatives include p-toluenesulfonic acid, ferric chloride, solid superacids, heteropolyacids, and sodium dodecyl sulfate (B86663) (SDS).[1]

Q3: How can I maximize the yield of this compound during esterification?

A3: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of one reactant, typically ethanol.[9][10]

  • Continuously removing water as it is formed. This can be done using a Dean-Stark apparatus with a water-carrying agent like cyclohexane (B81311) or toluene (B28343), or by employing reactive distillation.[5][11][12]

Q4: What types of catalysts are used for alkylation reactions with this compound?

A4: Alkylation reactions using this compound, such as the N-alkylation or O-alkylation of various substrates, are often performed under basic conditions or with phase-transfer catalysis.

  • Base-Mediated Alkylation: A common system involves using a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone (B3395972), acetonitrile, or DMF. The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate by an in-situ Finkelstein reaction, converting the chloroacetate to the more reactive iodoacetate.[13]

  • Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., Aliquat 336, tetrabutylammonium (B224687) bromide - TBAB), are effective in facilitating reactions between reactants in different phases (e.g., a solid or aqueous phase and an organic phase).[14][15]

Troubleshooting Guides

Esterification of Chloroacetic Acid
Issue Potential Cause Troubleshooting Steps
Low Yield Reaction has reached equilibrium without complete conversion.- Use an excess of ethanol (e.g., a molar ratio of 1.5:1 or higher of alcohol to acid).[16] - Continuously remove water using a Dean-Stark trap or reactive distillation.[4][5]
Incomplete reaction.- Increase reaction time or temperature. - Ensure adequate catalyst loading.
Product is Acidic Incomplete neutralization of the acid catalyst (e.g., sulfuric acid).- Wash the crude product with a saturated solution of a weak base like sodium bicarbonate until the aqueous layer is no longer acidic.[2][11]
Formation of Byproducts (e.g., dichloroethyl ether) High reaction temperatures and strong acid catalysis.- Use a milder "green" catalyst like a cation exchange resin, which allows for lower reaction temperatures (70-80°C).[16] - Optimize reaction conditions to minimize side reactions.
Cation Exchange Resin (e.g., Amberlyst-15) Deactivation Fouling of the resin pores or loss of acidic sites.- Regenerate the resin by washing with 1 N HCl to replenish the H+ ions, followed by a methanol (B129727) wash.[17] - Ensure raw materials are dry, as water can affect catalyst performance.[16]
Alkylation Reactions with this compound
Issue Potential Cause Troubleshooting Steps
Low or No Conversion The base is not strong enough for deprotonation.- For weakly acidic substrates, consider a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[18]
Poor solubility of the base (e.g., K₂CO₃) or substrate in the solvent.- Switch to a more polar aprotic solvent like DMF or DMSO.[13] - Ensure vigorous stirring to maximize contact between reactants.
Low reactivity of this compound.- Add a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) to form the more reactive ethyl iodoacetate in situ.[13]
Phase-Transfer Catalyst (PTC) Inactivity or Poisoning The catalyst is poisoned by impurities or side products.- Use highly concentrated reactant solutions to minimize catalyst poisoning.[19] - Ensure the purity of all reactants and solvents.
Inefficient phase transfer.- Select a PTC that is soluble in the organic phase. - Vigorously stir the reaction mixture to ensure a large interfacial area between the phases.
Formation of Side Products (e.g., dehydrohalogenation) The reaction conditions are too harsh.- Use milder reaction conditions (e.g., lower temperature). - Choose a base that is less likely to promote elimination reactions.

Data Presentation: Catalyst Performance in this compound Synthesis

CatalystMolar Ratio (Ethanol:Acid)Catalyst LoadingReaction Time (hr)Temperature (°C)Yield (%)Reference
Sulfuric Acid1.3:12-3 wt%4-6100-110≥96 (conversion)[16]
D8099-T Cation Exchange Resin3:11.00% of chloroacetic acid massNot specifiedNot specified97.77[1]
Cation Exchange Resin1.5:13 wt% of reactants2-370-80≥95 (conversion)[16]
Sodium Dodecyl Sulfate (SDS)1.2:11.0 mol% of chloroacetic acid2.5Reflux97.1[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chloroacetic acid and ethanol (in a 1:1.3 molar ratio).[16]

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 wt% of the total reactant mass) to the stirred mixture.[16]

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.[16] To improve the yield, a Dean-Stark apparatus can be used with benzene (B151609) or toluene to azeotropically remove the water formed during the reaction.[2][11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[2]

    • Wash the organic layer with water to remove any remaining salts.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).[2]

  • Purification: Purify the crude product by distillation, collecting the fraction that boils at 144-146°C.[2]

Protocol 2: N-Alkylation of an Amine with this compound using K₂CO₃/KI
  • Reaction Setup: In a round-bottom flask, dissolve the amine substrate in a suitable solvent (e.g., acetone, acetonitrile, or DMF).[13]

  • Reagent Addition: Add potassium carbonate (an excess, e.g., 2-3 equivalents) and a catalytic amount of potassium iodide (e.g., 0.1 equivalents).

  • Addition of this compound: Add this compound (typically 1.1-1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or GC. Reactions in acetone may require refluxing for an extended period.[13]

  • Work-up:

    • Once the reaction is complete, filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation as appropriate.

Visualizations

Catalyst_Selection_Workflow start Start: Synthesize this compound process_type Consider Process Requirements start->process_type green_chem Green Chemistry Principles Important? process_type->green_chem Evaluate Priorities workup Complex workup, corrosion, and waste treatment acceptable? green_chem->workup No recycle Is catalyst recyclability a priority? green_chem->recycle Yes sulfuric_acid Use Sulfuric Acid end_sulfuric Proceed with Sulfuric Acid Protocol sulfuric_acid->end_sulfuric cation_resin Use Cation Exchange Resin (e.g., Amberlyst-15) end_resin Proceed with Cation Exchange Resin Protocol cation_resin->end_resin workup->sulfuric_acid Yes workup->cation_resin No recycle->sulfuric_acid No recycle->cation_resin Yes Alkylation_Troubleshooting start {Start: Low/No Conversion in Alkylation} check_base {Is the base strong enough?} start->check_base check_solubility {Are reactants soluble?} check_base->check_solubility Yes stronger_base Use a stronger base (e.g., NaH) check_base->stronger_base No check_reactivity {Is this compound reactive enough?} check_solubility->check_reactivity Yes change_solvent Change solvent (e.g., to DMF) check_solubility->change_solvent No add_promoter Add KI or TBAI as a promoter check_reactivity->add_promoter No end Re-run experiment check_reactivity->end Yes stronger_base->end change_solvent->end add_promoter->end

References

methods for removing water from ethyl chloroacetate reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Chloroacetate (B1199739) Reactions

Welcome to the technical support center for handling ethyl chloroacetate reaction mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to water removal during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound reaction mixtures?

Water can significantly impact the outcome of reactions involving this compound. The primary issue is its susceptibility to hydrolysis, which breaks down the ester into chloroacetic acid and ethanol (B145695).[1] This process can be catalyzed by both acidic and alkaline conditions.[1] The presence of water, especially during synthesis via esterification, can also unfavorably shift the reaction equilibrium, leading to lower yields of the desired this compound product.[2][3]

Q2: What are the common sources of water contamination in my reaction?

Water can be introduced from several sources:

  • Reagents and Solvents: Using reagents or solvents that have not been properly dried.

  • Atmospheric Moisture: Exposure of hygroscopic (water-absorbing) materials to the air.

  • Reaction Byproduct: Many esterification reactions, including the synthesis of this compound from chloroacetic acid and ethanol, produce water as a byproduct.[4][5]

  • Glassware: Using glassware that has not been thoroughly dried.

Q3: What are the primary methods for removing water from an this compound reaction mixture?

There are several effective methods, which can be broadly categorized as:

  • In-Situ Removal (during the reaction): Techniques like azeotropic distillation using a Dean-Stark apparatus or reactive distillation are employed to continuously remove water as it is formed, driving the reaction towards completion.[3][6] Molecular sieves can also be added directly to the reaction vessel.[4]

  • Post-Reaction Removal (during workup): After the reaction is complete, water is typically removed by washing the organic phase with a saturated salt solution (brine) followed by treatment with an anhydrous inorganic drying agent.[7][8]

Q4: How do I choose the right water removal method for my experiment?

The choice of method depends on the reaction scale, the required level of dryness, and whether water is a byproduct of the reaction itself.

  • For equilibrium-limited reactions like esterification, in-situ removal is highly recommended to maximize yield.[9]

  • For general post-reaction purification (workup), a brine wash followed by a chemical drying agent is the most common and practical approach.[7][10]

  • For applications requiring extremely dry, high-purity this compound, advanced techniques like pervaporation or passing the material through a column of activated alumina may be considered.[11][12]

Troubleshooting Guides

Q5: My crude this compound is cloudy after the initial extraction. What does this mean and how do I fix it?

A: A cloudy appearance in the organic layer is a common indication of residual water forming an emulsion.

  • Solution: Before adding a drying agent, perform a wash with a saturated sodium chloride solution (brine).[7][8] The high salt concentration in the brine wash helps to draw water out of the organic layer, breaking the emulsion. After the brine wash and separation of the aqueous layer, the organic phase can be treated with an anhydrous drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride to remove the remaining traces of water.[2][6]

Q6: I am synthesizing this compound, and my yield is consistently low. Could water be the problem?

A: Yes, this is a very likely cause. The esterification of chloroacetic acid with ethanol is an equilibrium reaction where water is a product.[2]

  • Troubleshooting Steps:

    • Ensure Dry Reagents: Use anhydrous ethanol and ensure your chloroacetic acid is dry.

    • Use a Dehydrating Catalyst: Sulfuric acid is often used not only as a catalyst but also as a dehydrating agent.[2]

    • Implement In-Situ Water Removal: The most effective way to improve yield is to remove water as it forms. Use a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) or cyclohexane (B81311) to continuously separate the water from the reaction mixture.[3][6] Reactive distillation is another advanced technique that combines reaction and separation to continuously remove byproducts.

Q7: I added a chemical drying agent, but my this compound is still "wet" (contains water). What went wrong?

A: This typically happens for one of three reasons: insufficient amount of drying agent, inadequate contact time, or using the wrong type of agent.

  • Troubleshooting Steps:

    • Check the Amount: Add the drying agent until some of it remains free-flowing and no longer clumps together. This indicates that all the water has been absorbed.[7]

    • Allow Sufficient Time: Swirl the flask and allow for adequate contact time. Some drying agents, like sodium sulfate, are slower than others, such as magnesium sulfate.[8] For ethyl acetate (B1210297), a contact time of around 30 minutes with sodium sulfate is recommended.[8][13]

    • Pre-dry with Brine: Never add a drying agent to a visibly wet or cloudy organic layer. Always wash with brine first to remove the bulk of the water.[13][14]

    • Select the Right Agent: Ensure the drying agent is compatible with your product. For neutral esters like this compound, common choices like MgSO₄, Na₂SO₄, and CaCl₂ are generally suitable.[6][10][14]

Data Presentation: Comparison of Common Drying Agents

The following table summarizes the properties of commonly used drying agents for removing residual water from organic solutions like this compound.

Drying AgentFormulaCapacitySpeedEfficiency (Residual H₂O)Compatibility Notes
Magnesium Sulfate MgSO₄HighFastLowSlightly acidic; can be messy (fine powder).[7][8]
Sodium Sulfate Na₂SO₄HighSlowMediumNeutral and easy to filter, but less efficient at higher temperatures.[7][8]
Calcium Chloride CaCl₂HighFastHighCan form complexes with alcohols, amines, and some carbonyl compounds.[4][6][14]
Molecular Sieves (e.g., 3Å, 4Å)ModerateModerateVery LowExcellent for achieving very low water levels; can be used in-situ.[4][15]
Activated Alumina Al₂O₃HighFastVery LowCan be used in a column for dynamic drying to achieve <10 ppm water.[11]

Experimental Protocols

Protocol 1: Standard Post-Reaction Aqueous Workup and Drying

This protocol describes the standard procedure for purifying this compound after a synthesis reaction by removing water-soluble impurities and residual water.

  • Transfer Reaction Mixture: Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel of an appropriate size.[10]

  • Neutralization Wash (if acid catalyst was used): Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently and vent frequently to release CO₂ gas pressure. Once gas evolution ceases, stopper the funnel and shake. Allow the layers to separate and discard the lower aqueous layer.[4][6]

  • Water Wash: Add deionized water to the separatory funnel, shake, and allow the layers to separate. Discard the aqueous layer. This step helps remove any remaining water-soluble impurities.[2]

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the organic layer. Shake the funnel and allow the layers to separate. The brine wash removes the majority of the dissolved water from the this compound layer.[7][8] Discard the aqueous layer.

  • Drying with Anhydrous Agent: Transfer the this compound from the separatory funnel to an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

  • Ensure Dryness: Swirl the flask. Initially, the drying agent will clump. Continue adding small portions of the drying agent until some of it remains free-flowing, indicating all water has been absorbed.[7]

  • Filtration: Decant or filter the dried this compound to remove the drying agent. The resulting clear liquid is now ready for further purification, such as distillation.[10]

Protocol 2: In-Situ Water Removal via Azeotropic Distillation

This protocol is used during the synthesis of this compound to continuously remove the water byproduct and drive the reaction to completion.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[6]

  • Charge the Reactor: To the flask, add the reactants (chloroacetic acid and ethanol), an acid catalyst (e.g., concentrated sulfuric acid), and an entraining solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).[3][4][6] The entrainer must be less dense than water.

  • Fill the Trap: Fill the side arm of the Dean-Stark trap with the chosen entrainer solvent.

  • Heating and Reflux: Heat the reaction mixture to reflux. The vapor, consisting of the entrainer and water, will rise into the condenser.

  • Azeotropic Separation: The condensed liquid will drip into the Dean-Stark trap. As the liquid cools in the trap, it will separate into two layers because the entrainer and water are immiscible. Water, being denser, will collect at the bottom of the trap.[6]

  • Recycle Entrainer: The less dense entrainer will fill the upper part of the trap and eventually overflow, returning to the reaction flask to continue the cycle.[4]

  • Monitor Progress: The reaction can be monitored by observing the amount of water collected in the bottom of the trap. When no more water is collected, the reaction is typically complete.[4]

  • Workup: After the reaction is complete, allow the mixture to cool and proceed with a standard purification and drying workup as described in Protocol 1 to remove the catalyst and entrainer.

Visualizations

G Fig. 1: Decision Workflow for Water Removal start Need to remove water from This compound mixture q1 When is removal needed? start->q1 in_situ During Reaction (e.g., Esterification) q1->in_situ In-situ post_reaction After Reaction (Workup/Purification) q1->post_reaction Post-reaction method1 Azeotropic Distillation (Dean-Stark) in_situ->method1 method2 Reactive Distillation in_situ->method2 q2 What level of dryness is required? post_reaction->q2 standard Standard Dryness (for most applications) q2->standard Standard ultra_dry Ultra-Dry (<50 ppm H₂O) q2->ultra_dry Ultra-Dry method3 Brine Wash + Chemical Drying Agent (e.g., MgSO₄) standard->method3 method4 Adsorption Column (e.g., Activated Alumina) ultra_dry->method4 method5 Pervaporation ultra_dry->method5

Caption: Decision workflow for selecting an appropriate water removal method.

G Fig. 2: Post-Reaction Aqueous Workup Workflow cluster_funnel Separatory Funnel cluster_flask Erlenmeyer Flask A 1. Crude Reaction Mixture (EtCA + Impurities + H₂O) B 2. Wash with NaHCO₃ (aq) (Removes Acid) A->B C 3. Wash with Brine (aq) (Removes Bulk H₂O) B->C D Wet this compound (Organic Layer) C->D E 4. Add Anhydrous Drying Agent (e.g., MgSO₄) D->E F 5. Swirl and Wait E->F G 6. Filter/Decant F->G H Dry this compound G->H

Caption: Standard workflow for post-reaction workup and drying.

G Fig. 3: Principle of Azeotropic Distillation cluster_trap Separation in Trap flask Reaction Flask (Reactants + Entrainer) condenser Reflux Condenser flask->condenser 1. Vapor (Azeotrope) rises trap Dean-Stark Trap condenser->trap 2. Condensate drips down trap->flask 4. Entrainer returns to flask entrainer_layer Top Layer: Entrainer (less dense) water_layer Bottom Layer: Water (denser) (is removed) trap->water_layer 3. Separation

Caption: Diagram illustrating in-situ water removal using a Dean-Stark trap.

References

proper disposal and spill management of ethyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper disposal and spill management of ethyl chloroacetate (B1199739).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with ethyl chloroacetate?

A1: this compound is a flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe skin and eye irritation, and may lead to an allergic skin reaction.[1][3] It is also very toxic to aquatic life.[1][2] The substance is a lachrymator, meaning it can cause tearing.[1][4] In case of fire, it can produce poisonous gases such as hydrogen chloride and carbon monoxide, and containers may explode.[5]

Q2: What immediate actions should be taken in case of skin or eye contact with this compound?

A2: For eye contact, immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and seek immediate medical attention.[5] For skin contact, immediately wash the affected area with plenty of soap and water, and remove all contaminated clothing.[5] It is crucial to seek immediate medical attention as absorption through the skin can be fatal.[4]

Q3: What is the appropriate fire extinguisher to use for an this compound fire?

A3: Use dry chemical, CO2, or alcohol or polymer foam extinguishers.[5] Do not use a solid stream of water as it may scatter and spread the fire. Water spray can be used to keep fire-exposed containers cool.[5]

Q4: How should I store this compound in the laboratory?

A4: Store in tightly closed containers in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][5] Ensure the storage area is equipped with proper grounding and bonding for containers to prevent static discharge.[2][6]

Q5: Can I dispose of small amounts of this compound down the drain?

A5: No, you should not dispose of this compound down the drain. It is very toxic to aquatic life and can contaminate the groundwater system.[1][2] It should be disposed of as hazardous waste.[5]

Troubleshooting Guides

Scenario 1: A small spill of this compound has occurred on a lab bench.
Troubleshooting Step Action
1. Immediate Evacuation & Alerting Immediately evacuate personnel from the immediate spill area. Alert others in the laboratory.
2. Donning Personal Protective Equipment (PPE) Before cleanup, don appropriate PPE: solvent-resistant gloves, protective clothing, and splash-resistant goggles. If ventilation is inadequate, a respirator should be worn.[5]
3. Ventilation and Ignition Source Control Ensure the area is well-ventilated. Remove all sources of ignition (e.g., open flames, hot plates, sparkling equipment).[5]
4. Containment and Absorption Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[5]
5. Collection and Disposal Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][5]
6. Decontamination Decontaminate the spill area with a suitable cleaning agent and wipe it down.
7. Waste Disposal Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to your institution's and local regulations.[5]
Scenario 2: A researcher's gloves become contaminated with this compound.
Troubleshooting Step Action
1. Immediate Removal Promptly and carefully remove the contaminated gloves, avoiding contact with the skin.
2. Hand Washing Immediately wash hands thoroughly with soap and water for at least 15 minutes.
3. Skin Inspection Inspect hands for any signs of redness, irritation, or chemical burns.
4. Seek Medical Attention If any skin irritation is observed or if you feel unwell, seek immediate medical attention. Inform medical personnel about the chemical exposure.
5. Glove Disposal Dispose of the contaminated gloves as hazardous waste.

Quantitative Data Summary

Parameter Value Source
Flash Point 53 °C / 127.4 °F[1]
Boiling Point 144 °C @ 760 mm Hg[4]
Specific Gravity 1.1498 g/ml[4]
Water Solubility 20 g/l (20°C)[1]
NFPA Flammability Rating 3 (Serious)[5]
NFPA Health Rating Not specified in the provided text
NFPA Reactivity Rating 0 (Minimal)[5]
NFPA Special Hazard Not specified in the provided text

Experimental Protocols

Protocol 1: Small Spill Neutralization and Cleanup

Objective: To safely neutralize and clean up a small spill of this compound (less than 100 mL) in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): solvent-resistant gloves, chemical splash goggles, lab coat, closed-toe shoes. A respirator may be necessary depending on the ventilation.

  • Inert absorbent material (e.g., vermiculite, dry sand, kitty litter).

  • Two plastic bags for waste.

  • Non-sparking scoop or brush.

  • Sealed, labeled waste container.

  • Soap and water.

Procedure:

  • Evacuate and Secure the Area: Immediately alert others and evacuate the immediate vicinity of the spill. Restrict access to the area.

  • Ensure Proper Ventilation and Remove Ignition Sources: Work in a well-ventilated area or a chemical fume hood. Extinguish all nearby flames and unplug any equipment that could create a spark.[5]

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent splashing.[5]

  • Absorb the Chemical: Allow the absorbent material to fully absorb the this compound.

  • Collect the Waste: Using a non-sparking scoop, carefully collect the absorbent material and place it into a designated, labeled container for hazardous waste.[1][5]

  • Decontaminate the Surface: Clean the spill surface thoroughly with soap and water.

  • Dispose of Contaminated Materials: Place all contaminated materials, including gloves and cleaning supplies, into the hazardous waste container.

  • Final Steps: Seal the waste container and arrange for its disposal according to your institution's hazardous waste management procedures. Wash your hands thoroughly after the cleanup is complete.

Visualizations

Spill_Management_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill (<100mL) assess->small_spill Small large_spill Large Spill (>100mL) assess->large_spill Large contain Contain with Absorbent Material small_spill->contain contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs cleanup Clean Up with Non-Sparking Tools contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose follow_ehs Follow EHS Instructions contact_ehs->follow_ehs follow_ehs->dispose

Caption: Workflow for managing an this compound spill.

Disposal_Decision_Tree start This compound Waste Generated is_contaminated Is it contaminated with other chemicals? start->is_contaminated pure_waste Unused or pure this compound is_contaminated->pure_waste No mixed_waste Contaminated this compound is_contaminated->mixed_waste Yes containerize Collect in a designated, sealed, and labeled hazardous waste container pure_waste->containerize check_compatibility Check for chemical compatibility of mixed waste mixed_waste->check_compatibility dispose Dispose through institutional hazardous waste program containerize->dispose segregate Segregate from incompatible waste streams check_compatibility->segregate segregate->containerize

Caption: Decision tree for the proper disposal of this compound waste.

References

preventing the decomposition of ethyl chloroacetate during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for preventing the decomposition of ethyl chloroacetate (B1199739) during long-term storage. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your ethyl chloroacetate samples in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The primary cause of this compound decomposition is hydrolysis. This reaction can be catalyzed by the presence of water, acids, and bases.[1][2] During hydrolysis, this compound breaks down into ethanol (B145695) and chloroacetic acid. In alkaline conditions, the chloroacetic acid will be in its salt form.[1] Additionally, exposure to high temperatures can lead to thermal decomposition, which may produce toxic fumes such as hydrogen chloride and phosgene.

Q2: What are the visible signs of this compound decomposition?

A2: Visible signs of decomposition can include a change in color from colorless to a yellowish hue, the formation of precipitates (chloroacetic acid), and a more pungent or acidic odor. The presence of corrosion in metal storage containers can also indicate decomposition due to the formation of acidic byproducts.[3]

Q3: How does pH affect the stability of this compound?

A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis. The rate of decomposition is significantly influenced by the pH of the environment. In acidic or alkaline conditions, the hydrolysis process is accelerated. Neutral conditions (around pH 7) are more favorable for storage, although hydrolysis still occurs over time.

Q4: Are there any chemical stabilizers that can be used to prevent decomposition?

A4: Yes, chemical stabilizers, particularly acid scavengers, can be added to inhibit the decomposition of this compound. The hydrolysis of this compound produces chloroacetic acid, which can then catalyze further decomposition (autocatalysis). Acid scavengers neutralize this acid as it forms, thus slowing down the degradation process. Effective stabilizers for chlorinated compounds include:

  • Epoxidized Oils: Compounds like epoxidized soybean oil (ESO) are commonly used as stabilizers for chlorinated materials. The epoxy groups react with and neutralize hydrogen chloride that may be formed, preventing it from catalyzing further degradation.

  • Carbodiimides: These compounds are effective at preventing hydrolysis in esters by reacting with carboxylic acids that are formed.

  • Glycidyl Esters: Similar to epoxidized oils, these compounds contain epoxy groups that can act as acid scavengers.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or odor of the stored this compound. Decomposition due to hydrolysis or thermal degradation.1. Verify the storage conditions (temperature, humidity). 2. Consider transferring the product to a more suitable container (e.g., glass or Teflon-lined). 3. If decomposition is suspected, re-analyze the purity of the material before use. 4. For future storage, consider adding a chemical stabilizer.
Formation of a precipitate in the container. Precipitation of chloroacetic acid due to significant hydrolysis.1. The product is likely significantly degraded and may not be suitable for use. 2. Review storage procedures and ensure the exclusion of moisture. 3. Implement the use of desiccants in the storage area.
Corrosion of a metal storage container. Formation of acidic byproducts from hydrolysis, which are corrosive to common metals.[3]1. Immediately transfer the this compound to a corrosion-resistant container, such as a glass bottle with a PTFE-lined cap. 2. Avoid using metal containers for long-term storage unless they are known to be resistant to acidic conditions.

Quantitative Data on Decomposition

The rate of hydrolysis of this compound is dependent on pH and temperature. The following table summarizes available kinetic data.

Condition Parameter Value
pH 7, 25 °CHalf-life74 days[1]
Alkaline conditionsSecond-order rate constant9 L/mol·s (estimated)[1]
Alkaline hydrolysisSecond-order rate constant (k2)34.5 m³/kmol·s

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability. This method is adapted from the ICH Q1A(R2) guidelines for stability testing.

1. Materials and Equipment:

  • This compound sample

  • Proposed chemical stabilizer (e.g., epoxidized soybean oil)

  • Glass vials with PTFE-lined screw caps

  • Stability chambers with controlled temperature and humidity (e.g., 40°C / 75% RH)

  • HPLC or GC instrument for purity analysis

  • Analytical balance

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Prepare two sets of samples: one with unstabilized this compound and another with this compound containing the selected stabilizer at a predetermined concentration (e.g., 0.1-1% w/w).

  • Dispense a known volume of each sample into separate, labeled glass vials.

  • Securely cap the vials to prevent evaporation.

3. Storage Conditions:

  • Place the vials in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Designate time points for analysis, for example: 0, 1, 3, and 6 months.

4. Analytical Procedure (HPLC Method):

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with a small amount of acidifier like phosphoric acid.

  • Column: C18 reverse-phase column (e.g., Waters Nova-Pak C-18, 15 cm x 3.9 mm, 4 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration.

  • Sample Analysis: At each time point, withdraw a vial of each sample set. Dilute an aliquot of the sample with the mobile phase to a suitable concentration and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

5. Evaluation:

  • Compare the degradation rate of the stabilized and unstabilized samples.

  • A significant change is defined as a failure to meet the specification (e.g., a drop in purity below a certain threshold).

  • The data can be used to estimate the shelf-life under normal storage conditions.

Visualizations

DecompositionPathway ECA This compound (ClCH₂COOCH₂CH₃) Products Decomposition Products ECA->Products Hydrolysis H2O Water (H₂O) H2O->Products Acid Acid (H⁺) Acid->Products catalyst Base Base (OH⁻) Base->Products catalyst Ethanol Ethanol (CH₃CH₂OH) Products->Ethanol ChloroaceticAcid Chloroacetic Acid (ClCH₂COOH) Products->ChloroaceticAcid

Figure 1: Hydrolysis decomposition pathway of this compound.

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation Prep_Unstabilized Prepare Unstabilized This compound Samples Storage_Accelerated Store at Accelerated Conditions (e.g., 40°C / 75% RH) Prep_Unstabilized->Storage_Accelerated Prep_Stabilized Prepare Stabilized This compound Samples Prep_Stabilized->Storage_Accelerated Analysis_Timepoints Analyze at Predetermined Time Points (0, 1, 3, 6 months) Storage_Accelerated->Analysis_Timepoints HPLC_GC Use Validated HPLC or GC Method Analysis_Timepoints->HPLC_GC Compare_Rates Compare Degradation Rates HPLC_GC->Compare_Rates Estimate_ShelfLife Estimate Shelf-Life Compare_Rates->Estimate_ShelfLife

Figure 2: Workflow for accelerated stability testing of this compound.

References

Technical Support Center: Optimizing Reactions of Ethyl Chloroacetate with Sodium Hydride in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of ethyl chloroacetate (B1199739) and sodium hydride (NaH) in dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between ethyl chloroacetate and sodium hydride in DMF?

The reaction of this compound with sodium hydride in the presence of a carbonyl compound (like an aldehyde or ketone) in a solvent such as DMF is known as the Darzens condensation or glycidic ester condensation.[1][2] The primary product is an α,β-epoxy ester, also referred to as a glycidic ester.[1]

Q2: What are the main safety concerns when using sodium hydride in DMF?

The combination of sodium hydride and DMF can be hazardous and has been reported to lead to exothermic decomposition, which can cause a thermal runaway reaction and potentially an explosion, even at temperatures as low as 26°C.[3][4][5][6] It is crucial to have proper temperature control and to be aware of the potential for gas evolution (hydrogen). The reaction should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment.

Q3: What are the common side reactions in this process?

A significant side reaction is the decomposition of DMF by sodium hydride.[3][7][8] Sodium hydride can act as both a base and a reducing agent, leading to the formation of dimethylamine (B145610) and other byproducts from DMF.[7][8] These side reactions can consume the reagents and complicate the purification of the desired product.[7]

Q4: How should I properly handle and quench sodium hydride?

Sodium hydride is a water-reactive and flammable solid. It is typically supplied as a dispersion in mineral oil to improve safety during handling. Reactions should be performed under an inert atmosphere. To quench the reaction, excess sodium hydride must be carefully and slowly decomposed. This is typically achieved by the slow addition of a proton source, starting with a less reactive one like isopropanol, followed by ethanol, and then water, all while maintaining a low temperature with an ice bath.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Sodium Hydride: NaH can be deactivated by moisture.Use freshly opened NaH or wash the NaH dispersion with a dry, inert solvent like hexane (B92381) to remove the mineral oil and any surface deactivation. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
2. Impure or Wet Reagents/Solvent: Water in the this compound or DMF will quench the NaH.Use freshly distilled or anhydrous grade DMF and this compound.
3. Insufficient Deprotonation: The enolate of this compound may not be forming efficiently.Ensure the NaH is added portion-wise to a solution of the carbonyl compound and this compound to maintain control over the reaction. Allow sufficient time for deprotonation before expecting the reaction to proceed. Consider a slight excess of NaH (1.1-1.2 equivalents).
4. Competing Side Reactions: Decomposition of DMF by NaH consumes the base.[7][8]Maintain a low reaction temperature (e.g., 0-15°C) to minimize DMF decomposition.[9] Consider alternative, less reactive solvents like THF or a mixture of THF and DMF.[10]
Formation of Brown/Dark Solution and/or Solid Precipitate 1. Decomposition of DMF: Heating NaH in DMF can lead to decomposition products.[11]Avoid high reaction temperatures. If heating is necessary, consider alternative solvents. The browning can indicate the onset of a thermal event.
2. Polymerization: Side reactions can lead to the formation of polymeric materials.Ensure slow addition of reagents and maintain good temperature control.
Difficult Product Purification 1. Presence of Byproducts from DMF: The formation of dimethylamine and its derivatives can complicate purification.[7]Use the minimum effective amount of NaH and keep the temperature low. Consider a thorough aqueous workup to remove water-soluble impurities.
2. Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting materials and product.Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Experimental Protocols

General Procedure for Darzens Condensation

A general protocol for the Darzens condensation involves the slow addition of a mixture of the carbonyl compound and the α-haloester to a suspension of a base in a suitable solvent.[2]

Example Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add sodium hydride (1.1-1.5 equivalents).

  • Add anhydrous DMF and cool the suspension to 0-10°C in an ice bath.

  • In a separate flask, prepare a solution of the carbonyl compound (1.0 equivalent) and this compound (1.0-1.2 equivalents) in anhydrous DMF.

  • Add the solution of the carbonyl compound and this compound dropwise to the stirred NaH suspension, maintaining the temperature between 0 and 15°C.[9]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.[12]

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Summary of Reaction Condition Variables
Parameter Typical Range Considerations
Temperature 0°C to Room TemperatureLower temperatures (0-15°C) are generally preferred to minimize the decomposition of DMF by NaH.[9] Exothermic decomposition has been reported at temperatures as low as 26°C.[3]
Equivalents of NaH 1.0 - 1.5A slight excess of NaH is often used to ensure complete deprotonation. However, a large excess can promote side reactions.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC to determine the optimal time. Prolonged reaction times, especially at elevated temperatures, can increase byproduct formation.[12]
Solvent DMF, THF, Ether, BenzeneWhile DMF is a common solvent, its reactivity with NaH is a major drawback.[3][7][8] THF is a less reactive alternative, and a mixture of THF and DMF can also be effective.[10]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield SideProducts Side Products / Impurities Start->SideProducts Runaway Exothermic / Runaway Reaction Start->Runaway Check_NaH Check NaH Activity (Moisture sensitive?) LowYield->Check_NaH Check_Reagents Check Reagent/Solvent Purity (Anhydrous?) LowYield->Check_Reagents Check_Stoichiometry Review Stoichiometry (Sufficient NaH?) LowYield->Check_Stoichiometry Optimize_Temp_Time Optimize Temperature & Time (Monitor by TLC) LowYield->Optimize_Temp_Time Lower_Temp Lower Reaction Temperature SideProducts->Lower_Temp Alternative_Solvent Consider Alternative Solvent (e.g., THF) SideProducts->Alternative_Solvent Purification Optimize Purification Method SideProducts->Purification Immediate_Cooling Immediate Cooling! (Ice Bath) Runaway->Immediate_Cooling Control_Addition Control Reagent Addition Rate Runaway->Control_Addition Review_Safety Review Safety Procedures Runaway->Review_Safety

Caption: A logical workflow for troubleshooting common issues.

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway (Darzens Condensation) cluster_side Side Reaction with DMF EtCA This compound Enolate Enolate Intermediate EtCA->Enolate + NaH NaH_main NaH Adduct Halohydrin Intermediate Enolate->Adduct + Carbonyl Carbonyl Carbonyl Compound (Aldehyde/Ketone) Product α,β-Epoxy Ester (Glycidic Ester) Adduct->Product - NaCl DMF DMF Decomposition Decomposition Products (e.g., Dimethylamine) DMF->Decomposition + NaH NaH_side NaH (as reductant)

Caption: The desired reaction pathway and a key side reaction.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: Unpacking the Reactivity of Ethyl Chloroacetate and Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between alkylating agents is a critical decision that can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the reactivity of two commonly used reagents, ethyl chloroacetate (B1199739) and ethyl bromoacetate (B1195939), supported by experimental data and detailed protocols.

Ethyl chloroacetate and ethyl bromoacetate are both valuable reagents in organic synthesis, frequently employed for the introduction of an ethyl acetate (B1210297) moiety onto a variety of nucleophiles. However, their reactivity profiles differ significantly, a factor primarily governed by the nature of the halogen atom. This comparison guide delves into the nuances of their reactivity in two key transformations: nucleophilic substitution (alkylation) and the Reformatsky reaction.

Unveiling the Reactivity Difference: A Look at the Fundamentals

The enhanced reactivity of ethyl bromoacetate over its chloro-analogue can be attributed to two fundamental chemical principles: leaving group ability and carbon-halogen bond strength .

In nucleophilic substitution reactions, the leaving group's ability to depart from the carbon center is paramount. A good leaving group is a weak base, and bromide (Br⁻) is a weaker base than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The larger atomic radius of bromine allows for the negative charge to be dispersed over a larger volume, stabilizing the resulting bromide ion more effectively than the smaller chloride ion can stabilize the chloride ion.[1][2][3]

Furthermore, the carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The average bond dissociation energy for a C-Cl bond is approximately 339 kJ/mol, whereas for a C-Br bond, it is around 276 kJ/mol.[4] A lower bond dissociation energy signifies that less energy is required to cleave the C-Br bond, contributing to a faster reaction rate.[5] Calculations have shown that C-Cl bond dissociation energies are consistently higher than C-Br bond dissociation energies in halo-heterocycles by an average of 7.55 ± 0.42 kcal/mol.[6]

Quantitative Comparison: Reaction Kinetics

A direct comparison of the reaction rates of this compound and ethyl bromoacetate with various nucleophiles provides compelling evidence for the superior reactivity of the bromo-compound. A kinetic study on the reaction of these haloesters with a series of amines revealed significantly faster reaction rates for ethyl bromoacetate. The ratio of the second-order rate constants (kBr/kCl) consistently demonstrated this trend.

NucleophilekBr/kCl Ratio
Piperidine (B6355638)12.46
Ethylamine3.52
n-Butylamine3.67
Benzylamine4.23
Data sourced from a kinetic study of this compound and ethyl bromoacetate with various amines.[7]

The data clearly indicates that ethyl bromoacetate reacts over 12 times faster than this compound with a strong nucleophile like piperidine.

Performance in Key Synthetic Applications

The difference in reactivity between these two haloesters has significant implications for their application in common synthetic transformations.

Alkylation Reactions

In Sₙ2-type alkylation reactions, where a nucleophile attacks the electrophilic carbon atom bearing the halogen, ethyl bromoacetate is generally the preferred reagent due to its higher reactivity. This allows for reactions to be conducted under milder conditions and often results in higher yields and shorter reaction times. While this compound can be used, it may require more forcing conditions, such as higher temperatures or stronger bases, which can lead to side reactions and decomposition of sensitive substrates.

The Reformatsky Reaction

The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxyester, also highlights the superior performance of ethyl bromoacetate.[8] The initial step of this reaction is the insertion of zinc into the carbon-halogen bond to form an organozinc reagent. This step is more facile with the weaker C-Br bond of ethyl bromoacetate.

While α-chloroesters can be employed in the Reformatsky reaction, they are generally less reactive and may require activation of the zinc or the use of co-catalysts. For instance, it has been reported that the presence of copper is a prerequisite for α-chloroesters to participate effectively in the Reformatsky reaction.[9] In contrast, ethyl bromoacetate readily reacts with standard zinc dust.

A study on an iron-catalyzed Reformatsky-type reaction demonstrated that while yields with ketones were similar for both methyl 2-chloropropanoate and methyl 2-bromopropanoate, the bromoester gave similar or better yields with aldehydes, attributed to its higher reactivity.[10]

Experimental Protocols

To provide a practical framework for comparing the reactivity of these two reagents, the following experimental protocols are provided.

Experimental Protocol 1: Comparative Kinetic Analysis of N-Alkylation

This protocol outlines a method to compare the reaction rates of this compound and ethyl bromoacetate with a model amine, piperidine, by monitoring the reaction progress over time.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Piperidine

  • Ethanol (absolute)

  • Standardized hydrochloric acid (0.01 M)

  • Bromothymol blue indicator

  • Thermostated water bath

  • Magnetic stirrer and stir bars

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Solution Preparation: Prepare 0.1 M solutions of this compound, ethyl bromoacetate, and piperidine in absolute ethanol.

  • Reaction Setup: In separate reaction flasks thermostated at 40°C, place a known volume of the piperidine solution.

  • Initiation of Reaction: To each flask, add a known volume of either the this compound or ethyl bromoacetate solution to initiate the reaction. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of standardized hydrochloric acid.

  • Titration: Titrate the excess hydrochloric acid in the quenched aliquot with a standardized sodium hydroxide (B78521) solution using bromothymol blue as an indicator.

  • Data Analysis: Calculate the concentration of the unreacted amine at each time point. Plot the appropriate concentration function versus time to determine the pseudo-first-order rate constant for each reaction. The ratio of these rate constants will provide a quantitative measure of the relative reactivity.

Experimental Protocol 2: Comparative Yield Analysis in a Reformatsky Reaction

This protocol describes a procedure to compare the product yields of the Reformatsky reaction using this compound and ethyl bromoacetate with a model ketone, benzophenone (B1666685).

Materials:

  • This compound

  • Ethyl bromoacetate

  • Benzophenone

  • Zinc dust (activated)

  • Toluene (B28343) (dry)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In two separate flame-dried flasks equipped with reflux condensers and magnetic stirrers, place activated zinc dust and dry toluene under an inert atmosphere.

  • Reagent Addition: To one flask, add a solution of benzophenone and this compound in dry toluene. To the other flask, add a solution of benzophenone and ethyl bromoacetate in dry toluene.

  • Reaction: Heat both reaction mixtures to a gentle reflux and monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixtures to room temperature and quench by adding a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Yield Determination: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography. Determine the mass of the purified β-hydroxyester and calculate the percentage yield for each reaction.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

G cluster_factors Factors Influencing Reactivity cluster_comparison Reactivity Comparison Leaving Group Ability Leaving Group Ability Ethyl Bromoacetate Ethyl Bromoacetate Leaving Group Ability->Ethyl Bromoacetate Br- is a better leaving group This compound This compound Leaving Group Ability->this compound Cl- is a poorer leaving group Bond Strength Bond Strength Bond Strength->Ethyl Bromoacetate C-Br bond is weaker Bond Strength->this compound C-Cl bond is stronger Higher Reactivity Higher Reactivity Ethyl Bromoacetate->Higher Reactivity Lower Reactivity Lower Reactivity This compound->Lower Reactivity

Caption: Factors governing the relative reactivity of ethyl bromoacetate and this compound.

G start Start: Prepare Reactants reactants Charge Flasks with Nucleophile/ Carbonyl and Solvent start->reactants split Split into two parallel reactions reactants->split add_chloro Add this compound split->add_chloro Reaction A add_bromo Add Ethyl Bromoacetate split->add_bromo Reaction B react_chloro Monitor Reaction A (e.g., TLC, Titration) add_chloro->react_chloro react_bromo Monitor Reaction B (e.g., TLC, Titration) add_bromo->react_bromo workup Quench and Workup both reactions react_chloro->workup react_bromo->workup analyze Analyze Products: - Determine Rate Constants - Calculate Yields workup->analyze end End: Compare Reactivity analyze->end

Caption: A generalized experimental workflow for comparing the reactivity of this compound and ethyl bromoacetate.

Conclusion

References

A Comparative Guide to the Synthesis of Ethyl Chloroacetate and Methyl Chloroacetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between ethyl chloroacetate (B1199739) and methyl chloroacetate as a synthetic precursor is a critical decision. This guide provides an objective comparison of their synthesis, performance, and key characteristics, supported by experimental data to inform your selection process.

Both this compound and mthis compound are valuable reagents in organic synthesis, serving as key building blocks in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Their utility stems from the presence of two reactive sites: an ester functional group and a carbon-chlorine bond, which allows for a variety of chemical transformations. The primary method for synthesizing these compounds is the Fischer esterification of chloroacetic acid with either ethanol (B145695) or methanol (B129727).[2][3] This guide will delve into a comparative analysis of their synthesis, physical and chemical properties, and reactivity.

Physicochemical Properties: A Side-by-Side Comparison

The choice between these two esters can often be guided by their physical properties, which influence reaction conditions and purification procedures.

PropertyThis compoundMthis compoundReference(s)
Molecular Formula C4H7ClO2C3H5ClO2[4]
Molecular Weight 122.55 g/mol 108.52 g/mol [1][4]
Boiling Point 143 °C129-130 °C[1][4]
Melting Point -26 °C-32.12 °C[1][4]
Density 1.145 g/mL1.2343 g/mL at 20°C[1][4]
Solubility in Water InsolubleSparingly soluble[1][4]
Solubility in Organic Solvents Soluble in ethanol, etherVery soluble in acetone, benzene (B151609), diethyl ether, ethanol[1]

Synthesis via Fischer Esterification: A Comparative Overview

The Fischer esterification is a reversible reaction, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation.[5]

General Reaction Scheme

Fischer_Esterification chloroacetic_acid ClCH2COOH ester ClCH2COOR chloroacetic_acid->ester + R-OH catalyst H+ alcohol R-OH alcohol->ester water H2O ester->water + H2O

Caption: General Fischer Esterification Reaction.

Comparative Synthesis Data
ParameterThis compound SynthesisMthis compound SynthesisReference(s)
Alcohol Ethanol (C2H5OH)Methanol (CH3OH)
Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid[3]
Reaction Temperature ~105 °C105-110 °C[3][6]
Reaction Time 3 hoursNot specified[3]
Yield 85% - 97.4%~96%[3][6]

It is important to note that reaction conditions can be optimized to improve yields. For instance, the use of a water-carrying agent like benzene or cyclohexane (B81311) in a Dean-Stark apparatus can drive the reaction to completion and achieve higher yields for this compound.[3]

Experimental Protocols

Below are representative laboratory-scale protocols for the synthesis of this compound and mthis compound.

Synthesis of this compound

Materials:

  • Chloroacetic acid (94.5 g)

  • Ethanol (59 g)

  • Concentrated sulfuric acid (catalyst)

  • Benzene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • To a round-bottom flask equipped with a stirrer and a Dean-Stark apparatus with a reflux condenser, add chloroacetic acid, ethanol, and benzene.

  • Slowly add concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux. The benzene-water azeotrope will distill off and be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with water until neutral.

  • Dry the organic layer with anhydrous calcium chloride.

  • Distill the crude product, collecting the fraction at 144-146 °C to obtain pure this compound.[3] A reported yield for a similar procedure is 85%.[3] Another method using a molecular sieve for dehydration reports a yield of 97.4% after 3 hours at 105°C.[3]

Synthesis of Mthis compound

Materials:

  • Chloroacetic acid

  • Methanol

  • Sodium carbonate

Procedure:

  • Mix chloroacetic acid and methanol in a weight ratio of 1:0.366 in a reaction flask equipped with a stirrer and a distillation setup.[6]

  • Heat the mixture with stirring to 105-110 °C.[6]

  • Continuously distill the ternary azeotrope of mthis compound, water, and methanol.

  • Separate the distilled layers. The crude ester is neutralized with a sodium carbonate solution.[6]

  • The neutralized crude ester is first distilled at atmospheric pressure to remove fractions boiling below 130°C.[6]

  • The residue is then subjected to vacuum distillation to collect the pure mthis compound. A yield of approximately 96% can be expected.[6]

Reactivity in Nucleophilic Substitution

Both ethyl and mthis compound are effective alkylating agents in SN2 reactions, where a nucleophile displaces the chloride ion. The general order of reactivity for alkyl halides in SN2 reactions is methyl > primary > secondary.[7] This suggests that mthis compound would be slightly more reactive than this compound due to reduced steric hindrance at the electrophilic carbon.

SN2_Reactivity cluster_methyl Mthis compound cluster_ethyl This compound methyl Cl-CH2-COOCH3 methyl_reactivity Higher Reactivity methyl->methyl_reactivity Less Steric Hindrance ethyl Cl-CH2-COOCH2CH3 ethyl_reactivity Lower Reactivity ethyl->ethyl_reactivity More Steric Hindrance decision Choice of Reagent decision->methyl Faster Reaction Desired decision->ethyl Specific Solubility/BP Needed

Caption: Reactivity Comparison in SN2 Reactions.

This slight difference in reactivity can be a deciding factor in designing synthetic routes where reaction kinetics are crucial.

Applications in Drug Development

Both esters are widely used as intermediates in the pharmaceutical industry.[1][2]

  • This compound is used in the synthesis of various drugs, including the anti-tumor agent 5-fluorouracil (B62378) and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[8]

  • Mthis compound is a key precursor for the insecticide dimethoate (B1670662) and is also instrumental in the synthesis of various active pharmaceutical ingredients (APIs).[2]

Conclusion: Making an Informed Decision

The choice between this compound and mthis compound depends on several factors specific to the intended application.

Caption: Decision workflow for selecting the appropriate ester.

  • For higher reactivity in nucleophilic substitution reactions, mthis compound is generally preferred due to lower steric hindrance.

  • For applications where a higher boiling point or specific solubility characteristics are advantageous , This compound may be the better choice.

  • In terms of synthesis , both esters can be produced in high yields via Fischer esterification, and the choice of alcohol will be the primary determinant.

Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic pathway, including reaction kinetics, purification considerations, and the desired properties of the final product. This guide provides the foundational data to make that decision with confidence.

References

A Comparative Guide to Analytical Techniques for Determining the Purity of Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for ethyl chloroacetate (B1199739), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is critical for ensuring reaction efficiency, product quality, and regulatory compliance. This guide provides a detailed comparison of the primary analytical techniques used for this purpose, supported by experimental data and protocols to aid in method selection and implementation.

Comparison of Key Analytical Techniques

Several analytical methods are suitable for assessing the purity of ethyl chloroacetate. The choice of technique often depends on the specific requirements of the analysis, such as the need for high sensitivity for trace impurities, the chemical nature of potential impurities, and the available instrumentation. The most commonly employed techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Typical Purity Assay (%) Limit of Detection (LOD) / Limit of Quantitation (LOQ) Advantages Disadvantages
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.>98.0% - 99.7%[1][2]LOD: 0.38 ppm, LOQ: 1.1 ppm[3][4]High resolution and sensitivity, ideal for volatile impurities.[5]Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.Typically used for impurity profiling rather than bulk purity assay.Method-dependent, can be in the ppm range.Versatile for a wide range of compounds, including non-volatile impurities.[6]May require chromophores for UV detection; can be more complex to develop methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.Can provide a primary, standard-free quantification of purity.Dependent on the specific nucleus and magnetic field strength.Provides structural information about impurities; quantitative NMR (qNMR) is a primary method.[6]Lower sensitivity compared to chromatographic methods; requires more expensive instrumentation.
Titrimetry Chemical reaction with a standardized solution to determine the concentration of the analyte.Can be used for assay but is less common for purity profiling.Generally in the % range.Simple, inexpensive, and accurate for assay of the main component.Non-specific; will not distinguish between the main component and reactive impurities.

Experimental Protocols

This method is highly effective for separating and quantifying volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[6]

  • Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness.[3]

  • Carrier Gas: Nitrogen or Helium at a constant flow.[6]

Chromatographic Conditions:

  • Injector Temperature: 250 °C[6]

  • Detector Temperature: 300 °C[6]

  • Oven Temperature Program: Initial temperature of 90 °C, ramp at 30 °C/min to 160 °C.[7]

  • Injection Volume: 1 µL

  • Split Ratio: 2:1[3]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as n-hexane.[3]

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the sample to be analyzed in the same solvent to a known concentration (e.g., 200 mg/mL).[3]

Data Analysis: The purity of this compound is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.[7]

Reverse-phase HPLC is a versatile technique for the analysis of this compound and its potential non-volatile impurities.[8][9]

Instrumentation:

  • HPLC System: Agilent 1200 series or equivalent, with a UV detector.[6]

  • Column: Newcrom R1 or a similar C18 column (e.g., 4.6 x 150 mm, 3 µm).[6][8]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with a small amount of acid like phosphoric acid or formic acid.[8][9]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 25 °C[6]

  • Detection Wavelength: 220 nm[9]

  • Injection Volume: 20 µL

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is typically assessed by calculating the area percentage of the main peak relative to the total peak area. An internal or external standard can be used for more accurate quantification.

Proton NMR provides detailed structural information and can be used for quantitative analysis without the need for a specific reference standard of the analyte.[10][11]

Instrumentation:

  • NMR Spectrometer: Bruker DPX-300 (300 MHz) or equivalent.[12]

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13]

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., dimethyl sulfone).

Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the this compound protons (e.g., the triplet of the methyl group, the quartet of the methylene (B1212753) group, and the singlet of the chloromethyl group) and the signal of the internal standard.[10][11]

  • The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[6]

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the purity analysis of this compound.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GC GC Analysis Dissolution->GC HPLC HPLC Analysis Dissolution->HPLC NMR NMR Analysis Dissolution->NMR StandardPrep Standard Preparation DataAcquisition Data Acquisition GC->DataAcquisition HPLC->DataAcquisition NMR->DataAcquisition Integration Peak Integration & Quantification DataAcquisition->Integration PurityCalc Purity Calculation Integration->PurityCalc Report Final Report PurityCalc->Report

Caption: General workflow for this compound purity analysis.

This guide provides a foundational understanding of the common analytical techniques for determining the purity of this compound. The selection of the most appropriate method will be dictated by the specific analytical needs, available resources, and the nature of the expected impurities.

References

A Comparative Guide to the Structural Validation of Ethyl Chloroacetate using ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structural validation of ethyl chloroacetate (B1199739) using proton nuclear magnetic resonance (¹H NMR) spectroscopy. It offers a comparison with ethyl acetate (B1210297) to highlight the key spectral differences aiding in product identification and purity assessment. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for chemical analysis.

¹H NMR Data Comparison: Ethyl Chloroacetate vs. Ethyl Acetate

The structural integrity of this compound can be unequivocally confirmed by analyzing its ¹H NMR spectrum. The presence of the electron-withdrawing chlorine atom significantly influences the chemical shifts of adjacent protons compared to a less electronegative substituent, such as the methyl group in ethyl acetate. Below is a summary of the expected ¹H NMR spectral data for both compounds.

CompoundStructureProton AssignmentChemical Shift (δ) in ppmMultiplicityIntegrationCoupling Constant (J) in Hz
This compound ClCH₂COOCH₂CH₃a (Cl-CH₂ )~4.06Singlet (s)2HN/A
b (O-CH₂ )~4.25Quartet (q)2H~7.1
c (CH₃ )~1.31Triplet (t)3H~7.1
Ethyl Acetate CH₃COOCH₂CH₃d (CH₃ -C=O)~2.04Singlet (s)3HN/A
e (O-CH₂ )~4.12Quartet (q)2H~7.1
f (CH₃ )~1.25Triplet (t)3H~7.1

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The exact chemical shifts can vary slightly depending on the solvent and concentration.

The key differentiating feature in the ¹H NMR spectrum of this compound is the singlet at approximately 4.06 ppm, corresponding to the two protons of the methylene (B1212753) group adjacent to the chlorine atom (Cl-CH₂).[1] In contrast, ethyl acetate exhibits a singlet for the acetyl methyl group (CH₃-C=O) at a more upfield position, around 2.04 ppm. The ethyl ester fragments (-OCH₂CH₃) in both molecules show a characteristic quartet and triplet pattern, though the chemical shift of the methylene group in this compound is slightly further downfield due to the influence of the nearby chloroacetyl group.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the standard procedure for acquiring a ¹H NMR spectrum for the validation of an this compound sample.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Tune and shim the spectrometer to optimize the magnetic field homogeneity. Standard automated shimming routines are typically sufficient.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are usually adequate.
  • Acquire the free induction decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks to determine the relative ratios of the different types of protons.
  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the structure of this compound.

Workflow for Structural Validation

The logical flow for the structural validation of this compound using ¹H NMR is depicted in the following diagram.

structural_validation_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_validation Validation prep_sample Dissolve this compound in CDCl3 with TMS acquire_data Acquire 1H NMR Spectrum prep_sample->acquire_data process_spectrum Fourier Transform, Phasing, and Calibration acquire_data->process_spectrum analyze_shifts Chemical Shifts (δ) process_spectrum->analyze_shifts analyze_integration Integration (Proton Ratio) process_spectrum->analyze_integration analyze_multiplicity Multiplicity (Splitting) process_spectrum->analyze_multiplicity compare_data Compare with Expected Spectrum analyze_shifts->compare_data analyze_integration->compare_data analyze_multiplicity->compare_data confirm_structure Structure Confirmation compare_data->confirm_structure Match reject_structure Structure Rejection compare_data->reject_structure Mismatch

Caption: Workflow for ¹H NMR-based structural validation.

References

A Comparative Analysis of Catalysts for Ethyl Chloroacetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of ethyl chloroacetate (B1199739), a key intermediate in the production of various pharmaceuticals and agrochemicals, is of paramount importance. The esterification of chloroacetic acid with ethanol (B145695) is a common synthetic route, and the choice of catalyst plays a crucial role in optimizing reaction efficiency, yield, and environmental impact. This guide provides a comparative study of various catalysts employed for this reaction, supported by experimental data to aid in catalyst selection.

The primary reaction involves the esterification of chloroacetic acid with ethanol to yield ethyl chloroacetate and water. This equilibrium reaction necessitates the use of a catalyst and often a water-entraining agent to drive the reaction towards the product side. A range of catalysts, including Brønsted acids, Lewis acids, surfactants, and solid acid catalysts, have been investigated for this process.

Comparative Performance of Catalysts

The efficacy of a catalyst is evaluated based on several key parameters, including the yield of this compound, reaction time, reaction temperature, and the required molar ratio of reactants. The following table summarizes the performance of different catalysts based on available experimental data.

CatalystCatalyst LoadingMolar Ratio (Ethanol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Dodecyl Sulfate (B86663) (SDS)1.0 mol%1.2:1Reflux2.597.1[1][2]
p-Toluene Sulfonic Acid1.0 mol%1.2:1Reflux2.5High (comparable to SDS)[1]
Sodium Hydrosulfate (NaHSO₄)1.0 mol%1.2:1Reflux2.5High (comparable to SDS)[1]
Ferric Chloride (FeCl₃·6H₂O)1.0 mol%1.2:1Reflux2.5Lower than SDS[1]
Stannic Chloride (SnCl₄·6H₂O)1.0 mol%1.2:1Reflux2.5Lower than SDS[1]
Lanthanide Chloride (LnCl₃·6H₂O)1.0 mol%1.2:1Reflux2.5Lower than SDS[1]
Cation Exchange ResinNot specifiedNot specifiedNot specifiedShorter reaction time98.92[3]
Amberlyst-15Not specifiedNot specifiedNot specifiedNot specifiedHigh conversion[4][5]
Sulfuric Acid (H₂SO₄)Catalytic amountNot specifiedRefluxNot specified85[6]

Note: The data presented is compiled from different studies, and direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

A generalized experimental procedure for the synthesis of this compound via esterification is outlined below. Specific modifications may be required depending on the catalyst used.

General Experimental Protocol for this compound Esterification:

  • Reactant and Catalyst Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (or a molecular sieve for water removal), chloroacetic acid, ethanol, a water-carrying agent (e.g., cyclohexane (B81311) or benzene), and the catalyst are charged.[1][6]

  • Reaction Setup: The molar ratio of ethanol to chloroacetic acid is typically maintained in a slight excess of ethanol, for instance, 1.2:1.[1] The amount of catalyst is generally a small percentage of the molar amount of chloroacetic acid (e.g., 1.0 mol%).[1]

  • Heating and Reflux: The reaction mixture is heated to reflux temperature. The water produced during the esterification is azeotropically removed using the water-carrying agent and collected in the Dean-Stark trap.[1][6]

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC) or titration to determine the remaining acid concentration.[7]

  • Work-up: After the reaction is complete (typically after 2.5 hours or when no more water is collected), the reaction mixture is cooled to room temperature.[1] The crude product is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water until neutral.[6]

  • Purification: The organic layer is separated and dried over an anhydrous drying agent (e.g., anhydrous calcium chloride). The final product, this compound, is obtained by distillation.[6]

Logical Workflow for Catalyst Screening and Esterification

The following diagram illustrates the logical workflow from catalyst selection to the final product formation in the esterification of this compound.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Chloroacetic Acid Ethanol Mixing Mixing of Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst_Selection Catalyst Selection (e.g., SDS, Amberlyst-15, H₂SO₄) Catalyst_Selection->Mixing Solvent Water-carrying Agent (e.g., Cyclohexane) Solvent->Mixing Heating Heating to Reflux with Water Removal Mixing->Heating Workup Neutralization and Washing Heating->Workup Drying Drying of Organic Layer Workup->Drying Distillation Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Caption: Experimental workflow for this compound synthesis.

Discussion

The choice of catalyst significantly influences the outcome of the this compound esterification.

  • Brønsted acids like sulfuric acid and p-toluene sulfonic acid are effective but can be corrosive and difficult to separate from the reaction mixture.[1]

  • Sodium dodecyl sulfate (SDS) has emerged as a promising catalyst, demonstrating high yields comparable to strong Brønsted acids.[1] It is also considered more environmentally friendly.[1] The catalytic activity of SDS is attributed to its hydrolysis into sodium hydrosulfate.[1]

  • Lewis acids such as ferric chloride and stannic chloride generally show lower catalytic activity compared to SDS and Brønsted acids under similar conditions.[1]

  • Solid acid catalysts like cation exchange resins (e.g., Amberlyst-15) offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosiveness.[3][8] The use of reactive distillation with a cation exchange resin has been reported to achieve very high yields (up to 98.92%).[3] Amberlyst-15 has also been effectively used in reactive chromatography for the continuous production of this compound.[4]

References

A Comparative Guide to the Environmental Impact of Ethyl Chloroacetate Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroacetate (B1199739) is a vital building block in the pharmaceutical and chemical industries, serving as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and other specialty chemicals. The environmental footprint of its production is a critical consideration for sustainable chemical manufacturing. This guide provides an objective comparison of the most common synthesis routes for ethyl chloroacetate, supported by experimental data, to aid in the selection of more environmentally benign processes.

Comparison of Key Synthesis Routes

The production of this compound is dominated by two primary synthetic methodologies: the esterification of chloroacetic acid with ethanol (B145695) and the chlorination of diketene (B1670635) followed by esterification. Each route presents a unique set of environmental and process-related advantages and disadvantages.

Route 1: Esterification of Chloroacetic Acid with Ethanol

This is the most traditional and widely practiced method for synthesizing this compound. The reaction involves the direct esterification of chloroacetic acid with ethanol, typically in the presence of an acid catalyst.

Environmental Impact Assessment:

The environmental performance of this route is heavily influenced by the choice of catalyst and the methods used for product purification and waste treatment.

  • Raw Materials:

    • Chloroacetic Acid: The production of chloroacetic acid itself carries environmental concerns due to the use of chlorine and acetic acid. It is toxic and corrosive, necessitating careful handling and disposal procedures to prevent environmental contamination[1][2].

    • Ethanol: The environmental impact of ethanol production varies significantly depending on the feedstock. Bioethanol derived from sugarcane or switchgrass generally has a lower carbon footprint compared to that from corn[3][4][5]. Utilizing second-generation feedstocks like agricultural waste can further reduce greenhouse gas emissions[3][6].

  • Catalysts:

    • Sulfuric Acid: While effective, concentrated sulfuric acid is a corrosive and hazardous substance that generates acidic waste streams, posing significant environmental and equipment corrosion challenges[7]. Neutralization of the acidic waste leads to the formation of large quantities of inorganic salts, which can contribute to water pollution.

    • Solid Acid Catalysts (e.g., Cation Exchange Resins): These catalysts, such as Amberlyst-15, offer a greener alternative. They are non-corrosive, easily separable from the reaction mixture, and can be regenerated and reused, minimizing waste generation[8][9][10]. This approach aligns with the principles of green chemistry by reducing the environmental burden associated with catalyst disposal[11].

  • Solvents and Byproducts:

    • Some traditional protocols employ hazardous solvents like benzene (B151609) as a water-carrying agent to drive the esterification equilibrium. Benzene is a known carcinogen and environmental pollutant[12][13][14]. The use of alternative azeotroping agents like cyclohexane (B81311) or reactive distillation techniques can mitigate this issue[8].

    • The primary byproduct of this reaction is water.

Route 2: Diketene-Based Synthesis

This route involves the chlorination of diketene to form an acid chloride intermediate, which is then reacted with ethanol to yield this compound.

Environmental Impact Assessment:

This pathway can be highly efficient but involves hazardous reagents and intermediates that require stringent control measures.

  • Raw Materials:

    • Diketene: Diketene is a highly reactive and hazardous substance, though it is not considered carcinogenic[15]. Its production from acetic acid is an energy-intensive process[16]. The handling and storage of diketene require specialized equipment and safety protocols due to its thermal instability[17].

    • Chlorine: Chlorine gas is a toxic and corrosive substance with significant health and environmental risks associated with its production and use.

    • Ethanol: As with the esterification route, the environmental impact of the ethanol used is dependent on its production feedstock.

  • Solvents and Byproducts:

    • This process often utilizes chlorinated solvents like dichloromethane (B109758), which are classified as hazardous air pollutants and potential carcinogens[18][19].

    • A significant byproduct of this route is hydrogen chloride (HCl), which is a corrosive and toxic gas. Efficient scrubbing and neutralization systems are necessary to prevent its release into the atmosphere. The resulting wastewater requires treatment before discharge.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the different synthesis routes of this compound.

Parameter Esterification with Sulfuric Acid Esterification with Solid Acid Catalyst Diketene-Based Synthesis
Typical Yield 85-95%[12]>95%[20]80-96%[21]
Reaction Temperature 80-120°C70-100°C[20]-15 to 30°C (Chlorination), 5-70°C (Esterification)[21][22]
Reaction Time 3-6 hours2-4 hours[20]2-5 hours
Catalyst Concentrated H₂SO₄Cation Exchange Resin (e.g., Amberlyst-15)None required for esterification step
Key Solvents Benzene (optional), Toluene (B28343) (optional)Cyclohexane (optional)Dichloromethane
Primary Byproducts Water, Acidic WasteWaterHydrogen Chloride

Experimental Protocols

Protocol 1: Esterification of Chloroacetic Acid using Sulfuric Acid
  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reagents: Chloroacetic acid, ethanol (in excess), concentrated sulfuric acid (catalytic amount), and a water-entraining solvent such as toluene are added to the flask[23].

  • Reaction: The mixture is heated to reflux (typically 80-120°C) for 3-6 hours. The water produced is collected in the Dean-Stark trap.

  • Work-up: After cooling, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and purified by distillation to obtain this compound[23][24].

Protocol 2: Esterification of Chloroacetic Acid using a Solid Acid Catalyst
  • Reaction Setup: A jacketed glass reactor with a mechanical stirrer and a reflux condenser is used.

  • Reagents: Chloroacetic acid, ethanol (molar ratio of 1.5:1 to acid), and a cation exchange resin (e.g., Amberlyst-15, ~3 wt%) are charged into the reactor[20].

  • Reaction: The mixture is heated to 70-80°C and stirred for 2-3 hours. Water can be removed by azeotropic distillation if a suitable solvent is used or by operating under vacuum.

  • Catalyst Recovery: Upon completion, the solid catalyst is recovered by simple filtration. It can be washed and dried for reuse.

  • Purification: The filtrate is purified by distillation to yield high-purity this compound.

Protocol 3: Diketene-Based Synthesis of this compound
  • Chlorination: Diketene is dissolved in an inert solvent like dichloromethane in a cooled reactor (-15 to 0°C). Chlorine gas is then bubbled through the solution while maintaining the low temperature to form the chloroacetyl chloride intermediate[18].

  • Esterification: The reaction mixture containing the acid chloride is then slowly added to ethanol at a controlled temperature (typically 25-30°C)[21]. The reaction is exothermic and generates hydrogen chloride gas, which must be scrubbed.

  • Work-up: The reaction mixture is washed with water and a dilute base solution to remove any remaining acid.

  • Purification: The organic phase is separated, and the solvent is removed by distillation. The crude this compound is then purified by vacuum distillation.

Mandatory Visualizations

G cluster_esterification Route 1: Esterification cluster_diketene Route 2: Diketene-Based Synthesis chloroacetic_acid Chloroacetic Acid esterification Esterification chloroacetic_acid->esterification ethanol1 Ethanol ethanol1->esterification catalyst Acid Catalyst (H₂SO₄ or Solid Acid) catalyst->esterification crude_eca1 Crude Ethyl Chloroacetate esterification->crude_eca1 water Water (Byproduct) esterification->water purification1 Purification (Washing, Distillation) crude_eca1->purification1 final_product1 This compound purification1->final_product1 waste Acidic Waste (with H₂SO₄) purification1->waste diketene Diketene chlorination Chlorination diketene->chlorination chlorine Chlorine chlorine->chlorination ethanol2 Ethanol esterification2 Esterification ethanol2->esterification2 intermediate Chloroacetyl Chloride chlorination->intermediate intermediate->esterification2 crude_eca2 Crude Ethyl Chloroacetate esterification2->crude_eca2 hcl HCl (Byproduct) esterification2->hcl purification2 Purification (Washing, Distillation) crude_eca2->purification2 final_product2 This compound purification2->final_product2 solvent Dichloromethane solvent->chlorination

Figure 1: Workflow diagram comparing the esterification and diketene-based synthesis routes for this compound.

G cluster_environmental Environmental Impact Comparison cluster_pros1 Advantages cluster_cons1 Disadvantages cluster_pros2 Advantages cluster_cons2 Disadvantages route1 Esterification Route pros1_1 Fewer hazardous byproducts (water) route1->pros1_1 pros1_2 Potential for green catalysts (solid acids) route1->pros1_2 pros1_3 Safer raw materials (compared to diketene) route1->pros1_3 cons1_1 Use of corrosive H₂SO₄ (traditional method) route1->cons1_1 cons1_2 Use of hazardous solvents (e.g., benzene) route1->cons1_2 cons1_3 Higher energy input (higher reaction temp.) route1->cons1_3 route2 Diketene Route pros2_1 High reaction efficiency and yield route2->pros2_1 pros2_2 Lower reaction temperatures route2->pros2_2 cons2_1 Highly hazardous raw materials (diketene, Cl₂) route2->cons2_1 cons2_2 Toxic byproduct (HCl) route2->cons2_2 cons2_3 Use of chlorinated solvents route2->cons2_3

Figure 2: Logical relationship diagram outlining the environmental advantages and disadvantages of each synthesis route.

Conclusion and Recommendations

The choice of synthesis route for this compound has significant implications for the environmental performance of the overall manufacturing process.

  • The esterification of chloroacetic acid with ethanol using solid acid catalysts emerges as the most environmentally favorable option. This route avoids the use of highly corrosive mineral acids and hazardous solvents, and the ability to recycle the catalyst significantly reduces waste generation. The primary environmental considerations for this route lie in the sustainable sourcing of chloroacetic acid and ethanol.

  • The traditional esterification using sulfuric acid remains a viable but less environmentally sound option due to the generation of acidic waste and potential use of hazardous solvents. Process optimization to minimize waste and replace harmful solvents is crucial for improving the sustainability of this method.

  • The diketene-based synthesis offers high efficiency but presents significant safety and environmental challenges due to the use of highly reactive and toxic materials such as diketene, chlorine, and chlorinated solvents, as well as the generation of hydrogen chloride as a byproduct. This route requires robust containment and waste treatment infrastructure to minimize its environmental impact.

For researchers and drug development professionals, prioritizing the development and implementation of processes based on the solid acid-catalyzed esterification of chloroacetic acid is recommended to align with the principles of green and sustainable chemistry. Further research into bio-based sources for raw materials and the continuous improvement of catalyst efficiency and longevity will continue to enhance the environmental profile of this compound production.

References

Unraveling Byproducts in Ethyl Chloroacetate Synthesis: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the quantitative analysis of byproducts in ethyl chloroacetate (B1199739) reactions, offering insights into optimizing reaction conditions for higher purity and yield.

Ethyl chloroacetate, a crucial intermediate in the pharmaceutical and agrochemical industries, is primarily synthesized through the esterification of chloroacetic acid with ethanol.[1][2][3] While the main reaction is straightforward, the formation of various byproducts can significantly impact the purity of the final product and the efficiency of the process. This guide provides a comparative analysis of byproduct formation under different catalytic conditions, details analytical methodologies for their quantification, and presents reaction pathways to understand their origin.

Comparative Analysis of Byproduct Formation

The choice of catalyst plays a pivotal role in the synthesis of this compound, influencing not only the reaction rate but also the profile and quantity of byproducts. The most common catalysts employed are sulfuric acid and cation exchange resins.

CatalystReaction ConditionsThis compound Yield (%)Key ByproductsByproduct ConcentrationReference
Sulfuric Acid Molar Ratio (Chloroacetic Acid:Ethanol) = 1:1.3; Temperature = 100–110°C; Reaction Time = 4–6 hours≥96% (conversion of chloroacetic acid)Dichloroethyl ether≤0.2%[3]
Cation Exchange Resin Molar Ratio (Alcohol:Acid) = 1.5:1; Temperature = 70–80℃; Reaction Time = 2–3 hours≥95% (conversion)UnspecifiedNot detailed[3]
Molecular Sieve Temperature = 105°C; Reaction Time = 3 hours97.4% (yield)UnspecifiedNot detailed[2]

Note: The quantitative data for byproducts is often not exhaustively reported in publicly available literature, highlighting a critical gap in process optimization studies. The data presented here is based on available information.

Reaction Pathways: Main Product and Byproduct Formation

The synthesis of this compound and the potential formation of byproducts can be visualized through the following reaction pathways.

This compound Synthesis and Byproduct Formation cluster_reactants Reactants cluster_main_product Main Reaction cluster_byproducts Side Reactions Chloroacetic Acid Chloroacetic Acid Ethanol Ethanol This compound This compound Ethanol->this compound Water Water Ethyl Acetate (B1210297) Ethyl Acetate This compound->Ethyl Acetate Reduction/Side Reaction 1,2,3-cyclopropane tricarboxylic acid triethyl ester 1,2,3-cyclopropane tricarboxylic acid triethyl ester This compound->1,2,3-cyclopropane tricarboxylic acid triethyl ester Further Reactions Dichloroethyl ether Dichloroethyl ether

Caption: Reaction scheme for this compound synthesis and potential byproduct formation.

Experimental Protocols for Quantitative Analysis

Accurate quantification of this compound and its byproducts is essential for process control and quality assurance. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.

1. Gas Chromatography (GC) Method

A GC method is suitable for the separation and quantification of volatile components in the reaction mixture, including this compound, ethanol, and certain byproducts.[4]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as one with a 100% dimethylpolysiloxane (DB-1) or 5% phenyl-95% dimethylpolysiloxane (DB-5) stationary phase, is often used.[5]

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Typically set around 250°C.

  • Oven Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a ramp up to 200-250°C at a rate of 10-20°C/min.

  • Internal Standard: Pentyl acetate can be used as an internal standard for accurate quantification.[4]

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., n-hexane).[5]

    • Add a known amount of the internal standard.

    • Inject the prepared sample into the GC.

  • Quantification: The concentration of each component is determined by comparing its peak area to that of the internal standard and using a pre-established calibration curve.

2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is particularly useful for the analysis of less volatile byproducts and for monitoring the disappearance of the non-volatile starting material, chloroacetic acid.[6][7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase.[6][7] Phosphoric acid or formic acid may be added to improve peak shape.[6][7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection is often performed at around 210-220 nm.[8]

  • Internal Standard: Ethyl acetate can be used as an internal standard.[8]

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Dissolve the sample in the mobile phase or a suitable solvent.

    • Add a known amount of the internal standard.

    • Filter the sample through a 0.45 µm filter before injection.

  • Quantification: Similar to GC, quantification is achieved by comparing the peak area of the analyte to that of the internal standard against a calibration curve.

Experimental Workflow for Byproduct Analysis

The logical flow for a comprehensive analysis of byproducts in an this compound reaction is outlined below.

Experimental Workflow for Byproduct Analysis cluster_setup Reaction Setup cluster_sampling Sampling & Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation Reaction_Setup Set up this compound Synthesis (Varying Catalysts/Conditions) Sampling Collect Samples at Different Time Points Sample_Prep_GC Prepare Sample for GC (Dilution, Internal Standard) Sampling->Sample_Prep_GC Sample_Prep_HPLC Prepare Sample for HPLC (Dilution, Internal Standard, Filtration) Sampling->Sample_Prep_HPLC GC_Analysis GC-FID/MS Analysis Sample_Prep_GC->GC_Analysis HPLC_Analysis HPLC-UV Analysis Sample_Prep_HPLC->HPLC_Analysis Peak_Integration Peak Identification and Integration GC_Analysis->Peak_Integration HPLC_Analysis->Peak_Integration Quantification Quantification using Calibration Curves Peak_Integration->Quantification Comparison Compare Byproduct Profiles under Different Conditions Quantification->Comparison

Caption: Workflow for quantitative analysis of byproducts in this compound reactions.

By employing these detailed analytical protocols and understanding the potential reaction pathways, researchers and drug development professionals can effectively monitor and control the formation of byproducts in this compound synthesis. This knowledge is crucial for optimizing reaction conditions to achieve higher product purity, which is paramount in the pharmaceutical industry. The provided comparative data, though limited, serves as a foundation for further investigation into cleaner and more efficient synthetic routes.

References

A Comparative Guide to the Efficacy of Different Bases in the Alkylation of Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

The alkylation of nucleophiles using ethyl chloroacetate (B1199739) is a fundamental transformation in organic synthesis, pivotal for the introduction of an ethyl acetoxy methyl group. This moiety is a versatile precursor for the synthesis of a wide array of more complex molecules, including many pharmaceuticals and bioactive compounds. The success of this SN2 reaction is highly dependent on the choice of base, which plays a crucial role in the deprotonation of the nucleophile, thereby modulating its reactivity. This guide provides a comparative analysis of the efficacy of various bases commonly employed in the alkylation of O- and N-nucleophiles with ethyl chloroacetate, supported by experimental findings.

Comparison of Base Efficacy in this compound Alkylation

The selection of an appropriate base is critical and is often influenced by the pKa of the substrate, the desired reaction conditions (temperature, solvent), and the presence of other functional groups. Both inorganic and organic bases have been successfully utilized, each with its own set of advantages and limitations.

Inorganic Bases

Inorganic bases are widely used due to their affordability, ready availability, and effectiveness in promoting the alkylation of a broad range of substrates.

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are among the most frequently used bases for the alkylation of phenols, amines, and N-heterocycles with this compound. They are considered relatively mild, which can be advantageous when dealing with base-sensitive functional groups. In a study on the N-alkylation of isatin (B1672199) with this compound, both K₂CO₃ and Cs₂CO₃ in solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) were found to provide the best results.[1][2] While specific yield data from a single comparative study is often embedded within full research articles, various sources indicate high efficacy. For instance, N-alkylation of certain heterocycles in dry DMF with K₂CO₃ has been reported with yields of 53% and 77%. The related alkylating agent, ethyl bromoacetate, in the presence of K₂CO₃ in DMF, has shown yields in the range of 70–80%.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is highly effective for the deprotonation of less acidic nucleophiles. It is typically used in aprotic solvents such as DMF or tetrahydrofuran (B95107) (THF).[3] For many researchers, NaH in DMF is a go-to combination for achieving efficient alkylation with this compound.[3]

  • Other Inorganic Bases: Sodium carbonate (Na₂CO₃) and lithium carbonate (Li₂CO₃) have also been employed, often in polar aprotic solvents like DMF, THF, or dimethyl sulfoxide (B87167) (DMSO).[3]

Organic Bases

While often more expensive, organic bases can offer advantages in terms of solubility in organic solvents and milder reaction conditions. However, for the alkylation with this compound, they have sometimes been found to be less suitable than their inorganic counterparts. In one comparative study, organic bases were reported to be unsuitable for a particular alkylation reaction where potassium and cesium carbonates performed well.

Summary of Base Performance

The following table summarizes the performance of various bases in the alkylation of nucleophiles with this compound as reported in the literature.

BaseTypical Solvent(s)Substrate ClassReported Efficacy
K₂CO₃ DMF, Acetone, MeCNPhenols, N-Heterocycles"Best results" for isatin N-alkylation; Yields of 53-77% reported for N-alkylation.
Cs₂CO₃ DMF, NMPN-Heterocycles"Best results" for isatin N-alkylation; Often provides higher yields than K₂CO₃.
NaH THF, DMFGeneral NucleophilesA strong and effective base, widely used for complete deprotonation.
Na₂CO₃ / Li₂CO₃ DMF, THF, DMSON-HeterocyclesEffective alternatives to K₂CO₃.
Organic Bases VariousGeneral NucleophilesOften reported as less effective than inorganic carbonates in specific cases.

Experimental Protocols

Below is a generalized experimental protocol for the O-alkylation of a generic phenol (B47542) with this compound using potassium carbonate, a widely adopted and effective method.

General Protocol for O-Alkylation of Phenol

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dry Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq) in dry acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. If acetonitrile is used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired O-alkylated product.

Visualizations

To better illustrate the processes involved in this compound alkylation, the following diagrams have been generated.

G cluster_workflow Experimental Workflow start Start reactants Combine Substrate, Base (e.g., K₂CO₃), and Solvent (e.g., DMF) start->reactants stir Stir at Room Temperature reactants->stir add_alkylating_agent Add this compound stir->add_alkylating_agent heat Heat to Reaction Temperature (e.g., 60-80 °C) add_alkylating_agent->heat monitor Monitor Reaction by TLC heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product G cluster_mechanism General S_N2 Alkylation Mechanism NuH R-XH Nu_minus R-X⁻ NuH->Nu_minus + Base Base BH_plus Base-H⁺ Base->BH_plus Deprotonation TS [R-X---CH₂(COOEt)---Cl]⁻ Nu_minus->TS + ECA ECA Cl-CH₂-COOEt Product R-X-CH₂-COOEt TS->Product Cl_minus Cl⁻ TS->Cl_minus +

References

literature review and meta-analysis of ethyl chloroacetate reaction yields

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of reaction yields involving ethyl chloroacetate (B1199739) is crucial for researchers in organic synthesis and drug development. This guide provides a meta-analysis of ethyl chloroacetate synthesis and its application in various key reactions, presenting quantitative data, detailed experimental protocols, and workflow visualizations to facilitate comparison and replication.

Synthesis of this compound

The primary industrial method for synthesizing this compound is the Fischer esterification of chloroacetic acid with ethanol (B145695), typically catalyzed by an acid. The yield of this reaction is influenced by factors such as the catalyst, reaction temperature, and removal of water as a byproduct.[1]

Table 1: Comparison of this compound Synthesis Yields
Catalyst/MethodReactantsSolventReaction ConditionsYield (%)Reference
Sulfuric AcidChloroacetic acid, EthanolBenzene (B151609)Reflux, with azeotropic removal of water85[2][3]
Sulfuric AcidChloroacetic acid, EthanolNoneReflux for 4 hours68.9[4]
Molecular SieveChloroacetic acid, EthanolNone105°C, 3 hours, reflux dehydration97.4[2]
Cation Exchange ResinChloroacetic acid, EthanolCyclohexaneReactive Distillationup to 98.92[5]
Sulfuric AcidChloroacetic acid, EthanolTolueneReflux for 2 hours with Dean-Stark trapLow (unspecified)[6]
Sulfuric AcidChloroacetic acid, EthanolNoneReflux for 4 hours57[6]
Experimental Protocols for Synthesis

Method 1: Sulfuric Acid Catalysis with Azeotropic Distillation [2]

  • Add chloroacetic acid, ethanol, and benzene to an esterification pot.

  • Begin stirring and slowly add concentrated sulfuric acid.

  • Heat the mixture to reflux.

  • Continuously remove the water generated via a condenser and separator, while refluxing the benzene back into the pot.

  • Once water is no longer being produced, cool the mixture and discharge it.

  • Wash the crude ester with a saturated sodium bicarbonate solution and then with water until neutral.

  • Dry the product with anhydrous calcium chloride.

  • Distill the final product, collecting the fraction at 144-146°C.

Method 2: Molecular Sieve Dehydration [2]

  • Sequentially add 94.5 g of monochloroacetic acid, 12 g of a catalyst, and 59 g of ethanol to a reaction flask.

  • Raise the temperature to 105°C and reflux with a molecular sieve for dehydration.

  • The reaction is complete in 3 hours.

  • Wash the reaction solution twice with water.

  • Distill the separated this compound under reduced pressure.

G cluster_reactants Reactants cluster_conditions Conditions Chloroacetic_Acid Chloroacetic Acid (ClCH₂COOH) Esterification Esterification Chloroacetic_Acid->Esterification Ethanol Ethanol (C₂H₅OH) Ethanol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Heat Heat Heat->Esterification Water_Removal Water Removal (e.g., Dean-Stark) Water_Removal->Esterification Crude_Product Crude this compound + Water Esterification->Crude_Product Purification Purification Crude_Product->Purification Workup Final_Product This compound (ClCH₂COOC₂H₅) Purification->Final_Product

Figure 1. General workflow for the synthesis of this compound via Fischer esterification.

Reactions Utilizing this compound

This compound is a versatile reagent used in a variety of nucleophilic substitution reactions to form C-C, C-O, C-N, and C-S bonds, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[7][8]

Williamson Ether Synthesis

This reaction forms an ether from an organohalide and an alkoxide.[9] this compound can serve as the primary alkyl halide. Laboratory yields for this SN2 reaction typically range from 50-95%.[9]

Table 2: Williamson Ether Synthesis Yields Using this compound Analogs
Nucleophile (Alkoxide)ElectrophileBase/SolventReaction ConditionsProductYield (%)Reference
4-methylphenoxideChloroacetic acidNaOH / Water90-100°C, 30-40 min4-Methylphenoxyacetic acidNot specified[10]
p-cresolChloroacetic acidKOH / WaterRefluxp-methylphenoxyacetic acidNot specified[11]

Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid [10]

  • Accurately weigh approximately 1 gram of 4-methylphenol (p-cresol) into a 25x100 mm test tube.

  • Add 5 mL of 30% aqueous NaOH, followed by 1.5 g of chloroacetic acid.

  • Stir to dissolve the reagents, with gentle warming if necessary.

  • Clamp the test tube in a hot water bath (90-100°C) for 30 to 40 minutes.

  • Cool the tube and dilute the mixture with about 10 mL of water.

  • Acidify the solution with 6M HCl until it tests acidic with blue litmus (B1172312) paper.

  • Transfer the acidic liquid and any solid to a separatory funnel and extract with 15 mL of diethyl ether.

  • Wash the ether layer with 15 mL of water, then extract with 10 mL of saturated sodium bicarbonate solution.

  • Cautiously acidify the bicarbonate layer with 6M HCl to precipitate the solid product.

  • Filter the product using a Büchner funnel and recrystallize from hot water.

G Phenol (B47542) Phenol (Ar-OH) Alkoxide Phenoxide Ion (Ar-O⁻) Phenol->Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Alkoxide SN2 SN2 Reaction Alkoxide->SN2 ECA This compound ECA->SN2 Product Phenoxyacetate (Ar-O-CH₂COOC₂H₅) SN2->Product

Figure 2. Williamson ether synthesis pathway using a phenol and this compound.

Darzens Condensation (Glycidic Ester Synthesis)

The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).

Table 3: Darzens Condensation Yields with this compound
KetoneBaseSolventReaction ConditionsYield (%)Reference
Cyclohexanone (B45756)Potassium tert-butoxidetert-Butyl alcohol10-15°C, 2.5-3 hours83-95[12]
CyclohexanoneSodium ethoxideNot specifiedNot specified65[12]

Experimental Protocol: Synthesis of Ethyl β,β-pentamethyleneglycidate [12]

  • Flame-dry a 500-ml three-necked flask equipped with a stirrer, thermometer, and dropping funnel under reduced pressure.

  • Charge the flask with 14.50 g (0.148 mole) of freshly distilled cyclohexanone and 18.15 g (0.148 mole) of freshly distilled this compound.

  • Prepare a solution of potassium tert-butoxide from 6.0 g (0.153 g atom) of potassium in 125 ml of dry tert-butyl alcohol and place it in the dropping funnel.

  • Cool the flask in an ice bath and begin stirring.

  • Add the potassium tert-butoxide solution over 1.5 hours, maintaining the reaction temperature at 10–15°C.

  • After addition is complete, stir for an additional 1–1.5 hours at approximately 10°C.

  • Remove most of the tert-butyl alcohol by distillation under reduced pressure.

  • Dissolve the oily residue in ether, wash with water and then saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Evaporate the ether and distill the residue to yield the glycidic ester.

G ECA This compound Enolate Enolate Intermediate ECA->Enolate Deprotonation Base Base (e.g., KOtBu) Base->Enolate Aldol_Add Aldol-type Addition Enolate->Aldol_Add Ketone Ketone (e.g., Cyclohexanone) Ketone->Aldol_Add Halohydrin Chlorohydrin Intermediate Aldol_Add->Halohydrin Intra_SN2 Intramolecular SN2 Halohydrin->Intra_SN2 Glycidic_Ester α,β-Epoxy Ester (Glycidic Ester) Intra_SN2->Glycidic_Ester

Figure 3. Logical workflow of the Darzens condensation reaction.

Heterocycle Synthesis

This compound is a key precursor for building heterocyclic rings, which are core structures in many pharmaceutical compounds.[7]

Table 4: Heterocycle Synthesis Yields Using this compound
ReactantBase / SolventReaction ConditionsProduct TypeYield (%)Reference
1-(4-bromophenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one derived chalconeK₂CO₃ / Dry Acetone (B3395972)Reflux, 10 hoursSubstituted ester96[13]
2-aminobenzothiazole / 2-mercaptobenzothiazoleK₂CO₃ / AcetoneRefluxBenzothiazole derivativeNot specified[14]

Experimental Protocol: Synthesis of Ethyl 2-(4-(4-bromophenyl)-6-(4-(dimethylamino)phenyl)pyridin-2-yloxy)acetate [13]

  • A mixture of the starting pyridinone compound (0.01 mol), this compound (0.04 mol), and anhydrous potassium carbonate (0.04 mol) in dry acetone (30 ml) is refluxed for 10 hours.

  • The excess solvent is evaporated.

  • The resulting solid is diluted with water to remove excess K₂CO₃.

  • The product is filtered off, dried, and recrystallized from ethanol.

N-Alkylation of Amines

The reaction of primary or secondary amines with this compound results in N-alkylation, substituting the chlorine atom with the amine to form glycine (B1666218) ester derivatives.[15] While this reaction is common, yields can be variable and depend heavily on the reaction conditions and the nature of the amine.[15][16]

Table 5: N-Alkylation Reaction Conditions
Amine TypeBase / SolventConditionsYieldPurityReference
Primary AmineK₂CO₃ / AcetoneReflux, longer timeLowGood[15]
NH-containing substratesNaH / DMF0°C to RTNot specifiedNot specified[16]
NH-containing substratesK₂CO₃ / Acetone, with KIRefluxNot specifiedNot specified[16]

General Experimental Considerations for N-Alkylation [15][16]

  • The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of this compound.[15]

  • Commonly used conditions include a base (like K₂CO₃, NaH, or DIPEA) in a polar aprotic solvent (such as acetone, DMF, or THF).[16]

  • The addition of a catalyst like potassium iodide (KI) can enhance the SN2 reaction rate.[16]

  • Reaction times can be long, and yields may be low, but the purity of the product is often good.[15]

References

A Comparative Guide to Structural Confirmation of Novel Ethyl Chloroacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural elucidation of novel chemical entities is a cornerstone of synthetic chemistry and drug development. For novel ethyl chloroacetate (B1199739) derivatives, which serve as versatile building blocks in organic synthesis, a multi-technique analytical approach is essential for unambiguous structural confirmation. This guide provides an objective comparison of key analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single Crystal X-ray Crystallography—supported by representative experimental data and detailed protocols for a model compound, ethyl 2-chloro-2-phenylacetate.

At a Glance: Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity (¹H-¹H, ¹H-¹³C), and stereochemistry.Unparalleled for complete structure elucidation in solution.[1]Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, requires a very small amount of sample, provides molecular formula.[1]Isomers can be difficult to distinguish; complex fragmentation patterns may be challenging to interpret.[1]
IR Spectroscopy Presence or absence of specific functional groups.Fast, non-destructive, and versatile for various sample types.[1]Provides limited information about the overall molecular skeleton.[1]
X-ray Crystallography Unambiguous 3D molecular structure, absolute configuration, and bond lengths/angles.Provides the absolute and definitive structure of a molecule in the solid state.[2][3][4]Requires a suitable single crystal, which can be difficult to grow.[5]

Integrated Workflow for Structural Elucidation

The confirmation of a novel compound's structure is a systematic process. Information from various spectroscopic techniques is progressively integrated to build a complete and accurate picture of the molecule.

G cluster_0 Preliminary Analysis cluster_1 Detailed Structural Analysis cluster_2 Absolute Confirmation IR IR Spectroscopy Proposed_Structure Proposed Structure IR->Proposed_Structure Functional Groups MS Mass Spectrometry MS->Proposed_Structure Molecular Formula NMR_1H ¹H NMR NMR_1H->Proposed_Structure Proton Environment NMR_13C ¹³C NMR NMR_13C->Proposed_Structure Carbon Skeleton NMR_2D 2D NMR (COSY, HSQC) NMR_2D->Proposed_Structure Connectivity XRAY X-ray Crystallography Confirmed_Structure Confirmed Structure XRAY->Confirmed_Structure Definitive 3D Structure Proposed_Structure->XRAY Hypothesis for Confirmation G center_node Novel Compound Structure NMR NMR (Connectivity, Stereochemistry) center_node->NMR MS Mass Spec (Molecular Formula) center_node->MS IR IR Spec (Functional Groups) center_node->IR XRAY X-ray (Absolute 3D Structure) center_node->XRAY

References

side-by-side evaluation of ethyl chloroacetate synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ethyl Chloroacetate (B1199739) Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroacetate is a versatile reagent and a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its efficient synthesis is therefore of significant interest. This guide provides a side-by-side evaluation of common laboratory protocols for the synthesis of this compound, supported by experimental data to facilitate the selection of the most suitable method for your research needs.

Comparative Data of Synthesis Protocols

The following table summarizes the quantitative data from various established protocols for the synthesis of this compound, offering a clear comparison of their efficiency and reaction conditions.

Protocol Catalyst Reactant Ratio (Acid:Alcohol) Reaction Time Temperature Yield (%) Purity (%) Key Features
1. Sulfuric Acid Catalysis with Azeotropic Removal of Water Concentrated H₂SO₄Not specified, ethanol (B145695) in excessNot specified, reflux until no more water separatesReflux85≥99.0Utilizes benzene (B151609) as an azeotropic agent to remove water and drive the reaction to completion.[1]
2. Sulfuric Acid Catalysis with Simple Reflux Concentrated H₂SO₄1:1.9 (molar)5-6 hours100°CNot specifiedNot specifiedA straightforward method without the need for a Dean-Stark apparatus.[2]
3. Sulfuric Acid Catalysis with Dean-Stark Concentrated H₂SO₄1:3.7 (molar)Not specified110-120°C (distillation)57Not specifiedEmploys a Dean-Stark apparatus with toluene (B28343) to remove water.[3]
4. Sodium Dodecyl Sulfate (B86663) (SDS) Catalysis Sodium Dodecyl Sulfate (SDS)1:1.2 (molar)2.5 hoursReflux97.1Not specifiedAn environmentally friendlier approach with high yield and shorter reaction time.[4]
5. Cation Exchange Resin Catalysis (Reactive Distillation) Cation Exchange Resin (Amberlyst 15)Not specifiedShorter reaction timeNot specifiedup to 98.92Not specifiedA modern approach using a solid acid catalyst, allowing for easier separation and catalyst recycling.[5][6]
6. Molecular Sieves as Dehydrating Agent Not specified (likely an acid catalyst is also used)Not specified3 hours105°C97.4Not specifiedUses molecular sieves to remove water, avoiding the need for azeotropic distillation.[1]

Detailed Experimental Protocols

Below are the detailed methodologies for the key synthesis protocols.

Protocol 1: Fischer Esterification using Sulfuric Acid with Azeotropic Water Removal

This classic method utilizes concentrated sulfuric acid as a catalyst and benzene to form an azeotrope with water, which is continuously removed to drive the equilibrium towards the product.

Materials:

  • Chloroacetic acid

  • Ethanol

  • Benzene

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a reaction flask equipped with a stirrer and a Dean-Stark apparatus, add chloroacetic acid, ethanol, and benzene.

  • Begin stirring and slowly add concentrated sulfuric acid.

  • Heat the mixture to reflux. The benzene-water azeotrope will distill over and collect in the Dean-Stark trap.

  • Continuously return the upper benzene layer to the reaction flask.

  • Continue the reflux until no more water is collected in the trap.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the crude ester with a saturated sodium bicarbonate solution until neutral, followed by a wash with water.

  • Dry the organic layer with anhydrous calcium chloride.

  • Perform fractional distillation, collecting the fraction at 144-146°C to obtain pure this compound.[1]

Protocol 2: Fischer Esterification using Sodium Dodecyl Sulfate (SDS) as a Catalyst

This protocol presents a more environmentally benign approach using a surfactant catalyst.

Materials:

  • Chloroacetic acid

  • Ethanol

  • Sodium dodecyl sulfate (SDS)

  • Cyclohexane (B81311) (as a water-carrying agent)

Procedure:

  • Combine chloroacetic acid and ethanol in a molar ratio of 1:1.2 in a reaction flask.

  • Add SDS as a catalyst, at 1.0% of the molar amount of chloroacetic acid.

  • Add 5 mL of cyclohexane to act as a water-carrying agent.

  • Heat the mixture to reflux for 2.5 hours.

  • After the reaction is complete, the product can be isolated and purified by distillation.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer Esterification.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Chloroacetic Acid + Ethanol reaction_mixture Reaction Flask reactants->reaction_mixture catalyst Acid Catalyst (e.g., H₂SO₄, SDS) catalyst->reaction_mixture heat Heating (Reflux) reaction_mixture->heat water_removal Water Removal (Dean-Stark, Molecular Sieves, etc.) heat->water_removal crude_product Crude this compound heat->crude_product water_removal->reaction_mixture Recycle Solvent (if applicable) neutralization Neutralization (e.g., NaHCO₃ wash) crude_product->neutralization washing Washing (Water) neutralization->washing drying Drying (e.g., Anhydrous CaCl₂) washing->drying distillation Fractional Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: General workflow for the synthesis of this compound.

References

A Cost-Benefit Analysis of Ethyl Chloroacetate Versus Other Common Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, cost, and safety. This guide provides an objective comparison of ethyl chloroacetate (B1199739) against other widely used alkylating agents—methyl iodide, ethyl bromide, and benzyl (B1604629) chloride—supported by experimental data to inform your synthetic strategies.

Executive Summary

Ethyl chloroacetate emerges as a versatile and cost-effective reagent for introducing an ethyl acetate (B1210297) moiety. While it may exhibit lower reactivity compared to highly reactive agents like methyl iodide, this can be advantageous in achieving greater selectivity and reducing the formation of byproducts. Its relatively lower toxicity and vapor pressure also present safety benefits. However, for rapid, small-scale methylations where cost is less of a concern, methyl iodide remains a potent choice. Ethyl bromide offers a balance of reactivity and cost for ethylation, while benzyl chloride is the go-to reagent for introducing a benzyl group, a common protecting group in organic synthesis. The ultimate choice will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reactivity, budget constraints, and safety considerations.

Data Presentation: A Comparative Overview

The following tables summarize the key cost and safety parameters of the four alkylating agents.

Table 1: Cost-Benefit Analysis

Alkylating AgentChemical FormulaMolecular Weight ( g/mol )Typical Bulk Price (USD/kg)Cost per Mole (USD/mol)Key BenefitsKey Drawbacks
This compoundClCH₂COOCH₂CH₃122.555 - 150.61 - 1.84Versatile, cost-effective, good selectivity, lower volatilityLower reactivity than alkyl iodides
Methyl IodideCH₃I141.94[1][2][3]50 - 1007.10 - 14.19High reactivity, effective for methylationHigh cost, high toxicity, light-sensitive, high volatility
Ethyl BromideCH₃CH₂Br108.9710 - 251.09 - 2.72Good reactivity for ethylation, moderate costHigher toxicity than this compound, volatile
Benzyl ChlorideC₆H₅CH₂Cl126.58[4][5]2 - 100.25 - 1.27Effective for benzylation, low costLachrymator, toxic, potential for over-alkylation

Note: Prices are estimates and can vary based on supplier, purity, and volume.

Table 2: Safety and Toxicity Profile

Alkylating AgentOral LD50 (Rat)Key HazardsHandling Precautions
This compound50-180 mg/kg[6][7]Toxic, irritant, lachrymatorWork in a well-ventilated fume hood, wear gloves, safety glasses, and a lab coat.
Methyl Iodide76 mg/kg[8][9]Highly toxic, suspected carcinogen, mutagenHandle with extreme caution in a fume hood, use appropriate personal protective equipment (PPE), store away from light.
Ethyl Bromide1350 mg/kg[10]Harmful, irritant, suspected carcinogenWork in a well-ventilated area, use appropriate PPE.
Benzyl Chloride1231 mg/kg[11]Toxic, corrosive, lachrymator, suspected carcinogenHandle in a fume hood, wear appropriate PPE, avoid inhalation of vapors.

Performance Comparison in Alkylation Reactions

The choice of an alkylating agent directly influences reaction outcomes. While direct side-by-side comparative data for all four agents under identical conditions is scarce in the literature, we can infer performance characteristics from various studies.

Reactivity: The general order of reactivity for these alkyl halides in Sₙ2 reactions is I > Br > Cl. Therefore, methyl iodide is the most reactive, followed by ethyl bromide, and then this compound and benzyl chloride. The higher reactivity of iodides is due to iodide being an excellent leaving group.

Selectivity: The lower reactivity of this compound can be advantageous. In molecules with multiple nucleophilic sites, a less reactive electrophile like this compound can allow for greater selectivity towards the more nucleophilic site, whereas a highly reactive agent like methyl iodide might lead to a mixture of products. For instance, in the alkylation of ambident nucleophiles, such as enolates, harder electrophiles (like chloroacetates) tend to favor O-alkylation, while softer electrophiles (like iodides) favor C-alkylation.[12]

Byproducts: The high reactivity of agents like methyl iodide and benzyl chloride can sometimes lead to over-alkylation, where the desired product is further alkylated to form a quaternary ammonium (B1175870) salt or other undesired byproducts. The more moderate reactivity of this compound can help to minimize these side reactions. The primary byproduct in all these reactions is the corresponding halide salt.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for common alkylation reactions.

Protocol 1: N-Alkylation of Indole (B1671886)

This procedure is a classic method for the N-alkylation of indoles and can be adapted for different alkylating agents.[13]

Materials:

  • Indole

  • Alkylating agent (e.g., this compound, methyl iodide, ethyl bromide, or benzyl chloride)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of ethers. This protocol describes the synthesis of an ether from a phenol (B47542).

Materials:

  • Phenol

  • Alkylating agent (e.g., this compound, methyl iodide, ethyl bromide, or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone (B3395972) or Anhydrous DMF

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 eq.) in acetone or DMF.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Add the alkylating agent (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ether.

  • Purify the product by column chromatography or distillation.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow and a key signaling pathway where alkylating agents are relevant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Substrate Dissolve Substrate Start->Dissolve Substrate Add Base Add Base Dissolve Substrate->Add Base Add Alkylating Agent Add Alkylating Agent Add Base->Add Alkylating Agent Monitor Progress (TLC) Monitor Progress (TLC) Add Alkylating Agent->Monitor Progress (TLC) Monitor Progress (TLC)->Add Alkylating Agent Incomplete Quench Reaction Quench Reaction Monitor Progress (TLC)->Quench Reaction Complete Extraction Extraction Quench Reaction->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification End End Purification->End

Caption: General workflow for an alkylation reaction.

Williamson_Ether_Synthesis Alcohol (R-OH) Alcohol (R-OH) Alkoxide (R-O⁻) Alkoxide (R-O⁻) Alcohol (R-OH)->Alkoxide (R-O⁻) Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Alkoxide (R-O⁻) SN2 Reaction SN2 Reaction Alkoxide (R-O⁻)->SN2 Reaction Alkyl Halide (R'-X) Alkyl Halide (R'-X) Alkyl Halide (R'-X)->SN2 Reaction Ether (R-O-R') Ether (R-O-R') SN2 Reaction->Ether (R-O-R') Halide Salt (NaX) Halide Salt (NaX) SN2 Reaction->Halide Salt (NaX)

Caption: Logical steps of the Williamson ether synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount to ensuring a secure laboratory environment. Ethyl chloroacetate (B1199739), a flammable and toxic compound, requires strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of ethyl chloroacetate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor, fatal if it comes into contact with skin, and toxic if swallowed or inhaled.[1][2] It is also very toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves are mandatory. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential.[2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Work under a chemical fume hood.[3][4] In case of inadequate ventilation, respiratory protection must be used.[5]

Spill Response and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area.[6] Ensure the area is well-ventilated, and remove all sources of ignition such as open flames, sparks, and hot surfaces.[4][6]

  • Containment: Stop the leak if it is safe to do so.[7] Cover drains to prevent the chemical from entering waterways.[4][5]

  • Absorb Spill: For small spills, use an inert, non-combustible absorbent material like dry sand, earth, vermiculite, or diatomaceous earth.[5][6][7]

  • Collect Waste: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[6][8]

  • Decontaminate: Clean the affected area thoroughly. Wash contaminated clothing before reuse.[1]

Disposal Procedures

This compound and its containers must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[4][9] Do not dispose of it down the drain or into the environment.[1][2]

Waste Collection and Disposal:

  • Containerization: Place this compound waste and contaminated materials into approved, tightly closed containers.[1][4]

  • Labeling: Clearly label the waste container with the contents ("Hazardous Waste: this compound") and any other information required by your institution or local regulations.

  • Storage: Store waste containers in a cool, well-ventilated, and designated hazardous waste storage area away from ignition sources.[5][6]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[1][2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[2]

Hazard Summary

Hazard ClassificationDescription
Physical Hazards Flammable liquid and vapor.[1]
Health Hazards Fatal in contact with skin.[1] Toxic if swallowed or inhaled.[2] Causes serious eye damage and skin irritation.[1]
Environmental Hazards Very toxic to aquatic life.[1][2]

Disposal Workflow

EthylChloroacetateDisposal This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal Pathway A Assess Risks & Hazards B Wear Appropriate PPE A->B C Use in Well-Ventilated Area (Fume Hood) B->C D Generate Waste C->D E Spill Occurs D->E Accident F Routine Waste D->F G Contain & Absorb Spill with Inert Material E->G H Collect Waste in Labeled, Sealed Container F->H G->H I Store in Designated Hazardous Waste Area H->I J Arrange for Professional Disposal I->J

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Ethyl Chloroacetate (B1199739), a common reagent that requires careful management due to its hazardous properties. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Ethyl chloroacetate is a flammable liquid and vapor that is toxic if swallowed, inhaled, or absorbed through the skin.[1] It can cause severe irritation to the eyes, skin, and respiratory tract.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors that can cause severe eye irritation.
Hand Protection Butyl rubber or Viton™ glovesThese materials have demonstrated good to excellent resistance to this compound. Always inspect gloves for integrity before use.
Body Protection Flame-retardant lab coat or chemical-resistant apronProtects against skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeRequired if working outside of a fume hood or if ventilation is inadequate.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow provides a step-by-step guide for safe management.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Management cluster_disposal Disposal prep1 Verify fume hood functionality prep2 Assemble all necessary materials prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Dispense required amount of this compound prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Perform experiment within the fume hood handle2->handle3 clean1 Decontaminate equipment used handle3->clean1 clean2 Segregate halogenated organic waste clean1->clean2 clean3 Place waste in a labeled, sealed container clean2->clean3 dispose1 Store waste container in a designated area clean3->dispose1 dispose2 Arrange for professional hazardous waste disposal dispose1->dispose2

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing this compound to the work area.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Carefully dispense the required volume of this compound, avoiding splashes.

    • Keep the primary container tightly sealed when not in use to minimize vapor generation.

    • Conduct all experimental procedures involving this compound within the confines of the fume hood.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Segregate all waste materials, including contaminated consumables, as halogenated organic waste.

    • Place all waste into a clearly labeled, leak-proof container with a secure lid. The label should read "Hazardous Waste: this compound" and include the date.

Disposal Plan: Managing Halogenated Organic Waste

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound waste, including residues and contaminated materials, in a dedicated, properly labeled waste container. Do not mix with non-halogenated waste.[1][3]

  • Containerization: Use a chemically resistant container with a secure, tight-fitting lid. Ensure the container is clearly labeled as "Halogenated Organic Waste" and lists "this compound" as a primary component.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The primary method of disposal for halogenated organic waste is incineration at a permitted facility.[1]

Emergency Procedures

Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, and if the spill is outside a fume hood, increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the liquid.[2]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]

  • Decontaminate: Clean the spill area with soap and water.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl chloroacetate
Reactant of Route 2
Reactant of Route 2
Ethyl chloroacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.